Acetic acid trans-2-hepten-1-YL ester
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-hept-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPMVVOGVEPRC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015449 | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fresh leaf aroma | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.889-0.895 | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16939-73-4 | |
| Record name | (E)-2-Heptenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptenyl acetate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-1-ol, 1-acetate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hept-2-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENYL ACETATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physical and chemical properties of Acetic acid trans-2-hepten-1-YL ester.
An In-Depth Technical Guide to the Physicochemical Properties of Acetic Acid trans-2-Hepten-1-YL Ester
Introduction
This compound, also known by its IUPAC name (2E)-hept-2-en-1-yl acetate, is an organic compound classified as a carboxylic acid ester.[1] This unsaturated ester is recognized for its distinct organoleptic properties, presenting as a colorless liquid with a characteristic sweet, waxy, and tropical fruit aroma, often reminiscent of kiwi and pineapple.[2] Its molecular structure, featuring a seven-carbon chain with a trans-configured double bond and an acetate group, is key to its physical and chemical behavior.
This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and flavor/fragrance industries. It provides a detailed examination of the compound's chemical identity, physical characteristics, reactivity profile, and established protocols for its synthesis and analysis. The information is presented to not only list properties but to provide context and causality, reflecting the insights of an application scientist.
Section 1: Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to exploring its properties and reactivity. This compound is defined by its specific arrangement of atoms and functional groups.
Molecular Structure
The structure consists of a heptenyl backbone, indicating a seven-carbon chain, with a double bond located between the second and third carbon atoms. The "trans-" or "(E)-" configuration signifies that the higher-priority substituents are on opposite sides of the double bond. The molecule is functionalized with an acetate ester group at the first carbon position.
Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.
Chemical Identifiers
For unambiguous identification and database referencing, the following identifiers are used. It is worth noting that multiple CAS numbers are sometimes associated with this compound in different databases.[2][3][4][5]
| Identifier | Value | Source |
| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1] |
| Synonyms | This compound, trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate | [2][3][5] |
| CAS Number | 16939-73-4, 1576-79-0 | [2][4] |
| Molecular Formula | C₉H₁₆O₂ | [5][6][7] |
| Molecular Weight | 156.22 g/mol | [6][7] |
| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [6] |
| Canonical SMILES | CCCCC=CCOC(=O)C | [6] |
Section 2: Physical and Organoleptic Properties
The physical properties of a compound dictate its behavior in various applications, from its volatility as a fragrance to its solubility in different media.
| Property | Value | Conditions | Source |
| Appearance | Colorless liquid | Ambient | [2][6] |
| Odor Profile | Sweet, waxy, fruity, tropical (kiwi, pineapple) | 10% in dipropylene glycol | [2] |
| Boiling Point | 192 - 194 °C | 760 mmHg | [2][4] |
| Specific Gravity | 0.889 - 0.895 g/cm³ | 25 °C | [2] |
| Density | 0.8915 - 0.896 g/cm³ | 18 - 20 °C | [3][4] |
| Refractive Index | 1.428 - 1.434 | 20 °C | [2] |
| Flash Point | 73.6 - 73.9 °C | Closed Cup | [2][3] |
| Water Solubility | 0.32 g/L (Predicted) | - | [1] |
| logP | 2.37 - 3.23 (Predicted) | - | [1] |
The relatively high boiling point and flash point indicate moderate volatility at room temperature, which allows for a persistent aroma profile. The low predicted water solubility and a logP value greater than 2 are characteristic of a lipophilic molecule, suggesting good solubility in nonpolar organic solvents and oils, which is a critical factor for its use in fragrance and flavor formulations.[1]
Section 3: Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its two primary functional groups: the ester linkage and the carbon-carbon double bond.
Stability
The compound is stable under normal storage and handling conditions.[8] Exposure to excessive heat, open flames, or ignition sources should be avoided due to its flammability.[8][9]
Reactivity Profile
-
Ester Hydrolysis: As an ester, it is susceptible to hydrolysis under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and yields trans-2-hepten-1-ol and an acetate salt. Acid-catalyzed hydrolysis is an equilibrium process that produces trans-2-hepten-1-ol and acetic acid. The rate of hydrolysis is a key consideration for its stability in aqueous or alcoholic formulations with varying pH.
-
Reactions of the Alkene: The C=C double bond can undergo various addition reactions. Hydrogenation in the presence of a catalyst (e.g., Pd/C) will saturate the double bond to yield heptyl acetate. It is also susceptible to oxidation at the double bond, which can lead to degradation and off-odors.
-
Incompatible Materials: To maintain its integrity, the compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[8]
Section 4: Methodologies for Synthesis and Characterization
The synthesis and subsequent purity verification of this compound are critical for research and commercial applications. The following protocols represent standard, reliable methodologies.
Protocol 4.1: Synthesis via Fischer Esterification
Fischer esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This protocol describes the synthesis from its precursor alcohol, trans-2-hepten-1-ol.
Causality: The reaction's mechanism involves the protonation of the carboxylic acid (acetic acid) by the catalyst, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (trans-2-hepten-1-ol). Water is formed as a byproduct. To drive the equilibrium towards the product (the ester), this water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add trans-2-hepten-1-ol (1.0 eq), glacial acetic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq), and an appropriate volume of toluene to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acids), then with water, and finally with brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final high-purity product.
Protocol 4.2: Purity Assessment using Gas Chromatography (GC)
GC is the standard method for assessing the purity of volatile compounds like esters and for separating isomers.
Causality: The compound is volatilized and passed through a capillary column with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A more volatile compound or one with weaker interactions will elute faster. A Flame Ionization Detector (FID) is typically used for quantification.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized ester in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Typical Conditions):
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram. The purity is calculated based on the peak area of the product relative to the total area of all peaks. The retention time should be compared to an authentic reference standard for confirmation.
Section 5: Safety and Handling
While this compound is not classified under major hazard categories, prudent laboratory practices are essential.[2] The toxicological properties have not been thoroughly investigated, and caution is advised.[10]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[2][8] Use in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[8]
Conclusion
This compound is a well-defined unsaturated ester with distinct physical and chemical properties that make it valuable in both research and industrial settings. Its characteristic fruity-tropical aroma is a direct result of its molecular structure and moderate volatility. A firm grasp of its reactivity, particularly the stability of the ester and alkene functional groups, is crucial for its effective application and formulation. The methodologies for its synthesis via Fischer esterification and purity analysis by gas chromatography are robust and accessible, providing a clear pathway for obtaining and verifying this compound for advanced applications.
References
-
The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]
-
GenScript. (2008). Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85649, Hept-2-EN-1-YL acetate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]
Sources
- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]
- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1576-79-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
An In-Depth Technical Guide to Acetic Acid trans-2-Hepten-1-yl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetic acid trans-2-hepten-1-yl ester, also known as (E)-hept-2-enyl acetate, is an organic compound with significant applications in the flavor and fragrance industries. Its distinct fruity and fresh aroma makes it a valuable component in various commercial formulations. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, synthesis methodologies, and key applications. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and product development.
Molecular Profile and Physicochemical Properties
(E)-Hept-2-enyl acetate is a carboxylic acid ester characterized by a seven-carbon chain with a trans-configured double bond at the second position and an acetate functional group at the allylic position.[1] This structure is responsible for its characteristic organoleptic properties.
Core Molecular Data
The fundamental molecular and identification data for this compound are summarized below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 156.22 g/mol | [1][2][6] |
| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1] |
| CAS Number | 16939-73-4 | [2][3][4] |
| Canonical SMILES | CCCCC=CCOC(=O)C | [2] |
| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [1] |
| Synonyms | Acetic acid trans-2-heptenyl ester, (E)-2-hepten-1-yl acetate, hept-trans-2-en-1-yl acetate | [2][3][4] |
Physicochemical Characteristics
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2][4] |
| Odor/Flavor Profile | Fresh leaf aroma; sweet, fruity, fatty taste | [1][2] |
| Specific Gravity | 0.889 - 0.895 g/cm³ @ 25°C | [3] |
| Boiling Point | 192-194 °C at 760 mmHg | [7] |
| Flash Point | 73.89 °C (165.00 °F) | [3] |
| Refractive Index | 1.428 - 1.434 @ 20°C | [3] |
| Polar Surface Area | 26.3 Ų | [1][2] |
Synthesis Methodologies
The synthesis of this compound is typically achieved through the esterification of its corresponding alcohol, trans-2-hepten-1-ol. The choice of method depends on factors such as scale, required purity, and available reagents. Two primary, industrially relevant methods are detailed below.
Acetylation with Acetic Anhydride
This is a common and highly effective method for converting primary and secondary alcohols to their corresponding acetates. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of acetic anhydride. The use of a base, such as pyridine, is standard; it acts as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct.[2]
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve trans-2-hepten-1-ol (1.0 equivalent) in dry pyridine (3-5 mL per mmol of alcohol).
-
Reagent Addition : Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Quenching : Carefully quench the reaction by adding dry methanol to consume any excess acetic anhydride.
-
Workup :
-
Remove pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, saturated aqueous NaHCO₃ to neutralize acetic acid, and finally with brine.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield the final ester.
Caption: Synthesis workflow for the acetylation of trans-2-hepten-1-ol.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (trans-2-hepten-1-ol).[4] This is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the products.[8][9] This is typically accomplished by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.
The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[8][9] The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers follows, culminating in the elimination of water and the formation of the ester.
Caption: Key mechanistic steps of Fischer-Speier esterification.
Applications and Field Insights
The primary commercial value of this compound lies in its organoleptic properties.
-
Flavor & Fragrance Industry : It is used to impart fresh, fruity, and green notes to consumer products. It can be found in formulations for berry, kiwi, pineapple, apple, and peach flavors, adding an "exotic twist".[3]
-
Biochemical Research : While direct research on the ester is limited, its precursor, trans-2-hepten-1-ol, is utilized in studies related to lipid metabolism and cellular signaling.[9] The ester itself could serve as a pro-drug or a protected form of the alcohol in relevant biological systems.
-
Pharmaceutical Intermediate : The allylic acetate functionality is a versatile synthon in organic chemistry. The precursor alcohol is noted as an intermediate in the synthesis of various pharmaceuticals, suggesting a potential role for the ester in similar synthetic pathways.[9]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Users should consult the material safety data sheet (MSDS) for detailed information. General handling recommendations include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is listed as a liquid with a flash point of 73.89 °C, indicating it is flammable under certain conditions.[3]
References
-
(E)-2-hepten-1-yl acetate, 16939-73-4 - The Good Scents Company. [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]
-
Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB. [Link]
-
Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem. [Link]
-
Fischer Esterification - Organic Chemistry Portal. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
trans-2-Hepten-1-ol - BU CyberSec Lab. [Link]
-
Fischer Esterification mechanism-Organic Chemistry - YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US7319172B2 - Process for the preparation of methylheptenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to the Spectroscopic Data of Acetic Acid Trans-2-Hepten-1-YL Ester
This guide provides a comprehensive analysis of the spectroscopic data for Acetic acid trans-2-hepten-1-yl ester, a molecule of interest for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.
Molecular and Spectroscopic Overview
This compound (CAS No. 16939-73-4) is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure, featuring a trans-alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically run in a deuterated solvent like CDCl₃, reveals the number of different types of protons and their neighboring environments.
¹H NMR Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.75 | m | 1H | -CH= |
| ~5.55 | m | 1H | =CH- |
| ~4.50 | d | 2H | -O-CH₂- |
| ~2.05 | s | 3H | -C(=O)-CH₃ |
| ~2.00 | q | 2H | =CH-CH₂- |
| ~1.30 | m | 4H | -(CH₂)₂- |
| ~0.90 | t | 3H | -CH₃ |
Interpretation and Causality:
-
The two distinct multiplets in the downfield region (~5.55-5.75 ppm) are characteristic of the two vinylic protons on the trans-disubstituted double bond. The multiplet nature arises from coupling to each other and to the adjacent methylene protons.
-
The doublet at approximately 4.50 ppm corresponds to the methylene protons adjacent to the ester oxygen (-O-CH₂-). These protons are deshielded by the electronegative oxygen atom.
-
A sharp singlet around 2.05 ppm is indicative of the three equivalent protons of the acetyl methyl group. Its singlet nature confirms the absence of adjacent protons.
-
The quartet at ~2.00 ppm is assigned to the methylene protons adjacent to the double bond (=CH-CH₂-). These allylic protons are slightly deshielded.
-
The multiplet around 1.30 ppm represents the protons of the two methylene groups in the alkyl chain.
-
The triplet at approximately 0.90 ppm is characteristic of the terminal methyl group protons, split by the adjacent methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
¹³C NMR Data Summary
| Chemical Shift (ppm) | Assignment |
| ~171.0 | C=O (ester carbonyl) |
| ~135.0 | -CH= |
| ~125.0 | =CH- |
| ~65.0 | -O-CH₂- |
| ~32.0 | =CH-CH₂- |
| ~31.0 | -CH₂- |
| ~22.0 | -CH₂- |
| ~21.0 | -C(=O)-CH₃ |
| ~14.0 | -CH₃ |
Interpretation and Causality:
-
The downfield signal at ~171.0 ppm is characteristic of the ester carbonyl carbon.
-
The two signals in the vinylic region (~125.0 and ~135.0 ppm) correspond to the two carbons of the double bond.
-
The signal around 65.0 ppm is assigned to the carbon of the methylene group attached to the ester oxygen, which is deshielded.
-
The remaining signals in the upfield region correspond to the carbons of the alkyl chain and the acetyl methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically obtained from a liquid film, shows characteristic absorption bands.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1230 | Strong | C-O stretch (ester) |
| ~970 | Medium | =C-H bend (trans alkene) |
Interpretation and Causality:
-
The strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration.
-
The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.
-
The medium intensity band at ~1670 cm⁻¹ corresponds to the C=C stretching of the alkene.
-
A strong band around 1230 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.
-
The absorption at approximately 970 cm⁻¹ is a key diagnostic peak for the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
The mass spectrum of this compound is available in the NIST WebBook.[2]
Interpretation and Fragmentation Pathway:
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV).
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
References
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The Good Scents Company. (E)-2-hepten-1-yl acetate. [Link]
-
FooDB. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]
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HMDB. Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307). [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST WebBook. Acetic acid, heptyl ester. [Link]
-
NIST WebBook. trans-2-Heptenyl acetate. [Link]
-
The Good Scents Company. 2-hepten-1-yl acetate. [Link]
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Solubility Profile of Acetic Acid trans-2-Hepten-1-yl Ester: A Guide for Pharmaceutical Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its development, formulation, and in vivo performance. Acetic acid trans-2-hepten-1-yl ester, a C9 aliphatic ester, presents a distinct solubility profile characterized by its lipophilic nature. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles. It details the authoritative "gold standard" methodology for experimental solubility determination—the Shake-Flask method—and explores the significant implications of its solubility characteristics for drug development, from lead optimization to formulation strategies. This document is intended to serve as a practical resource for scientists navigating the challenges associated with compounds of low aqueous solubility.
Introduction to this compound
This compound (CAS No: 16939-73-4) is an organic compound belonging to the carboxylic acid ester class.[1] Its molecular structure consists of a polar acetate group connected to a seven-carbon, non-polar alkenyl chain, which dictates its overall physicochemical behavior. Understanding these fundamental properties is the first step in predicting and manipulating its solubility for pharmaceutical applications.
The presence of the ester functional group provides a polar region capable of dipole-dipole interactions, while the long hydrocarbon tail imparts significant non-polar character, leading to hydrophobic behavior.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [4] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless clear liquid | [4][5] |
| CAS Number | 16939-73-4 | [4] |
| Boiling Point | 192.00 to 193.00 °C @ 760.00 mm Hg | [5] |
| Density | 0.889 to 0.895 g/cm³ @ 25.00 °C | [5] |
| Refractive Index | 1.42800 to 1.43400 @ 20.00 °C | [5] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
| Predicted Water Solubility | 0.32 g/L | [1] |
Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ester like this compound, the key factors are:
-
Hydrogen Bonding: Esters can act as hydrogen bond acceptors via their carbonyl and ether oxygens but cannot act as hydrogen bond donors.[3] This limits their ability to integrate into the strong hydrogen-bonding network of water, resulting in low aqueous solubility.
-
Van der Waals Forces: The long C7 hydrocarbon chain dominates the molecular structure, creating strong van der Waals (hydrophobic) interactions. These interactions are favorably accommodated by non-polar, organic solvents.
-
Dipole-Dipole Interactions: The polar C=O bond in the ester group allows for dipole-dipole interactions, contributing to solubility in polar aprotic solvents.
The interplay of these forces explains why this compound is practically insoluble in water but readily soluble in non-polar organic solvents.[4]
Caption: Molecular structure's influence on solvent interactions.
Expected Solubility Profile
While comprehensive, experimentally-derived public data for this compound across a wide range of solvents is limited, its solubility behavior can be reliably predicted based on its structure and established chemical principles.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Soluble / Miscible | Favorable van der Waals interactions between the ester's alkyl chain and the solvent.[4] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | Dipole-dipole interactions are sufficient for solvation; no strong solvent-solvent hydrogen bonds to overcome.[6] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic effect of the long alkyl chain and the disruption of the solvent's hydrogen-bonding network dominate.[2][6] Solubility is expected to increase slightly with shorter-chain alcohols. |
Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method
For drug development, determining the thermodynamic equilibrium solubility is paramount, as it represents the true maximum concentration of a substance in a solvent at equilibrium.[7] The Saturation Shake-Flask method is universally recognized as the 'gold standard' for this measurement due to its reliability and directness.[8][9]
Causality Behind the Method
This protocol is a self-validating system because it is designed to achieve a true thermodynamic equilibrium. By adding an excess of the solid compound, we ensure the solution becomes saturated.[8] The extended incubation with agitation allows the system to overcome any kinetic barriers to dissolution and reach a stable state.[10] Subsequent analysis of the supernatant provides a direct measurement of the solute concentration at saturation.
Step-by-Step Protocol
-
Preparation of Materials:
-
Test Compound: this compound.
-
Solvents: Select a range of solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Hexane, Ethanol, DMSO).
-
Equipment: Analytical balance, glass vials with screw caps, orbital shaker or thermomixer, centrifuge, filtration apparatus (e.g., 0.22 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a glass vial. An excess is critical to ensure a saturated solution with undissolved compound remaining.[7] A common starting point is to add 2-5 mg of the compound to 1 mL of the chosen solvent.
-
-
Equilibration:
-
Cap the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer.
-
Agitate the samples at a constant temperature (e.g., 25 °C for standard measurements or 37 °C for biorelevant studies) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[7][10]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[11]
-
Alternative: Carefully aspirate the supernatant and filter it through a chemically compatible 0.22 µm syringe filter. This step is crucial to avoid artificially high concentration readings from suspended microparticles.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.[11]
-
A calibration curve prepared with known concentrations of the ester must be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units (e.g., mg/mL or µg/mL) along with the solvent and temperature.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Implications in Drug Development
Solubility is not merely a physical parameter; it is a cornerstone of "developability."[12] Low aqueous solubility, as exhibited by this ester, is a major hurdle in drug development, often leading to poor absorption and inadequate bioavailability.[11]
-
Lead Optimization: In early discovery, low solubility can produce unreliable results in in-vitro biological assays, masking the true potency of a compound.[10] If this ester were part of a larger API, medicinal chemists would need to employ strategies to enhance solubility.
-
Formulation Strategy: The high solubility in non-polar, organic solvents makes this compound a prime candidate for lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), or for formulation in oil-based vehicles for parenteral administration.
-
Prodrug Potential: The ester linkage and lipophilic nature are characteristic features of prodrugs designed to enhance membrane permeability. A hydrophilic parent drug could be modified with a moiety like this to improve its absorption across the gut wall, with the ester being subsequently cleaved by metabolic esterases in the body to release the active drug.[]
Caption: Logic map from solubility to bioavailability.
Conclusion
This compound is a lipophilic compound with low predicted aqueous solubility and high solubility in non-polar organic solvents. This profile is a direct consequence of its molecular structure, which combines a small polar head with a dominant non-polar hydrocarbon tail. For professionals in drug development, understanding this behavior is critical. While posing a challenge for aqueous formulations, its properties make it well-suited for advanced formulation strategies such as lipid-based delivery systems. The robust and reliable Shake-Flask method provides the definitive means to experimentally quantify its thermodynamic solubility, generating essential data to guide formulation science and maximize the therapeutic potential of related drug candidates.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E49. [Link]
-
The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. [Link]
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Pudipeddi, M., & Serajuddin, A. T. (2005). A review of methods for the determination of drug solubility in pharmaceutical systems. Journal of pharmaceutical sciences, 94(5), 929-939. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]
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Shaw, D. G., Maczynski, A., & Wisniewska-Goclowska, B. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023102. [Link]
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Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM254 Wednesday Experiment 7 Esters. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]
-
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]
-
PubChem. (n.d.). Acetic acid, cyclopent-2-en-1-yl ester. [Link]
-
ResearchGate. (n.d.). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
-
PubChem. (n.d.). Acetic acid, 2-methyl-6-oxo-heptyl ester. [Link]
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PubChem. (n.d.). Acetic acid, 4-methyl-3-oxopent-1-enyl ester. [Link]
-
SSERC. (n.d.). Equilibrium Constant of an Ester. [Link]
-
PubChem. (n.d.). Acetic acid 2-oxo-cyclohex-3-enyl ester. [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. [Link]
-
Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. [Link]
-
ResearchGate. (n.d.). Plot of mutual solubilities of acetic acid with different hydrocarbons... [Link]
-
PubChem. (n.d.). Acetic acid, 4a-methyldecahydronaphthalen-1-yl ester. [Link]
-
NIST. (n.d.). Acetic acid, heptyl ester. [Link]
-
Getzen, F., Hefter, G., & Maczynski, A. (1992). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Solubility Data Series, 48. [Link]
-
University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Center for Drug Discovery. (n.d.). Publications. [Link]
-
Toennes, S. W., et al. (2020). Drug Development 101: A Primer. International Journal of Toxicology, 39(5), 395-408. [Link]
-
Agilent. (n.d.). New Approach Methodologies (NAM) in Drug Development. [Link]
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Unveiling the Sensory Signature: A Technical Guide to trans-2-Heptenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the odor profile and sensory characteristics of trans-2-heptenyl acetate, a significant contributor to the aroma of various fruits. This document delves into the chemical and physical properties, detailed sensory profile, natural occurrence, and applications of this unsaturated ester. Furthermore, it outlines established experimental protocols for its sensory and chemical analysis, including Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations. The guide also explores the underlying principles of its odor perception and provides a method for its chemical synthesis, offering a complete resource for researchers and professionals in the flavor, fragrance, and related industries.
Introduction: The Essence of Fruity Aroma
trans-2-Heptenyl acetate, an unsaturated ester, plays a crucial role in the complex symphony of fruit aromas. Its characteristic scent profile, often described as a harmonious blend of sweet, waxy, and tropical notes, makes it a valuable compound in the flavor and fragrance industry. Understanding its precise sensory characteristics and the methodologies to evaluate them is paramount for its effective application and for the development of novel flavor and fragrance formulations. This guide aims to provide a detailed technical exploration of trans-2-heptenyl acetate, from its molecular structure to its perception by the human olfactory system.
Chemical and Physical Properties
trans-2-Heptenyl acetate, also known by its IUPAC name (E)-hept-2-en-1-yl acetate, is a colorless liquid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its chemical structure is characterized by a seven-carbon chain with a double bond in the trans configuration at the second position and an acetate functional group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 16939-73-4 | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 192-193 °C at 760 mmHg | [2] |
| Flash Point | 73.89 °C (165.00 °F) | [2] |
| Specific Gravity | 0.889 - 0.895 @ 25°C | [2] |
| Refractive Index | 1.428 - 1.434 @ 20°C | [2] |
| Solubility | Soluble in alcohol, slightly soluble in water. | [2] |
Odor Profile and Sensory Characteristics
The sensory profile of trans-2-heptenyl acetate is predominantly fruity and sweet, with distinct tropical undertones.
Odor Descriptors:
Taste Profile:
-
Primary: Tropical[2]
Quantitative Sensory Data
Future Research: The determination of the odor detection threshold (ODT) and taste detection threshold (TDT) of trans-2-heptenyl acetate using standardized methods, such as the ASTM E679-19 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits), would be a valuable contribution to the field.
Natural Occurrence and Applications
trans-2-Heptenyl acetate has been identified as a volatile component in a variety of fruits, contributing to their characteristic aroma. While its presence is noted, specific concentration data in many fruits remains to be extensively quantified.
Known Natural Sources:
-
Guava (Psidium guajava L.): Various esters, including those structurally related to trans-2-heptenyl acetate, are key contributors to the complex aroma of guava.[7][8][9][10]
-
Pineapple (Ananas comosus): Esters are major volatile compounds in pineapple, and while not explicitly quantified in the provided search results, the tropical and pineapple-like notes of trans-2-heptenyl acetate suggest its potential presence.[11][12]
Applications: Due to its pleasant and potent fruity aroma, trans-2-heptenyl acetate is utilized as a flavor and fragrance ingredient in a wide range of products.[2] It is particularly effective in creating or enhancing kiwi, pineapple, apple, peach, and berry flavor profiles.[2] The Flavor and Extract Manufacturers Association (FEMA) has designated trans-2-heptenyl acetate as Generally Recognized as Safe (GRAS), with the FEMA number 4125.
Typical Use Levels in Food (as per FEMA GRAS):
-
Baked Goods: 10.00 ppm (average), 50.00 ppm (maximum)
-
Nonalcoholic Beverages: 5.00 ppm (average), 25.00 ppm (maximum)
Mechanism of Odor Perception
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The binding of an odorant to an OR initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.
The perception of esters is a complex process involving a combinatorial activation of multiple ORs. A single ester molecule can bind to several different ORs, and a single OR can be activated by multiple different esters. The specific pattern of OR activation is what the brain interprets as a unique odor. While the specific ORs that bind to trans-2-heptenyl acetate have not been definitively identified, research on related aldehydes and esters suggests that the conformational flexibility of the molecule plays a significant role in receptor binding and activation.[13][14] The trans-2-double bond and the acetate functional group are key structural features that will determine its interaction with specific ORs.
Caption: Simplified signaling pathway of odor perception.
Experimental Protocols
Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Step-by-Step Methodology:
-
Sample Preparation:
-
For fruit samples, a representative sample is homogenized.
-
Volatiles are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. For HS-SPME, a DVB/CAR/PDMS fiber is often suitable for capturing a broad range of volatiles.[15]
-
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of fruity esters.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[15]
-
Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C.[15][16]
-
Injector: Splitless mode at 250°C to maximize the transfer of analytes to the column.[15]
-
-
Olfactometry and Detection:
-
The column effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.
-
The sniffing port is supplied with humidified air to prevent nasal dryness for the panelist.
-
A trained panelist sniffs the effluent and records the time, duration, and a descriptor for each perceived odor.
-
-
Data Analysis:
-
The retention times of the odor events are matched with the retention times of the peaks from the MS detector to identify the odor-active compounds.
-
The identity of trans-2-heptenyl acetate can be confirmed by comparing its mass spectrum and retention index with an authentic standard.
-
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to discriminate between different aromas and to articulate their sensory experiences.
-
Training: A panel of 8-12 individuals undergoes extensive training (typically 20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma attributes of trans-2-heptenyl acetate and related compounds. Reference standards are used to anchor the sensory terms.
-
-
Sample Preparation and Presentation:
-
trans-2-Heptenyl acetate is diluted in an appropriate solvent (e.g., mineral oil or propylene glycol) to a concentration that is clearly perceivable but not overwhelming.
-
Samples are presented to panelists in a controlled environment (sensory booths) in coded, identical containers.
-
-
Evaluation:
-
Panelists evaluate the samples and rate the intensity of each descriptor in the agreed-upon lexicon on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of attributes.
-
The results are often visualized using a spider web plot to provide a comprehensive sensory profile.
-
Chemical Synthesis
A common method for the synthesis of trans-2-alkenyl acetates involves the acetylation of the corresponding trans-2-alkenyl alcohol. The precursor, trans-2-heptenol, can be prepared by the reduction of trans-2-heptenal.
A plausible two-step synthesis route:
Step 1: Reduction of trans-2-Heptenal to trans-2-Hepten-1-ol
-
Reactants: trans-2-Heptenal, Sodium borohydride (NaBH₄)
-
Solvent: Ethanol or Methanol
-
Procedure:
-
Dissolve trans-2-heptenal in the alcohol solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-hepten-1-ol.
-
Step 2: Acetylation of trans-2-Hepten-1-ol to trans-2-Heptenyl Acetate
-
Reactants: trans-2-Hepten-1-ol, Acetic anhydride, Pyridine (as a catalyst and acid scavenger)
-
Solvent: Dichloromethane (DCM) or no solvent
-
Procedure:
-
Combine trans-2-hepten-1-ol and pyridine in a round-bottom flask.
-
Slowly add acetic anhydride to the mixture, keeping the temperature cool with an ice bath initially.
-
Allow the reaction to proceed at room temperature overnight or until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure trans-2-heptenyl acetate.
-
Conclusion
trans-2-Heptenyl acetate is a key aroma compound with a desirable fruity and tropical sensory profile. This guide has provided a detailed overview of its chemical and physical properties, sensory characteristics, natural occurrence, and applications. The outlined experimental protocols for GC-O and QDA provide a framework for its analysis and characterization. While qualitative descriptions of its aroma are well-established, further research is needed to determine its quantitative sensory properties, such as odor and taste thresholds, and to identify the specific olfactory receptors involved in its perception. A deeper understanding of these aspects will enable more precise and effective utilization of trans-2-heptenyl acetate in the creation of innovative and appealing flavors and fragrances.
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An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Acetic Acid trans-2-Hepten-1-yl Ester
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Acetic Acid trans-2-Hepten-1-yl Ester, a volatile organic compound with potential significance in plant and insect chemical ecology. We will delve into its known and putative natural occurrences, explore its likely biosynthetic origins within the well-established Green Leaf Volatile (GLV) pathway, and provide detailed, field-proven methodologies for its extraction, identification, and quantification. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this and related compounds.
Introduction and Chemical Profile
This compound, systematically known as (2E)-hept-2-en-1-yl acetate, is a C9 unsaturated ester. It possesses a characteristic fruity and waxy aroma, with notes reminiscent of kiwi and pineapple[1]. While recognized as a plant volatile, its specific roles in plant defense or as an insect semiochemical are not yet extensively documented in publicly available literature[2][3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| CAS Number | 16939-73-4 |
| Appearance | Colorless liquid |
| Odor Profile | Fruity, sweet, waxy, tropical[1] |
| Boiling Point | Not readily available |
| Flash Point | 73.89 °C (165.00 °F)[1] |
| Solubility | Sparingly soluble in water |
Natural Occurrence: A Survey of Plant and Insect Kingdoms
Occurrence in Plants
The presence of this compound in the plant kingdom is suggested, though reports are sparse. One notable, albeit not extensively detailed, mention is its potential presence in Artemisia annua (sweet wormwood)[4][5][6]. This plant is renowned for producing a rich and diverse array of volatile compounds, including monoterpenes, sesquiterpenes, and other oxygenated derivatives. However, comprehensive volatile profiles of Artemisia annua often highlight other major constituents, suggesting that if (E)-2-heptenyl acetate is present, it is likely a minor component[4][5][7].
The broader context of plant volatiles reveals that C6 and C9 aldehydes, alcohols, and their esters, collectively known as Green Leaf Volatiles (GLVs), are widespread. These compounds are typically released in response to tissue damage, such as herbivory, and play crucial roles in plant defense and inter-plant communication. While C6 compounds like hexenyl acetate are extensively studied, C9 compounds, including heptenyl acetate, are also part of this volatile blend in many plant species.
Putative Role in Insects
Direct evidence for the natural occurrence of this compound as a pheromone or other semiochemical in insects is currently limited in the scientific literature. However, the chemical structure of this compound—an acetate ester of an unsaturated alcohol—is highly characteristic of many known insect pheromones, particularly within the order Lepidoptera (moths and butterflies)[8].
Insect pheromones are often blends of several structurally related compounds, including aldehydes, alcohols, and their corresponding acetate esters, with varying chain lengths and degrees of unsaturation[9][10]. These subtle variations in chemical structure are critical for species-specific communication, mediating behaviors such as mating, aggregation, and trail marking[8][9][11]. Given this well-established paradigm, it is plausible that (E)-2-heptenyl acetate could function as a minor but biologically significant component of an insect pheromone blend that has yet to be fully characterized. Its structural similarity to other known insect attractants warrants further investigation into its potential role in insect chemical communication[3].
Biosynthesis: The Lipoxygenase (LOX) Pathway
The biosynthesis of C9 unsaturated esters like this compound in plants is almost certainly rooted in the lipoxygenase (LOX) pathway, which is responsible for the production of Green Leaf Volatiles (GLVs)[12]. This pathway is initiated by the oxidative cleavage of fatty acids.
The key steps are as follows:
-
Lipase Activity : Upon tissue damage, lipases release polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from cell membranes.
-
Lipoxygenase (LOX) Action : LOX enzymes introduce molecular oxygen into the fatty acid backbone, creating hydroperoxides. Specifically, 9-lipoxygenase (9-LOX) would be responsible for producing 9-hydroperoxides, the precursors to C9 volatiles.
-
Hydroperoxide Lyase (HPL) Cleavage : A specific hydroperoxide lyase cleaves the 9-hydroperoxide, yielding a C9 aldehyde, (3Z)-nonenal, and a C9 oxo-acid.
-
Isomerization : The initially formed (3Z)-nonenal can be isomerized to the more stable (2E)-nonenal.
-
Reduction to Alcohol : Alcohol dehydrogenases (ADHs) can then reduce these aldehydes to their corresponding alcohols, in this case, (2E)-hepten-1-ol.
-
Esterification : Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of the alcohol with acetyl-CoA to form the final product, this compound.
Caption: Proposed biosynthetic pathway of this compound in plants.
Analytical Methodologies: A Practical Guide
The analysis of volatile compounds like this compound from complex natural matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose[13][14].
Extraction of Volatiles
The choice of extraction method is critical and depends on the nature of the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from both plant and insect samples[13][14][15]. It is particularly well-suited for analyzing the "headspace" of volatiles released by a sample.
-
Solvent Extraction : For a more comprehensive extraction of volatiles, particularly those present within the plant tissues, solvent extraction with a non-polar solvent like hexane or a moderately polar solvent like dichloromethane can be employed[13].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both the separation of complex mixtures and the structural identification of the individual components[13].
Table 2: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-Wax) capillary column | Choice depends on the polarity of the target analytes and the complexity of the matrix. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) | Allows for the separation of compounds with a wide range of boiling points. |
| Carrier Gas | Helium at a constant flow rate | Provides good chromatographic resolution. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 amu | Covers the expected mass range of the target analyte and its fragments. |
Identification and Quantification
-
Identification : The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic chemical standard. The mass spectrum should also be matched against a spectral library (e.g., NIST, Wiley).
-
Quantification : For accurate quantification, an internal standard (a compound not naturally present in the sample with similar chemical properties to the analyte) should be added to the sample before extraction. A calibration curve is then constructed using known concentrations of the authentic standard.
Caption: A typical analytical workflow for the identification and quantification of volatile esters.
Conclusion and Future Directions
This compound represents a potentially significant but currently understudied natural product. Its structural similarity to known insect pheromones and its likely origin from the plant GLV pathway suggest a role in chemical ecology. This guide provides a robust framework for its further investigation, from its identification in novel plant or insect species to the elucidation of its biological function. Future research should focus on targeted screening of a wider range of plants and insects for its presence, coupled with electrophysiological and behavioral assays to determine its activity as a semiochemical. Such studies will not only enhance our understanding of the chemical language of nature but may also open new avenues for the development of novel pest management strategies and flavor and fragrance compounds.
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CAS number 16939-73-4 chemical information and safety data.
An In-depth Technical Guide to (E)-2-Heptenyl Acetate (CAS No. 16939-73-4)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety data, and primary applications of (E)-2-Heptenyl acetate, registered under CAS number 16939-73-4. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, food science, and organic synthesis. We will delve into its physicochemical characteristics, sensory profile, and handling protocols, providing a holistic understanding of this versatile ester.
Chemical Identity and Structure
(E)-2-Heptenyl acetate is an organic compound classified as an ester.[1] It is derived from the esterification of (E)-2-hepten-1-ol and acetic acid. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority substituents are on opposite sides, also commonly referred to as the trans isomer.[1]
Key Identifiers:
-
Chemical Name: (E)-2-Heptenyl acetate[2]
-
Synonyms: (2E)-hept-2-en-1-yl acetate, trans-2-Heptenyl acetate, Acetic acid trans-2-heptenyl ester[1][3]
-
CAS Number: 16939-73-4[2]
-
Molecular Weight: 156.23 g/mol [3]
The structural formula of (E)-2-Heptenyl acetate is depicted in the following diagram:
Caption: Chemical Structure of (E)-2-Heptenyl Acetate
Physicochemical Properties
(E)-2-Heptenyl acetate is typically a colorless to pale yellow liquid with a characteristic fruity and waxy aroma.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Odor Profile | Sweet, waxy, tropical, with notes of kiwi and pineapple | [4] |
| Boiling Point | 86.5 °C at 15 Torr; 192-193 °C at atmospheric pressure | [2][5] |
| Flash Point | 73.6 °C (165 °F) | [2][4] |
| Specific Gravity | 0.889 - 0.895 @ 25 °C | [4] |
| Refractive Index | 1.428 - 1.434 @ 20 °C | [4] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol | [1][2][6] |
| Purity | Typically >97.0% (GC) | [7] |
Applications in Flavor and Fragrance Industry
The primary application of (E)-2-Heptenyl acetate is as a flavor and fragrance agent.[1][4] Its unique sensory profile makes it a valuable component in the formulation of various food and cosmetic products.
-
Flavor Applications: It is used to impart a sweet, tropical, and fruity character to food products. It can be used to create or enhance flavors such as kiwi, pineapple, apple, peach, and various berries.[4]
-
Fragrance Applications: In perfumery, it contributes a sweet, waxy, and tropical note to fragrance compositions. It is often used to add an "exotic twist" to fruity complexes.[4] The recommended usage level is up to 5.0% in the fragrance concentrate.[4]
Safety and Handling
While (E)-2-Heptenyl acetate is generally considered to be of low toxicity, standard laboratory safety precautions should always be observed.
Hazard Identification and Precautionary Statements:
-
GHS Classification: Some sources indicate no significant hazards under GHS classification.[4] However, as with many esters, it may cause irritation upon contact with skin or eyes.[1]
-
Precautionary Statements:
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
The following workflow outlines the general procedure for incorporating (E)-2-Heptenyl acetate in a research and development setting for flavor formulation.
Caption: Workflow for Flavor Formulation and Analysis
Regulatory Information
(E)-2-Heptenyl acetate is listed on several chemical inventories and is recognized by various regulatory bodies for its use as a flavoring agent.
-
TSCA: Listed on the Toxic Substances Control Act Chemical Substance Inventory.[9]
-
FLAVIS Number: 09.385[6]
Conclusion
(E)-2-Heptenyl acetate (CAS No. 16939-73-4) is a valuable ester with a distinct fruity and tropical sensory profile. Its primary utility lies within the flavor and fragrance industry, where it is used to create and enhance a variety of consumer products. While it is not considered a highly hazardous material, adherence to standard safety protocols is essential for its handling in a laboratory or industrial setting. This guide provides a foundational understanding of its properties and applications for professionals in the field.
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An In-depth Technical Guide to the Thermochemical Data of Acetic Acid, Heptyl Ester
Introduction: The Critical Role of Thermochemical Data in Scientific and Industrial Applications
Acetic acid, heptyl ester, commonly known as heptyl acetate, is a significant organic compound with applications ranging from flavor and fragrance industries to its use as a solvent in various chemical processes. For researchers, scientists, and drug development professionals, a thorough understanding of its thermochemical properties is paramount. This data underpins the design of safe and efficient chemical processes, the prediction of reaction equilibria and kinetics, and the assessment of potential hazards. Accurate thermochemical values such as enthalpy of formation, heat capacity, and entropy are not merely academic; they are the bedrock of process simulation, reactor design, and safety protocols in industrial settings. This guide provides a comprehensive overview of the available and estimated thermochemical data for heptyl acetate, offering insights into both experimental and computational methodologies for their determination.
Core Thermochemical Properties of Heptyl Acetate
A compilation of the fundamental physicochemical and thermochemical properties of heptyl acetate is presented below. It is important to note that while some experimental data is available, key thermochemical values have been estimated using established computational methods due to the scarcity of direct experimental measurements in publicly accessible literature.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₈O₂ | - |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 112-06-1 | [2] |
| Boiling Point | 192-193 °C (at 760 mmHg) | [3] |
| Melting Point | -50.2 °C | [4][5] |
| Density | 0.886 g/mL at 25 °C | [4][5] |
| Enthalpy of Vaporization (ΔH_vap) | 58.28 kJ/mol (at 25 °C) | Chemcasts[6] |
| Liquid Heat Capacity (Cp,l) | 315.29 J/(mol·K) (at 25 °C) | Chemcasts[6] |
| Standard Enthalpy of Formation (gas, ΔfH°) | -602.67 kJ/mol | [5] |
| Standard Molar Entropy (gas, S°) | Estimated in this guide | Benson Group Additivity |
| Ideal Gas Heat Capacity (Cp,g) | Calculated in this guide | Joback Method |
Methodologies for Determining Thermochemical Properties
The acquisition of thermochemical data can be broadly categorized into experimental and computational approaches. Each offers unique advantages and is chosen based on the desired accuracy, available resources, and the specific property of interest.
Experimental Determination: The Gold Standard
Direct measurement remains the most reliable method for obtaining accurate thermochemical data.
Calorimetry: This is the primary experimental technique for measuring heat changes in chemical and physical processes.
-
Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a precise mass of the substance is completely combusted in a bomb calorimeter. The heat released during this exothermic reaction is meticulously measured. By applying Hess's law and using the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the compound can be calculated.
-
Differential Scanning Calorimetry (DSC): DSC is instrumental in measuring heat capacity (Cp). The instrument measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique can determine heat capacity as a function of temperature.
Vapor Pressure Measurements: The enthalpy of vaporization (ΔH_vap) can be determined by measuring the vapor pressure of the liquid at different temperatures. The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to calculate ΔH_vap.
Computational Estimation: A Powerful Predictive Tool
In the absence of experimental data, computational methods provide robust estimations of thermochemical properties. Group additivity methods are particularly powerful, relying on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.
The Joback method is a widely used group-contribution technique for estimating a range of thermophysical properties from molecular structure alone.[7] It assumes no interactions between the functional groups.
Workflow for Estimating Ideal Gas Heat Capacity (Cp,g) of Heptyl Acetate using the Joback Method:
-
Decomposition into Functional Groups: The heptyl acetate molecule (CH₃COOCH₂CH₂CH₂CH₂CH₂CH₂CH₃) is broken down into its constituent groups as defined by the Joback method.
-
1 x -COO- (ester group)
-
1 x -CH₃ (methyl group attached to the carbonyl)
-
6 x -CH₂- (methylene groups in the heptyl chain)
-
1 x -CH₃ (terminal methyl group of the heptyl chain)
-
-
Summation of Group Contributions for Heat Capacity Parameters: The Joback method uses a polynomial to express the ideal gas heat capacity as a function of temperature:
-
C_p,g = a + bT + cT² + dT³ The coefficients a, b, c, and d are calculated by summing the contributions of each group.
-
| Group | Count | a | b | c | d |
| -COO- | 1 | 1.89E+01 | 9.17E-02 | -6.07E-05 | 1.67E-08 |
| -CH₃ | 2 | 1.95E+01 | 5.13E-02 | 1.12E-04 | -4.86E-08 |
| -CH₂- | 6 | -7.54E-01 | 1.37E-01 | -6.53E-05 | 1.17E-08 |
| Total | 52.54 | 0.96 | -0.0002 | 4.16E-08 |
Note: Group contribution values are taken from standard Joback method tables.
Calculated Ideal Gas Heat Capacity for Heptyl Acetate:
-
C_p,g (J/mol·K) = 52.54 + 0.96T - 0.0002T² + 4.16x10⁻⁸T³
This equation can be used to calculate the ideal gas heat capacity of heptyl acetate at various temperatures.
The Benson method is a more refined group additivity approach that considers the immediate atomic neighbors of a central atom, leading to a larger set of more specific functional groups.[8] This method is highly regarded for its accuracy in estimating standard enthalpy of formation (ΔfH°) and standard molar entropy (S°).
Estimating Standard Molar Entropy (S°) of Heptyl Acetate:
-
Decomposition into Benson Groups:
-
1 x C-(H)₃(C) - Methyl group attached to a carbon
-
1 x CO-(O)(C) - Carbonyl group in an ester
-
1 x O-(CO)(C) - Oxygen atom in an ester
-
5 x C-(C)₂(H)₂ - Methylene groups in the chain
-
1 x C-(C)(H)₃ - Terminal methyl group
-
-
Summation of Group Contributions for Standard Entropy:
| Benson Group | Count | S° (J/mol·K) |
| C-(H)₃(C) | 1 | 127.3 |
| CO-(O)(C) | 1 | 55.2 |
| O-(CO)(C) | 1 | -1.7 |
| C-(C)₂(H)₂ | 5 | 38.8 |
| C-(C)(H)₃ | 1 | 127.3 |
| Total | 502.1 |
Note: Group contribution values are taken from established Benson group additivity tables. A symmetry correction of -Rln(σ) would also be applied, where σ is the symmetry number of the molecule. For heptyl acetate, σ = 1, so the correction is zero.
Estimated Standard Molar Entropy (S°) = 502.1 J/mol·K
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for estimating thermochemical properties using group additivity methods.
Caption: Workflow for estimating thermochemical properties using group additivity methods.
Applications in Research and Development
Accurate thermochemical data for heptyl acetate is indispensable in various professional domains:
-
Chemical Process Design and Optimization: Engineers rely on enthalpy and heat capacity data to perform energy balances for reactors and distillation columns, optimizing energy consumption and ensuring stable operation.
-
Safety and Hazard Analysis: The heat of reaction, derived from enthalpies of formation, is critical for assessing the potential for thermal runaway reactions. This information is vital for designing appropriate safety measures, such as cooling systems and pressure relief vents.
-
Reaction Engineering: Understanding the thermodynamics of reactions involving heptyl acetate allows for the prediction of equilibrium constants and product yields under different temperature and pressure conditions.
-
Drug Development and Formulation: In pharmaceutical applications, solvents like heptyl acetate may be used in synthesis or purification steps. Knowledge of its thermochemical properties is important for controlling crystallization processes and ensuring the stability of active pharmaceutical ingredients.
The relationship between accurate thermochemical data and its industrial applications is highlighted in the diagram below.
Caption: The relationship between accurate thermochemical data and its key industrial applications.
Conclusion
This technical guide has provided a detailed overview of the thermochemical data for acetic acid, heptyl ester. While a complete set of experimental data remains elusive in the public domain, this guide demonstrates the power of established computational methods, such as the Joback and Benson group additivity schemes, in providing reliable estimates for critical parameters like standard enthalpy of formation, standard molar entropy, and ideal gas heat capacity. For researchers and professionals in the chemical and pharmaceutical sciences, the ability to access and, if necessary, calculate this data is fundamental to innovation, safety, and efficiency. The methodologies and data presented herein serve as a valuable resource for anyone working with this important ester.
References
-
ScenTree. Heptyl acetate (CAS N° 112-06-1). [Link]
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). John Wiley & Sons.
-
Gharagheizi, F., Ilani-Kashkouli, P., & Mohammadi, A. H. (2013). Prediction of standard enthalpy of formation by a QSPR model. Journal of thermal analysis and calorimetry, 112(3), 1445-1453. [Link][5]
-
NIST. NIST Chemistry WebBook. [Link]
-
Chemcasts. heptyl acetate (CAS 112-06-1) Properties. [Link][6]
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An In-depth Technical Guide to Acetic Acid trans-2-Hepten-1-yl Ester as a Volatile Organic Compound
Foreword
For researchers in chemical ecology, flavor science, and drug development, the nuanced roles of volatile organic compounds (VOCs) represent a frontier of discovery. These molecules, transient and often subtle, govern interactions and define sensory experiences. This guide delves into the core scientific principles surrounding a specific VOC: Acetic acid trans-2-hepten-1-yl ester (commonly known as trans-2-heptenyl acetate). We will move beyond simple definitions to explore its biochemical origins, its function in the natural world, and the rigorous analytical methodologies required to study it. This document is structured not as a rigid protocol, but as a logical exploration designed to provide both foundational knowledge and field-proven insights for professionals dedicated to the science of volatile compounds.
Compound Profile: this compound
This compound is an organic compound classified as a carboxylic acid ester.[1] As a volatile compound, it contributes to the complex aromatic profiles of various natural sources.
Chemical and Physical Properties:
-
Appearance: Colorless to pale yellow liquid.[4]
-
Odor Profile: Described as sweet, waxy, and fruity, with tropical notes reminiscent of kiwi and pineapple.[5] This distinct profile makes it a valuable component in the flavor and fragrance industry.[5]
| Property | Value | Source |
| Purity (typical) | >97.0% (GC) | [6] |
| Specific Gravity | 0.889 - 0.895 @ 25°C | [5] |
| Refractive Index | 1.428 - 1.434 @ 20°C | [5] |
| Flash Point | 73.89 °C (165.00 °F) | [5] |
Biosynthesis and Chemical Ecology: The Language of Green Leaves
Trans-2-heptenyl acetate belongs to a broad class of plant-derived VOCs known as Green Leaf Volatiles (GLVs).[7][8] These compounds are not stored in plant tissues but are rapidly synthesized de novo within seconds of cellular damage, such as that caused by herbivore feeding or mechanical wounding.[8][9] Their production is a hallmark of the plant's defense response.[10]
The Lipoxygenase (LOX) Pathway: A Putative Biosynthetic Route
The formation of GLVs, including C7 esters, is orchestrated by the lipoxygenase (LOX) or oxylipin pathway.[7] This enzymatic cascade is a primary plant defense mechanism initiated by the disruption of cell membranes.[10]
Causality of the Pathway:
-
Initiation (Damage): When a cell is damaged, membrane lipids are exposed to cytosolic enzymes. Lipases release polyunsaturated fatty acids (PUFAs), such as linoleic and α-linolenic acid, from the membranes.[7]
-
Oxygenation (LOX): Lipoxygenase (LOX) enzymes introduce molecular oxygen into the fatty acid backbone, creating unstable hydroperoxide intermediates.[9][11]
-
Cleavage (HPL): The key step that generates the carbon backbone of GLVs is catalyzed by hydroperoxide lyase (HPL). This enzyme cleaves the hydroperoxides into short-chain aldehydes.[9][11] While the C6 aldehyde (Z)-3-hexenal is the most studied product, the pathway can produce other chain lengths depending on the substrate and specific enzymes involved. For trans-2-heptenyl acetate, the precursor aldehyde is trans-2-heptenal.[12]
-
Reduction (ADH): The resulting aldehyde is then reduced to its corresponding alcohol (trans-2-hepten-1-ol) by alcohol dehydrogenase (ADH).[9]
-
Esterification (AAT): The final step is the esterification of the alcohol. An Alcohol Acyltransferase (AAT), specifically an Acetyl-CoA:alcohol acetyltransferase, catalyzes the transfer of an acetyl group from Acetyl-CoA to the alcohol, forming the final acetate ester.[9][11][13] This last step is critical, as the change from an alcohol to an ester dramatically alters the molecule's volatility and biological activity.
Ecological Role: A Multifunctional Semiochemical
While specific research on trans-2-heptenyl acetate's role as a semiochemical is limited, the functions of GLVs and other volatile esters are well-documented, providing a strong framework for its putative roles.
-
Indirect Plant Defense: GLVs are classic signals in tritrophic interactions. When released from a damaged plant, they can act as an airborne beacon, attracting parasitic wasps or predators that attack the herbivore feeding on the plant.[10]
-
Direct Plant Defense: Some GLVs exhibit direct anti-fungal or anti-bacterial properties, helping to protect the wounded plant tissue from opportunistic pathogens.[10]
-
Plant-Plant Communication: Plants can perceive GLVs released by wounded neighbors. This eavesdropping can "prime" the receiving plant's defense systems, allowing for a faster and more robust response if it is subsequently attacked.[8]
-
Insect Repellent/Attractant: The specific effect on insects is highly context-dependent. The precursor alcohol, trans-2-hepten-1-ol, has been investigated as a potential natural insect repellent. Conversely, other esters are known components of insect pheromones (signals for mating) or kairomones (signals that benefit the receiver, such as indicating a food source).[14][15] The specific blend and concentration of volatiles are key to determining the behavioral outcome.
Analytical Methodologies: Detection and Quantification
The analysis of VOCs like trans-2-heptenyl acetate requires high sensitivity and specificity due to their low concentrations in complex biological matrices. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[16]
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a self-validating system for the reliable identification and semi-quantification of trans-2-heptenyl acetate from a biological matrix (e.g., fruit puree, macerated leaf tissue).
Rationale for Method Selection:
-
HS-SPME: This is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a liquid or solid sample.[17] By sampling the headspace (the air above the sample), we selectively capture the most volatile components and avoid non-volatile matrix components (sugars, proteins) that could contaminate the GC system. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad affinity for various VOCs.
-
GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of VOCs based on their boiling points and affinity for the GC column's stationary phase.[18] The mass spectrometer serves as a highly specific detector, fragmenting the eluting compounds into predictable patterns (mass spectra) that act as chemical fingerprints for positive identification.[16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 2.0 g of homogenized sample (e.g., fruit puree, crushed leaves) into a 20 mL glass headspace vial.
-
Add 1.0 g of Sodium Chloride (NaCl) to the vial. Causality: This "salting-out" step increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar VOCs and promotes their partitioning into the headspace, thereby increasing extraction efficiency.
-
Add 10 µL of an internal standard solution (e.g., 10 ppm 4-methyl-2-pentanol in methanol) for semi-quantification. Trustworthiness: An internal standard is a non-native compound added at a known concentration to correct for variations in extraction and injection efficiency, making the analysis more robust.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 50°C for 15 minutes with agitation (e.g., 250 rpm). Causality: Heating and agitation facilitate the equilibration of volatiles between the sample matrix and the headspace.
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 50°C. Causality: During this step, the VOCs adsorb onto the fiber coating.
-
-
GC-MS Analysis:
-
Immediately after extraction, the autosampler injects the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption. The analytes are released from the fiber into the carrier gas stream.
-
Perform the chromatographic separation and mass spectrometric detection using optimized parameters.
-
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of VOCs.[18] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas for analyte transport. |
| Oven Program | 40°C (2 min hold), ramp 5°C/min to 240°C (5 min hold) | A temperature ramp allows for the separation of compounds with a wide range of boiling points.[18] |
| Injector Temp. | 250°C (Splitless mode) | Ensures rapid and complete desorption of analytes from the SPME fiber. Splitless mode maximizes sensitivity for trace analysis. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization energy that generates characteristic, library-searchable mass spectra. |
| Scan Range | 35 - 350 amu | Covers the expected mass range for the target analyte and other common plant volatiles. |
-
Data Analysis:
-
Identification: Identify trans-2-heptenyl acetate by comparing its retention time and its experimental mass spectrum with that of an authentic chemical standard or a validated spectral library (e.g., NIST).
-
Semi-Quantification: Calculate the relative abundance of the target analyte by comparing its peak area to the peak area of the known-concentration internal standard.
-
Applications and Future Directions
The unique sensory profile and biological origin of trans-2-heptenyl acetate position it for applications in several fields, while also highlighting areas ripe for future research.
-
Flavor and Fragrance Industry: Its primary current application is as a flavor and fragrance agent.[5] It can be used to impart a unique sweet, tropical, and waxy character to food products and perfumes, providing an "exotic twist to kiwi, pineapple, apple, peach, [and] berry flavors."[5]
-
Agricultural Applications (Potential): The broader class of GLVs is a major focus of research for sustainable pest management. Understanding the specific behavioral responses of key agricultural pests and their natural enemies to trans-2-heptenyl acetate could lead to its use in:
-
Lure-and-Kill Systems: As an attractant in traps.
-
Push-Pull Strategies: As a repellent ('push') to drive pests away from crops, used in combination with an attractant ('pull') on a trap crop.
-
Conservation Biocontrol: To attract and retain beneficial insects within a field.
-
Future Research: A significant gap exists in the scientific literature regarding the specific ecological functions of trans-2-heptenyl acetate. Future research should focus on:
-
Occurrence Profiling: Comprehensive screening of various fruits, vegetables, and herbivore-damaged plants to identify the natural sources of this specific C7 ester.
-
Behavioral Bioassays: Rigorous testing of the compound's effect on the behavior of economically important insects (both pests and beneficials) using techniques like electroantennography (EAG) and olfactometry.
-
Enzyme-Level Biosynthesis: Characterization of the specific lipoxygenase, hydroperoxide lyase, and alcohol acetyltransferase enzymes responsible for producing C7 volatiles, which appear to be less common than their C6 and C9 counterparts.
By systematically addressing these questions, the scientific community can fully elucidate the role of this intriguing volatile compound and unlock its full potential for industrial and agricultural innovation.
References
-
FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]
-
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-
Ameye, M., et al. (2018). Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology. Plant Biology, 20(S1), 39-50. [Link]
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Matsui, K. (2018). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. Journal of Integrative Plant Biology, 60(9), 780-791. [Link]
-
Matsui, K. (2025). How and Why Plants Came to Smell Green: The Origins, Biosynthesis, and Roles of Green Leaf Volatiles. Journal of Experimental Botany, eraf385. [Link]
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Sugimoto, K., et al. (2021). Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants. Frontiers in Plant Science, 12, 778843. [Link]
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Oromi, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. [Link]
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Tröger, A., et al. (2023). Attraction of Frankliniella occidentalis Females towards the Aggregation Pheromone Neryl (S)-2-Methylbutanoate and Kairomones in a Y-Olfactometer. Insects, 14(6), 548. [Link]
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Methodological & Application
Application Notes & Protocols: Biocatalytic Synthesis of Flavor Esters Using Candida antarctica Lipase
Introduction: The Enzymatic Approach to Natural Flavors
The demand for natural flavor and fragrance compounds has consistently risen, driven by consumer preference for products with clean labels.[1][2] Traditionally, flavor esters are produced through chemical synthesis, which often requires harsh conditions and can leave undesirable residues, or by extraction from natural sources, a process that can be costly and yield low concentrations.[3][4] Biocatalysis, utilizing enzymes as catalysts, presents a compelling green alternative, offering high specificity, mild reaction conditions, and the production of esters that can be labeled as "natural".[1][5]
Among the vast array of biocatalysts, lipases (EC 3.1.1.3) have emerged as exceptionally versatile tools for organic synthesis in non-aqueous media.[5][6] In low-water environments, the hydrolytic function of lipases is reversed, enabling them to catalyze esterification and transesterification reactions with remarkable efficiency.[7][8] Candida antarctica lipase B (CALB) is one of the most robust and widely used lipases for these applications due to its high stability, broad substrate specificity, and high catalytic activity.[7][9] This guide provides a comprehensive overview and detailed protocols for the synthesis of flavor esters using immobilized CALB, commercially available as Novozym® 435, a benchmark catalyst for such transformations.[3][10]
Core Principles & Mechanistic Insight
The catalytic prowess of CALB in ester synthesis stems from its well-defined mechanism. The enzyme possesses a catalytic triad of amino acid residues (serine, histidine, and aspartate/glutamate) within its active site. The reaction proceeds through a "Ping-Pong Bi-Bi" mechanism, which can be conceptualized in the following stages:
-
Acyl-Enzyme Intermediate Formation: The serine residue, acting as a nucleophile, attacks the carbonyl carbon of the carboxylic acid (in esterification) or the ester (in transesterification). This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.[5]
-
Release of the First Product: The intermediate collapses, leading to the formation of an acyl-enzyme complex and the release of the first product (water in esterification, or an alcohol in transesterification).
-
Nucleophilic Attack by the Alcohol: The alcohol substrate then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate.
-
Formation and Collapse of the Second Intermediate: A second tetrahedral intermediate is formed, which then collapses, releasing the final ester product and regenerating the free enzyme for the next catalytic cycle.
This mechanism underscores the importance of controlling the reaction environment. The presence of water, a product of esterification, can shift the equilibrium back towards hydrolysis, reducing the ester yield. Therefore, controlling water activity is a critical parameter for successful synthesis.[11][12]
Experimental Design & Optimization Strategies
The successful synthesis of a target flavor ester is contingent on the careful optimization of several key parameters. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal conditions.[3][10]
Key Parameters for Optimization:
-
Enzyme Selection and Loading: Novozym® 435, CALB immobilized on a macroporous acrylic resin, is the catalyst of choice due to its high stability, reusability, and ease of separation from the reaction mixture.[13][14] The optimal enzyme concentration typically ranges from 2.5% to 15% (w/w) of the total substrates.[10][15]
-
Substrate Selection and Molar Ratio: CALB exhibits broad substrate specificity, effectively catalyzing reactions with a variety of short-chain carboxylic acids and alcohols to produce a wide range of flavor esters.[9][16] The molar ratio of alcohol to acid is a critical factor. An equimolar ratio can be effective, but an excess of one substrate (often the less expensive or more volatile one) can be used to drive the reaction equilibrium towards product formation.[10][17]
-
Reaction Medium (Solvent vs. Solvent-Free):
-
Solvent-Free Systems: These are often preferred from a green chemistry and process intensification perspective, as they maximize reactant concentration and simplify downstream processing.[4][10][15]
-
Organic Solvents: In some cases, a non-polar organic solvent like hexane or heptane can be beneficial.[9][17][18] These solvents can help to dissolve substrates, reduce substrate/product inhibition, and control water activity. The hydrophobicity of the solvent, often quantified by its log P value, is a key consideration; more hydrophobic solvents generally lead to higher enzyme activity.[18][19]
-
-
Temperature: The optimal temperature for CALB-catalyzed esterification is typically between 30°C and 70°C.[3][10][20] While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and potential evaporation of volatile substrates.[21]
-
Water Activity (aw): This is a measure of the available water in the system and is a critical parameter in non-aqueous enzymology.[11][12] While enzymes require a thin layer of water to maintain their active conformation, excess water will promote the reverse hydrolytic reaction.[22][23] Water can be removed from the reaction mixture by various means, such as operating under vacuum or using molecular sieves, to drive the equilibrium towards ester synthesis.[10][24]
-
Agitation Speed: Adequate mixing is necessary to overcome mass transfer limitations, ensuring that the substrates have access to the active sites of the immobilized enzyme.[17][25] Speeds in the range of 150-250 rpm are commonly employed in lab-scale reactions.[17][20]
Data Summary: Optimized Conditions for Flavor Ester Synthesis
| Flavor Ester | Substrates | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Conversion/Yield | Reference |
| Ethyl Butyrate | Butyric Acid, Ethanol | CALB-MNP | 1:1 | 25 | Heptane | >90% | [17] |
| Methyl Butyrate | Butyric Acid, Methanol | CALB-MNP | 1:1 | 25 | Heptane | >90% | [17] |
| Nonyl Caprylate | Caprylic Acid, Nonanol | Immobilized Lipase | Optimized | 40 | Solvent-Free | >90% | [15] |
| Ethyl Valerate | Valeric Acid, Ethanol | Immobilized Lipase | Optimized | 40 | Solvent-Free | >80% | [15] |
| Benzyl Benzoate | Benzoic Anhydride, Benzyl Alcohol | Novozym® 435 | 5:1 | 60 | tert-Butanol | 32% | [1] |
| 2-Ethylhexyl Palmitate | Palmitic Acid, 2-Ethylhexanol | Novozym® 435 | 1:1.25 | 70 | Water-abundant | ~100% | [26] |
*CALB immobilized on magnetic nanoparticles
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Esterification of a Flavor Ester (e.g., Ethyl Butyrate)
This protocol provides a general framework for the synthesis of a short-chain flavor ester in a solvent-free system.
Materials:
-
Butyric Acid (≥99%)
-
Ethanol (anhydrous, ≥99.5%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (3 Å, activated)
-
Reaction vessel (e.g., 50 mL screw-capped flask)
-
Magnetic stirrer with heating
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Reactant Preparation: In a pre-weighed 50 mL screw-capped flask, add butyric acid and ethanol in a 1:1.5 molar ratio. For example, add 0.88 g (10 mmol) of butyric acid and 0.69 g (15 mmol) of ethanol.
-
Enzyme Addition: Add Novozym® 435 corresponding to 5% (w/w) of the total substrate weight. In this example, total substrate weight is 1.57 g, so add approximately 0.08 g of Novozym® 435.
-
Water Removal (Optional but Recommended): Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced during esterification, thereby driving the reaction equilibrium towards the product.
-
Reaction Incubation: Tightly cap the flask and place it on a magnetic stirrer with heating. Set the temperature to 50°C and the stirring speed to 200 rpm.
-
Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) and filter through a 0.22 µm syringe filter to remove the enzyme beads before GC-MS analysis.
-
Product Quantification: Analyze the diluted sample by GC-MS to determine the concentration of the product (ethyl butyrate) and the remaining substrates. Calculate the conversion percentage based on the limiting reactant (butyric acid).
-
Enzyme Recovery and Reuse: After the reaction is complete, recover the immobilized enzyme by simple filtration or decantation. Wash the enzyme beads with a suitable solvent (e.g., hexane or tert-butanol) to remove any adsorbed substrates and products. Dry the enzyme under vacuum and store it for subsequent reuse. The reusability of Novozym® 435 for multiple cycles without significant loss of activity is a key advantage.[13][14]
Protocol 2: Analysis of Flavor Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile flavor and fragrance compounds due to its ability to separate complex mixtures and provide definitive identification and quantification of the components.[27][28]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[3]
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1 split ratio), with an injection volume of 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Analysis:
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The retention time of the peak should also match that of a known standard.
-
Quantification: Prepare a calibration curve using standard solutions of the target ester at known concentrations. The concentration of the ester in the reaction sample can then be determined by comparing its peak area to the calibration curve.[29][30][31]
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated.
Experimental Workflow for Biocatalytic Ester Synthesis
Caption: A typical workflow for the biocatalytic synthesis of flavor esters.
Simplified Lipase Catalysis Mechanism (Ping-Pong Bi-Bi)
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion and Future Outlook
The use of Candida antarctica lipase B represents a mature and highly effective technology for the synthesis of flavor esters. Its robustness, high catalytic efficiency, and the commercial availability of high-quality immobilized preparations like Novozym® 435 make it an ideal choice for both academic research and industrial applications. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of biocatalysis. Future advancements may focus on the development of novel immobilization techniques, such as the use of magnetic nanoparticles for enhanced enzyme recovery, and the application of enzyme engineering to further improve catalyst performance and expand the substrate scope.[17][20][32] As the industry continues to move towards more sustainable and natural production methods, the role of enzymatic synthesis in creating high-value flavor and fragrance compounds is set to expand significantly.
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Esteves, L. M., et al. (2003). Ester Synthesis From Trimethylammonium Alcohols in Dry Organic Media Catalyzed by Immobilized Candida Antarctica Lipase B. Biotechnology and Bioengineering, 82(3), 352-358. [Link]
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Kocharekar, A. M., & Dukhande, M. S. (2020). LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES. International Journal of Pharmaceutical Sciences and Research, 11(5), 2345-2351. [Link]
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Yu, D., et al. (2019). Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system. Biotechnology & Biotechnological Equipment, 33(1), 849-858. [Link]
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Bezbradica, D., et al. (2007). Natural flavor ester synthesis catalyzed by lipases. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 97-101. [Link]
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Muhamad, S. K., et al. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Journal of Fundamental Sciences, 6(1), 31-36. [Link]
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Kundys, A., et al. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 26(9), 3843-3865. [Link]
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Yang, K., et al. (2007). Water activity dependence of lipases in non-aqueous biocatalysis. Journal of Molecular Catalysis B: Enzymatic, 48(1-2), 1-4. [Link]
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Ladel, L., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering, 10(31), 10258-10268. [Link]
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Krishna, S. H., et al. (2002). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 45(3), 265-275. [Link]
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Application Notes & Protocols: Acetic Acid trans-2-Hepten-1-YL Ester as a Standard in Analytical Chemistry
Document ID: AN-2026-01-TH2E1A
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Acetic acid trans-2-hepten-1-YL ester as an internal standard in analytical chemistry, with a primary focus on chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). While direct, validated applications of this specific ester as a standard are not widely documented, its physicochemical properties make it a promising candidate for the quantitative analysis of structurally related volatile and semi-volatile compounds, particularly in complex matrices such as flavors, fragrances, and environmental samples. This guide outlines the rationale for its selection, its key properties, and a detailed protocol for its validation and implementation in a quantitative analytical method, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Role of Internal Standards in Quantitative Analysis
Quantitative analytical chemistry demands precision and accuracy. However, variations in sample preparation, injection volume, and instrument response can introduce significant errors. The internal standard (IS) method is a powerful technique to mitigate these variabilities.[3] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[3][4] It is added in a constant, known amount to all samples, calibration standards, and quality controls.[3] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for potential losses or variations during the analytical process.[3]
This compound, also known as (2E)-hept-2-en-1-yl acetate, is a carboxylic acid ester.[5] Its structure, featuring a C7 alkyl chain and an acetate group, makes it structurally analogous to many naturally occurring and synthetic esters found in essential oils, food matrices, and pharmaceutical formulations. This structural similarity suggests that it will exhibit comparable behavior during extraction and chromatographic analysis, a key characteristic of an effective internal standard.[4]
Physicochemical Properties of this compound
A thorough understanding of the standard's properties is fundamental to its application.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O₂ | [1][6][7] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 16939-73-4 | [6][7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 192-194 °C | [3] |
| Density | 0.8915 g/cm³ (at 18 °C) | [3] |
| logP | 2.37 - 3.23 | |
| Odor Profile | Sweet, waxy, fruity, with tropical notes of kiwi and pineapple | [8] |
| Solubility | Low in water (0.32 g/L estimated) |
The moderate boiling point and lipophilicity (indicated by logP) of this compound make it highly suitable for analysis by gas chromatography. Its distinct mass spectrum, as documented in spectral libraries, allows for selective detection in GC-MS applications.[6][9]
Proposed Application: Quantification of Flavor Esters in a Fruit Matrix by GC-MS
This section outlines a proposed application for using this compound as an internal standard for the quantification of a target analyte, for example, hexyl acetate (a common flavor compound), in a complex fruit juice matrix.
Rationale for Selection
-
Structural Similarity: Both the internal standard and the proposed analyte (hexyl acetate) are acetate esters with alkyl chains, suggesting similar extraction efficiencies and chromatographic behavior.
-
Absence in Matrix: this compound is not a common endogenous component of most fruit juices, minimizing the risk of interference.
-
Chromatographic Resolution: Its slightly longer carbon chain and the presence of a double bond will likely result in a retention time that is close to, but well-resolved from, many common C4-C8 flavor esters.
Experimental Protocol: Method Development and Validation
The following protocol details the steps to develop and validate a quantitative GC-MS method using this compound as an internal standard.
Materials and Reagents
-
Analyte Standard: Hexyl acetate (≥99% purity)
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane (DCM), Methanol (HPLC grade)
-
Gases: Helium (carrier gas, 99.999% purity)
-
Matrix: Certified organic apple juice (or other relevant matrix) confirmed to be free of the target analyte and internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Hexyl acetate and dissolve in 10 mL of Methanol.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS primary stock solution 1:100 with Methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the analyte primary stock solution and a constant volume of the IS spiking solution. This will create standards with a fixed IS concentration and varying analyte concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of each calibration standard and sample in a screw-cap vial, add 50 µL of the 10 µg/mL IS spiking solution.
-
Add 2 mL of Dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean GC vial.
-
Inject 1 µL into the GC-MS system.
GC-MS Instrumental Parameters (Example)
-
System: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or Split 10:1)
-
Oven Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Inject a blank matrix sample to ensure no interfering peaks are present at the retention times of the analyte and the IS.
-
Inject the analyte and IS standards individually to determine their retention times.
-
Inject a spiked sample containing the analyte and IS to confirm resolution and peak purity using mass spectral analysis.
-
Linearity
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Analyze the prepared calibration standards (at least 5 concentration levels) in triplicate.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
Accuracy
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Analyze spiked blank matrix samples at three concentration levels (low, medium, high) across the linear range.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: Mean recovery should be within 85-115%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicates of a medium concentration sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ)
-
Objective: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine the lowest concentration in the calibration curve that meets the accuracy and precision acceptance criteria.
Data Presentation and Visualization
Hypothetical Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 92.5% - 108.1% | 85% - 115% |
| Precision (Repeatability RSD) | 6.8% | ≤ 15% |
| Precision (Intermediate RSD) | 8.2% | ≤ 15% |
| Limit of Quantitation | 0.1 µg/mL | Meets Accuracy/Precision |
Diagrams
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Core parameters for analytical method validation.
Conclusion and Best Practices
This compound is a viable candidate for use as an internal standard in the GC-MS analysis of esters and other structurally related volatile compounds. Its properties align well with the fundamental requirements of an internal standard. However, as with any analytical method, rigorous validation is paramount to ensure the generation of reliable and accurate data. Researchers implementing this compound as a standard should perform a full validation study within their specific matrix and for their analytes of interest. The stability of the internal standard in the chosen solvent and matrix should also be assessed during method development. By following the detailed protocols and validation principles outlined in this guide, scientists can confidently develop robust quantitative methods.
References
- BenchChem. (2025). Application Note: Quantification of Volatile Organic Compounds Using 1-Octanol-d2 as an Internal Standard by Gas Chromatography-Mass Spectrometry.
- Environics. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
- FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552).
- Fortini, P., Migliorini, M., Cherubini, C., Cecchi, L., & Calamai, L. (2017). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile.
- García-González, D. L., et al. (2018). Development and Validation of Analytical Methodology by GC-FID Using Hexadecyl Propanoate as an Internal Standard to Determine the Bovine Tallow Methyl Esters Content.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.).
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Diablo Analytical. (n.d.). IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1.
- Santa Cruz Biotechnology, Inc. (n.d.). trans-2-Heptenyl Acetate.
- Chemistry LibreTexts. (2020). Internal Standard.
- International Institute for Science, Technology and Education. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- World Health Organization. (2009). Evaluation of Certain Food Additives. WHO Technical Report Series 952.
- The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate.
- ResearchGate. (2018). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content.
- HMDB. (2022). Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307).
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Application Note & Protocol: Quantitative Analysis of trans-2-Heptenyl Acetate in Essential Oils
Abstract
This document provides a comprehensive guide for the quantitative analysis of trans-2-heptenyl acetate in complex essential oil matrices. Trans-2-heptenyl acetate (C₉H₁₆O₂) is a notable ester that contributes to the characteristic fruity and waxy aroma of various essential oils.[1][2] Accurate quantification of this compound is critical for quality control, authentication, and formulation development in the flavor, fragrance, and pharmaceutical industries. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method, including sample preparation, instrument parameters, and data analysis protocols. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction: The Significance of Quantifying trans-2-Heptenyl Acetate
Essential oils are complex mixtures of volatile organic compounds, and their chemical profile dictates their aromatic properties and potential therapeutic efficacy.[3][4] Trans-2-heptenyl acetate, with a molecular weight of 156.22 g/mol , is a key contributor to the sensory profile of certain essential oils, often described as having a sweet, waxy, and tropical aroma reminiscent of kiwi and pineapple.[1][5] The concentration of this ester can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method.[6] Therefore, a precise and reliable quantitative method is paramount for:
-
Quality Control: Ensuring batch-to-batch consistency of essential oils.
-
Authentication: Detecting adulteration or substitution with synthetic analogues.
-
Formulation Development: Precisely controlling the concentration of aromatic compounds in final products.
-
Scientific Research: Investigating the biosynthesis of volatile compounds in plants.
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils due to its high separation efficiency and definitive identification capabilities.[7][8]
Experimental Workflow Overview
The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Sources
- 1. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Advantage of the Acetoacetic Ester Synthesis
For researchers in organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the construction of carbon-carbon bonds is a foundational challenge. The acetoacetic ester synthesis is a classic and highly reliable method for the preparation of α-mono- and α,α-disubstituted methyl ketones. This synthetic route offers a significant advantage over the direct alkylation of ketone enolates, which can be plagued by issues of polyalkylation and poor regioselectivity.[1][2] The strategic use of ethyl acetoacetate, a β-keto ester, provides a more controlled and predictable pathway to a diverse range of ketone products.
The core principle of this synthesis lies in the enhanced acidity of the α-protons situated between the two carbonyl groups of the acetoacetic ester (pKa ≈ 11 in DMSO).[3][4] This heightened acidity allows for the use of relatively mild bases, such as sodium ethoxide, for complete enolate formation, thereby mitigating the need for stronger, more hazardous reagents like lithium diisopropylamide (LDA).[3][5] The resulting stabilized enolate serves as a soft nucleophile, readily undergoing alkylation. The ester group, having served its purpose of activation, is subsequently removed through hydrolysis and a facile decarboxylation, yielding the desired ketone.[3][4]
This application note provides a comprehensive guide to the acetoacetic ester synthesis, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and discussing critical parameters to ensure successful and reproducible outcomes.
The Chemistry: A Stepwise Mechanistic Journey
The acetoacetic ester synthesis is a multi-step process, each stage playing a critical role in the transformation of a simple alkyl halide into a more complex ketone. Understanding the mechanism of each step is paramount for troubleshooting and optimizing the reaction.
Step 1: Enolate Formation - The Importance of Base Selection
The synthesis commences with the deprotonation of ethyl acetoacetate at the α-carbon. The choice of base is a critical experimental parameter. Sodium ethoxide (NaOEt) in ethanol is the most commonly employed base for this transformation.[3][6]
Causality Behind Base Selection: The use of an alkoxide base that matches the alkyl group of the ester (ethoxide for an ethyl ester) is a deliberate choice to prevent transesterification, a potential side reaction where the ester group is exchanged.[3] While a hydroxide base is sufficiently strong to deprotonate the α-carbon, it can also lead to premature hydrolysis of the ester.[3][7] Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used, offering the advantage of an irreversible deprotonation.[8]
dot digraph मैकेनिज्म { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=11];
// Nodes start [label="Ethyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Resonance-Stabilized\nEnolate", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylated [label="α-Alkylated\nAcetoacetic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; keto_acid [label="β-Keto Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Methyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; dummy3 [shape=point, width=0];
// Edges start -> enolate [label=" 1. NaOEt, EtOH\n(Deprotonation)", color="#4285F4", fontcolor="#4285F4"]; enolate -> alkylated [label=" 2. R-X\n(Sₙ2 Alkylation)", color="#34A853", fontcolor="#34A853"]; alkylated -> keto_acid [label=" 3. H₃O⁺, Δ\n(Hydrolysis)", color="#EA4335", fontcolor="#EA4335"]; keto_acid -> ketone [label=" 4. Δ (-CO₂)\n(Decarboxylation)", color="#FBBC05", fontcolor="#FBBC05"]; } केंद्रीकृत कैप्शन: Acetoacetic Ester Synthesis Workflow
Step 2: Alkylation - Forming the Carbon-Carbon Bond
The resonance-stabilized enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide in a classic Sₙ2 reaction.[4] This step is the cornerstone of the synthesis, as it forms the new carbon-carbon bond.
Substrate Scope and Limitations: The alkylation step is most efficient with primary alkyl halides.[4] Secondary halides may give lower yields due to competing E2 elimination reactions, while tertiary halides are generally unsuitable as they will predominantly undergo elimination. Allylic and benzylic halides are also excellent substrates.[4]
Step 3 & 4: Hydrolysis and Decarboxylation - Unveiling the Ketone
The final phase of the synthesis involves the removal of the activating ester group. This is typically achieved by heating the alkylated acetoacetic ester in an acidic aqueous solution (e.g., aqueous HCl or H₂SO₄).[4][8] The acidic conditions first hydrolyze the ester to a carboxylic acid, forming a β-keto acid intermediate.[3][8]
β-Keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon further heating.[3][8] The mechanism proceeds through a cyclic transition state, leading to the formation of an enol, which rapidly tautomerizes to the more stable ketone product.[3]
Experimental Protocols: A Practical Guide
The following protocols are provided as a detailed guide for the synthesis of a representative methyl ketone, 2-heptanone.
Protocol 1: Synthesis of Ethyl n-Butylacetoacetate (Alkylation Step)
This protocol is adapted from a procedure in Organic Syntheses, a highly reputable source for reliable and independently verified experimental methods.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Ethyl acetoacetate | Reagent grade, freshly distilled |
| Sodium | Clean, free of oxide layer |
| Absolute Ethanol | Anhydrous |
| n-Butyl bromide | Reagent grade |
| 5-L round-bottom flask | |
| Mechanical stirrer | |
| Reflux condenser | |
| Calcium chloride drying tube | |
| Separatory funnel | |
| Steam bath |
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a separatory funnel, place 2.5 L of absolute ethanol. Gradually add 115 g (5 moles) of clean sodium metal in small pieces. The reaction is exothermic and will reflux. The addition should be controlled to maintain a manageable reflux rate.[9]
-
Enolate Formation: After all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate to the sodium ethoxide solution.[9]
-
Alkylation: Following the addition of ethyl acetoacetate, add 753 g (5.5 moles) of n-butyl bromide through the separatory funnel over 30-60 minutes. The mixture is then heated on a steam bath and stirred vigorously for 6-8 hours, or until the solution is no longer alkaline to litmus paper.[9]
-
Work-up and Isolation: The excess ethanol is removed by distillation from a steam bath. The remaining residue is cooled, and 2 L of water is added to dissolve the sodium bromide. The upper layer of crude ethyl n-butylacetoacetate is separated. The aqueous layer is extracted twice with 200 mL portions of ether, and the ether extracts are combined with the crude ester. The combined organic layers are washed with water, dried over anhydrous calcium sulfate, and the ether is removed by distillation. The crude ester can be used directly in the next step or purified by vacuum distillation. The expected yield of the pure ester is 69-72%.[9]
Protocol 2: Hydrolysis and Decarboxylation to 2-Heptanone
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Crude ethyl n-butylacetoacetate | From Protocol 1 |
| Sodium hydroxide (NaOH) | 10% aqueous solution |
| Sulfuric acid (H₂SO₄) | 10 M |
| Diethyl ether | Reagent grade |
| Saturated sodium bicarbonate solution | |
| Brine | Saturated NaCl solution |
| Anhydrous magnesium sulfate | |
| Distillation apparatus | |
| Separatory funnel |
Procedure:
-
Saponification: The crude ethyl n-butylacetoacetate is placed in a flask with 500 mL of 10% aqueous sodium hydroxide. The mixture is refluxed for 4-6 hours, or until the ester layer has completely dissolved.[10]
-
Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with 10 M H₂SO₄ until it is strongly acidic. The flask is then set up for simple distillation. Upon heating, carbon dioxide will evolve, and the 2-heptanone will co-distill with water.[10]
-
Isolation and Purification: The distillate is collected in a separatory funnel. The organic layer containing the 2-heptanone is separated. The aqueous layer is extracted twice with diethyl ether. The initial organic layer and the ether extracts are combined.[10]
-
Washing and Drying: The combined organic phases are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate.[10]
-
Final Purification: The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation. The remaining residue is the desired 2-heptanone, which can be further purified by fractional distillation.
Data Presentation: Scope of the Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method applicable to a wide range of primary alkyl halides. The following table summarizes representative yields for the synthesis of various ketones.
| Alkyl Halide (R-X) | Product Ketone | Representative Yield (%) |
| Ethyl iodide | 2-Pentanone | ~70% |
| n-Propyl bromide | 2-Hexanone | ~75% |
| n-Butyl bromide | 2-Heptanone | 69-72% (of alkylated ester) |
| Benzyl chloride | 4-Phenyl-2-butanone | ~65% |
| Allyl bromide | 5-Hexen-2-one | ~70% |
Yields are approximate and can vary based on reaction conditions and scale.
Troubleshooting and Advanced Considerations
-
Dialkylation: It is possible to introduce a second alkyl group at the α-carbon.[11] After the first alkylation, the mono-alkylated product is treated with another equivalent of base, followed by the second alkyl halide. For the second deprotonation, a stronger base such as potassium tert-butoxide may be beneficial as the monoalkylacetoacetic ester is slightly less acidic.[12]
-
Side Reactions: The primary side reaction to consider is the E2 elimination of the alkyl halide, especially with secondary halides. Using a less sterically hindered base and lower reaction temperatures can help to minimize this.
-
Purification: The final ketone product can often be purified by distillation. For higher boiling ketones, vacuum distillation is recommended to prevent decomposition. Impurities from side reactions can sometimes be removed by column chromatography.
Conclusion
The acetoacetic ester synthesis remains a cornerstone of synthetic organic chemistry, providing a reliable and versatile route to a wide array of methyl ketones. Its advantages over direct ketone alkylation, namely the avoidance of polyalkylation and enhanced control, make it an invaluable tool for researchers in academia and industry. By understanding the mechanistic nuances and adhering to optimized protocols, scientists can effectively leverage this powerful reaction to construct complex molecular architectures with confidence and high efficiency.
References
-
Inglis, J. K. H.; Roberts, K. C. Ethyl Acetoacetate. Org. Synth.1926 , 6, 36. DOI: 10.15227/orgsyn.006.0036. [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
Marvel, C. S.; Hager, F. D. Ethyl n-Butylacetoacetate. Org. Synth.1925 , 5, 55. DOI: 10.15227/orgsyn.005.0055. [Link]
-
Wikipedia. Acetoacetic ester synthesis. [Link]
-
OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Portal. Acetoacetic-Ester Synthesis. [Link]
-
Homework.Study.com. Explain the steps needed to make 3-ethyl-2-heptanone by acetoacetic ester synthesis. [Link]
- Google Patents.
-
Organic Chemistry On-Line. The Acetoacetic Ester Synthesis. [Link]
-
Clutch Prep. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Online Chemistry notes. Acetoacetic ester synthesis (of ketones). [Link]
-
YouTube. acetoacetic ester synthesis. [Link]
-
ResearchGate. acetoacetic ester syntheses. [Link]
-
University of Calgary. Ch21: Acetoacetic esters. [Link]
-
YouTube. 11.10 Acetoacetic Ester Synthesis. [Link]
-
The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. 6.8: Alkylation of Enolate Ions. [Link]
- Google P
-
YouTube. Acetoacetic Ester Synthesis. [Link]
-
Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]
-
Docsity. The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones | Summaries Organic Chemistry. [Link]
-
University of Calgary. Chapter 21: Ester Enolates. [Link]
-
Chad's Prep. The Acetoacetic Ester Synthesis. [Link]
-
YouTube. Synthesis of 2-pentanone from ethyl aceto acetate.. [Link]
-
Clutch Prep. Acetoacetic Ester Synthesis Practice Problems. [Link]
-
YouTube. Acetoacetic Ester Synthesis of Methyl Ketones. [Link]
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Enzymatic esterification of heptenol with acetic acid in organic solvents.
Application Note & Protocol
Topic: Enzymatic Esterification of 1-Heptanol with Acetic Acid in Organic Solvents for the Synthesis of Heptyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Case for Biocatalytic Ester Synthesis
Heptyl acetate, an ester prized for its characteristic fruity pear-like aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] Traditionally, its synthesis is achieved through Fischer esterification, a process that necessitates strong acid catalysts and elevated temperatures. While effective, this chemical route is often hampered by the formation of undesirable byproducts, significant energy consumption, and the environmental burden of hazardous catalyst disposal.[2]
Biocatalysis presents a compelling "green" alternative that circumvents these limitations.[2][3] By employing lipases (EC 3.1.1.3) as catalysts, the esterification of heptenol and acetic acid can be conducted under remarkably mild conditions, yielding high product selectivity with minimal environmental impact.[1][2]
Lipases are hydrolytic enzymes that, in their natural aqueous environment, break down triglycerides. However, in non-aqueous or micro-aqueous organic media, their catalytic equilibrium is ingeniously reversed to favor synthesis over hydrolysis.[1][4] This unique characteristic makes them ideal for producing high-purity esters. Among the vast array of available lipases, the immobilized form of Candida antarctica Lipase B (CALB), commercially known as Novozym 435, has emerged as a particularly robust and efficient biocatalyst for esterification due to its broad substrate specificity, high stability, and ease of recovery and reuse.[5][6][7][8][9]
This guide provides a comprehensive overview of the principles and a detailed protocol for the enzymatic synthesis of heptyl acetate, emphasizing the critical role of the organic solvent in achieving high reaction efficiency and yield.
Mechanistic Insights and the Role of the Solvent
The Ping-Pong Bi-Bi Mechanism
Lipase-catalyzed esterification generally proceeds via a Ping-Pong Bi-Bi mechanism, which involves the enzyme's conserved catalytic triad of serine, histidine, and aspartic acid.[1][6][10][11] The process unfolds in two main stages:
-
Acylation: The alcohol (1-heptanol) binds to the enzyme's active site. The nucleophilic serine residue attacks the carbonyl carbon of the acid (acetic acid), forming a covalent acyl-enzyme intermediate and releasing the first product, water.
-
Deacylation: The second substrate, the alcohol (1-heptanol), enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate, leading to the formation of the ester (heptyl acetate) and the regeneration of the free enzyme.
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
The Critical Choice of Organic Solvent
The selection of an appropriate organic solvent is arguably the most influential factor in lipase-catalyzed reactions.[4][5][12][13] The solvent directly impacts the enzyme's conformation, activity, and stability by modulating the essential layer of water molecules bound to its surface.
-
Solvent Polarity (Log P): A solvent's hydrophobicity is quantified by its Log P value (the logarithm of its partition coefficient in an octanol-water system). Nonpolar, hydrophobic solvents (high Log P) are generally superior for esterification.[3] They do not strip the crucial water layer from the enzyme's surface, which is necessary to maintain its catalytically active conformation.[10] In contrast, polar, hydrophilic solvents can compete with the substrates for binding in the enzyme's active site, leading to significant competitive inhibition and reduced reaction rates.[12]
-
Water Activity (a_w): While the reaction is conducted in a non-aqueous medium, a minimal amount of water is indispensable for enzymatic activity.[5] This "interfacial" water maintains the enzyme's structural flexibility. However, as water is also a product of the esterification reaction, its accumulation will shift the equilibrium back towards hydrolysis, reducing the final ester yield. Therefore, controlling the water activity (a_w)—the thermodynamic measure of water's availability—is critical. This is often achieved by adding molecular sieves to the reaction medium to sequester the water as it is produced.[14][15]
Caption: Influence of solvent polarity (Log P) on lipase activity.
Protocol: Synthesis of Heptyl Acetate
This protocol details a reliable method for the synthesis of heptyl acetate using immobilized Candida antarctica Lipase B (Novozym 435) in a nonpolar organic solvent.
Materials and Equipment
-
Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B).
-
Substrates: 1-Heptanol (≥98% purity), Glacial Acetic Acid (≥99.7% purity).
-
Solvent: n-Hexane (anhydrous, ≥99%).
-
Drying Agent: Molecular Sieves (3 Å), activated.
-
Internal Standard: n-Dodecane (≥99% purity) for GC analysis.
-
Equipment:
-
Orbital shaking incubator or temperature-controlled magnetic stirrer.
-
100 mL screw-capped Erlenmeyer flasks or sealed reaction vials.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a nonpolar capillary column (e.g., HP-5, DB-5, or equivalent).
-
Standard laboratory glassware (pipettes, syringes, volumetric flasks).
-
Centrifuge or filtration setup for enzyme recovery.
-
Experimental Procedure
-
Reaction Setup:
-
In a 100 mL screw-capped Erlenmeyer flask, combine 1-heptanol (e.g., 10 mmol, 1.16 g) and n-hexane (40 mL).
-
Add acetic acid. An equimolar ratio is the stoichiometric standard, but a slight excess of one reactant can be explored. Start with 10 mmol (0.60 g). Note: High concentrations of acetic acid can cause enzyme inhibition.[16]
-
Add the internal standard, n-dodecane (e.g., 1 mmol, 0.17 g), for accurate GC quantification.
-
Add 1 g of activated 3 Å molecular sieves to adsorb the water produced during the reaction.[14]
-
-
Initiation of Reaction:
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), pause the agitation and withdraw a ~100 µL aliquot from the supernatant.
-
Immediately centrifuge the aliquot (e.g., 10,000 rpm for 2 min) or pass it through a syringe filter to remove any enzyme particles, which halts the reaction in the sample.
-
Dilute the clarified sample 1:10 (v/v) with n-hexane in a GC vial for analysis.
-
-
Gas Chromatography (GC-FID) Analysis:
-
Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program: Initial 60°C for 2 min, ramp to 240°C at 15°C/min, hold for 3 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Calculate the concentration of heptyl acetate and heptenol based on their peak areas relative to the internal standard (n-dodecane) using a pre-established calibration curve. The conversion (%) can be calculated as: Conversion (%) = ([Initial Moles of Heptenol] - [Moles of Heptenol at time t]) / [Initial Moles of Heptenol] x 100
-
-
Enzyme Recovery and Reuse:
-
Upon reaction completion (typically determined when conversion plateaus), stop the agitation.
-
Recover the immobilized enzyme by simple vacuum filtration or decantation.
-
Wash the recovered enzyme beads with fresh n-hexane (3 x 20 mL) to remove any adsorbed substrates and products.
-
Dry the enzyme under a gentle stream of nitrogen or in a desiccator. The recovered Novozym 435 is now ready for use in subsequent reaction cycles. Studies have shown it can be reused multiple times with minimal loss of activity.[11][16]
-
Expected Results and Data Analysis
The choice of solvent profoundly affects the final conversion. Nonpolar solvents consistently outperform polar ones by providing a more favorable microenvironment for the lipase.
Table 1: Effect of Organic Solvent on Heptyl Acetate Synthesis
| Organic Solvent | Log P Value | Typical Conversion (%) after 24h |
|---|---|---|
| n-Hexane | 3.9 | >95% |
| Isooctane | 4.5 | >95%[3] |
| Methyl tert-butyl ether (MTBE) | 1.35 | ~90%[7] |
| Toluene | 2.7 | ~80% |
| Acetonitrile | -0.34 | <20%[5][18] |
| tert-Butanol | 0.8 | <10%[12] |
Note: Data are representative values compiled from principles established in the cited literature. Actual results may vary based on precise experimental conditions.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Water Content: Ensure molecular sieves are fully activated and sufficient in quantity. Excess water is the most common cause of low yields.[19]
-
Acid Inhibition: High concentrations of acetic acid can denature the enzyme.[16] Consider a step-wise addition of the acid if inhibition is suspected.
-
Enzyme Deactivation: Ensure the temperature does not exceed the enzyme's optimal range (typically <60°C for Novozym 435).[15]
-
-
Mass Transfer Limitations: Inadequate agitation can lead to poor diffusion of substrates to the immobilized enzyme's active sites. Ensure the reaction mixture is well-suspended.[20]
-
Support Instability: While Novozym 435 is robust, its poly(methyl methacrylate) support can be compromised by certain organic solvents, especially at elevated temperatures.[9] Always use high-purity, recommended solvents like hexane or isooctane.
Conclusion
The enzymatic esterification of 1-heptanol with acetic acid using immobilized Candida antarctica Lipase B offers a highly efficient, selective, and sustainable pathway for the synthesis of heptyl acetate. This protocol highlights that success is fundamentally dependent on two key principles: the rational selection of a nonpolar organic solvent to preserve the enzyme's catalytic machinery and the stringent control of water activity to drive the reaction equilibrium towards ester formation. By adhering to these principles, researchers can leverage the power of biocatalysis to produce high-value esters through a process that is both scientifically elegant and environmentally responsible.[2][4]
References
- Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations - ACS Public
- A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate - ACS Public
- Modeling structure and flexibility of Candida antarctica lipase B in organic solvents. (URL: )
- Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - Welcome to DTU Research D
- Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition - ChemRxiv. (URL: )
- Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simul
- Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simul
- Kinetics of lipase-catalyzed esterification in organic media : correct model and solvent effects on parameters - Wageningen University & Research. (URL: )
- Organic Solvent Tolerant Lipases and Applic
- Enzymatic synthesis of tyrosol esters in organic solvents and ionic liquids: Correlation between enzyme activity and solvent properties - Taylor & Francis Online. (URL: )
- Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems - PubMed. (URL: )
- Enzyme-catalyzed processes in organic solvents - PMC - NIH. (URL: )
- (PDF) Do Organic Solvents Affect the Catalytic Properties of Lipase?
- Application Notes and Protocols for the Enzymatic Synthesis of 6-Heptenyl Acet
- US20140017741A1 - Esterification Process - Google P
- A Comparative Guide to the Synthesis of 6-Heptenyl Acetate: Enzymatic vs. Chemical Methods - Benchchem. (URL: )
- Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acet
- Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - MDPI. (URL: )
- Advances in lipase-catalyzed esterific
- Novozym 435: the “perfect” lipase immobilized bioc
- Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing). (URL: )
- A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed. (URL: )
- Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchG
- Lipases as Effective Green Biocatalysts for Phytosterol Esters' Production: A Review - MDPI. (URL: )
- Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties - ICP - Instituto de C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) | MDPI [mdpi.com]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US20140017741A1 - Esterification Process - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 18. Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acetic Acid trans-2-hepten-1-YL Ester Synthesis
Welcome to the technical support center for the synthesis of Acetic acid trans-2-hepten-1-yl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes. My approach is to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Synthesis Fundamentals & Method Selection
The synthesis of this compound (also known as trans-2-heptenyl acetate) is fundamentally an esterification reaction. The choice of method significantly impacts yield, purity, and scalability. The three most common approaches involve reacting trans-2-hepten-1-ol with an acetylating agent: acetic acid (Fischer Esterification), acetic anhydride, or acetyl chloride.
Core Synthesis Pathways
Below is a diagram illustrating the primary routes to the target ester.
Caption: Primary synthetic routes for trans-2-heptenyl acetate.
Comparison of Acetylating Agents
Choosing the right acetylating agent is the first critical step in optimizing your synthesis. Each has distinct advantages and disadvantages related to reactivity, byproducts, and reaction conditions.
| Feature | Fischer Esterification (Acetic Acid) | Acylation (Acetic Anhydride) | Acylation (Acetyl Chloride) |
| Reversibility | Reversible; requires removal of water byproduct to drive to completion.[1] | Irreversible; reaction goes to completion. | Irreversible; highly exothermic reaction goes to completion. |
| Typical Catalyst | Strong acid (e.g., H₂SO₄, p-TSA).[2] | Base (e.g., Pyridine, Et₃N) or nucleophilic catalyst (e.g., DMAP). | Often requires a stoichiometric base to scavenge HCl byproduct. |
| Byproducts | Water (H₂O). | Acetic Acid (CH₃COOH). | Hydrogen Chloride (HCl). |
| Reaction Rate | Slowest; often requires prolonged heating. | Moderate to fast. | Fastest and most vigorous. |
| Yield Potential | Moderate to good; highly dependent on efficient water removal. | High to excellent.[3] | Excellent, but can be prone to side reactions if not controlled. |
| Safety/Handling | Relatively safe. | Corrosive and moisture-sensitive. | Highly corrosive, moisture-sensitive, releases toxic HCl gas. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Fischer esterification yield is consistently below 50%. What are the most likely causes and how can I fix this?
A: A low yield in a Fischer esterification is almost always tied to the reaction's equilibrium. The reaction is reversible, and the water produced can hydrolyze the ester back to the starting materials.[1]
Causality & Solutions:
-
Inefficient Water Removal: This is the most common culprit. According to Le Châtelier's principle, the equilibrium must be shifted toward the products by removing water as it forms.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) that forms an azeotrope with water. Ensure the apparatus is set up correctly and that the azeotrope is actively distilling and collecting in the side arm.
-
-
Insufficient Catalyst or Inactive Catalyst: The reaction rate is dependent on a strong acid catalyst.
-
Solution: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA). If the catalyst is old, its activity may be compromised. Use fresh catalyst.
-
-
Incorrect Stoichiometry: To further shift the equilibrium, one reactant is typically used in excess.
-
Solution: Use a 2 to 5-fold molar excess of acetic acid, which is generally more cost-effective and easier to remove during workup than the alcohol.
-
-
Reaction Time/Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating under reflux until the starting alcohol spot/peak is minimal or no longer changes over time (e.g., check every hour after an initial 4-hour period).
-
Q: I've switched to using acetic anhydride, but my yield is still poor. What should I investigate?
A: Since this reaction is irreversible, equilibrium is not the issue. The problem likely lies with reagent purity, catalyst activity, or temperature control.
Causality & Solutions:
-
Water Contamination: Acetic anhydride readily hydrolyzes to two equivalents of acetic acid in the presence of water. This consumes your reagent and introduces a less reactive acetylating agent into the mix. Your starting alcohol may also contain water.
-
Solution: Use freshly opened or distilled acetic anhydride. Ensure your trans-2-hepten-1-ol and solvent are anhydrous. Drying the alcohol over molecular sieves prior to the reaction is good practice.
-
-
Base/Catalyst Issues: A base like pyridine or triethylamine is crucial for scavenging the acetic acid byproduct and catalyzing the reaction.
-
Solution: Use at least one molar equivalent of the base. Ensure the base is dry and pure. For sluggish reactions, a small amount (0.1-1 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.
-
-
Temperature Control: While heating can accelerate the reaction, excessive temperatures can lead to decomposition or side reactions, especially with a sensitive allylic alcohol.
-
Solution: Run the reaction at a controlled temperature, typically starting at 0 °C during the addition of reagents and then gently warming to room temperature or slightly above (e.g., 40-50 °C) to ensure completion.
-
Issue 2: Byproduct Formation and Purity
Q: My final product shows several impurities on the GC-MS report, including an isomer of my starting material. What is happening?
A: You are likely observing acid-catalyzed side reactions involving the allylic alcohol. The double bond and the hydroxyl group in trans-2-hepten-1-ol create a reactive system prone to rearrangement.
Causality & Solutions:
-
Allylic Rearrangement: Under strong acidic conditions (especially during Fischer esterification), the allylic alcohol can be protonated, lose water to form a resonance-stabilized allylic carbocation, and then be attacked by a nucleophile (like another alcohol molecule or water) at a different position, leading to isomeric byproducts.
-
Solution: Switch to a milder, non-acidic method. Acylation with acetic anhydride and pyridine at controlled temperatures is far less likely to cause rearrangement.
-
-
Ether Formation: Two molecules of the alcohol can react under acidic conditions to form a di(trans-2-heptenyl) ether.
-
Solution: This is another reason to avoid harsh acidic conditions. If Fischer esterification must be used, ensure the reaction is not overheated and do not use an excessive amount of acid catalyst.
-
Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.
Caption: Troubleshooting workflow for synthesis optimization.
Issue 3: Work-up and Purification
Q: During the aqueous workup, I struggle with emulsion formation when washing with sodium bicarbonate. How can I resolve this?
A: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.
Causality & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively is a primary cause.
-
Solution: Use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.
-
-
Phase Density: The density of your organic layer may be too close to that of the aqueous layer.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This significantly increases the density and ionic strength of the aqueous phase, helping to break the emulsion and "salt out" any dissolved organic product.[4]
-
-
Filtration: If a stable emulsion persists, sometimes filtering the entire mixture through a pad of Celite® or glass wool can help break it up.
Section 3: Recommended Experimental Protocols
The following protocols are designed to be robust and high-yielding. As a self-validating system, checkpoints are included to ensure the reaction is proceeding as expected.
Protocol 1: High-Yield Synthesis via Acetic Anhydride (Recommended)
This method avoids equilibrium issues and the harsh acidic conditions that can cause side reactions.
Materials:
-
trans-2-Hepten-1-ol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine, anhydrous (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add trans-2-hepten-1-ol (1.0 eq), anhydrous DCM, pyridine (2.0 eq), and DMAP (0.05 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetic anhydride (1.5 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring (Checkpoint): Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting alcohol spot should disappear. Visualize with a potassium permanganate stain, which will readily stain the alcohol but not the ester.
-
Quenching: Once complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2x)
-
Water (1x)
-
Saturated NaHCO₃ solution (2x, Checkpoint: check that the aqueous layer is basic, pH > 8, to ensure all acid is removed)[3]
-
Brine (1x)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield a colorless liquid with a characteristic fruity aroma.[3][5]
Protocol 2: Fischer Esterification with Dean-Stark Apparatus
This is the classic method, which can be effective if water is scrupulously removed.
Materials:
-
trans-2-Hepten-1-ol (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.02 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: Add trans-2-hepten-1-ol (1.0 eq), glacial acetic acid (3.0 eq), p-TSA (0.02 eq), and toluene to the flask. Ensure the toluene level is high enough to cycle through the Dean-Stark trap.
-
Reflux: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope.
-
Water Removal (Checkpoint): Water is denser than toluene and will collect in the bottom of the Dean-Stark trap. Continue refluxing until no more water collects in the trap (this can take several hours). The theoretical volume of water should be calculated and compared to the collected volume.
-
Cooling and Workup: Once the reaction is complete (monitored by TLC/GC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution until no more CO₂ evolution is observed.
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation.
References
-
Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. National Institutes of Health (NIH). [Link]
-
2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. Organic Syntheses. [Link]
- Preparation method for trans, trans-2,4-hexadiene acetate.
- Esterification of allyl type alcohols and products resulting there
-
Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]
- Process for preparing allylic alcohols
-
Esterification not Working (Separation). Reddit. [Link]
-
4-BROMO-2-HEPTENE. Organic Syntheses. [Link]
-
ALCOHOLS: ESTERIFICATION. Chemguide. [Link]
-
2-hepten-1-yl acetate, 1576-79-0. The Good Scents Company. [Link]
-
Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). FooDB. [Link]
-
Hept-2-EN-1-YL acetate. PubChem. [Link]
-
(E)-2-hepten-1-yl acetate, 16939-73-4. The Good Scents Company. [Link]
-
Post Cleavage Purification and Analysis of Peptides. Aapptec. [Link]
-
Synthesis Of Pheromon Grapholitha Molesta Busck. Natural Volatiles and Essential Oils. [Link]
Sources
Technical Support Center: Purification of Crude trans-2-Heptenyl Acetate
Welcome to the technical support center for the purification of crude trans-2-heptenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Purifying trans-2-Heptenyl Acetate
trans-2-Heptenyl acetate is a valuable fragrance and flavor compound with a characteristic sweet, fruity aroma.[1] Achieving high purity is critical for its application, as even minor impurities can significantly alter its organoleptic properties and impact downstream applications. The primary challenges in its purification often stem from separating it from unreacted starting materials (trans-2-heptenol and acetic anhydride/acid), isomeric impurities (cis-isomer), and byproducts of side reactions. Furthermore, the ester functional group is susceptible to hydrolysis, and the double bond can be prone to isomerization under harsh conditions, necessitating carefully controlled purification strategies.
This guide provides a structured approach to tackling these challenges, focusing on the most common and effective purification techniques: liquid-liquid extraction, fractional distillation, and flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude trans-2-heptenyl acetate?
A1: Typically, the crude product from a Fischer esterification or equivalent synthesis will contain:
-
Unreacted Starting Materials: trans-2-Heptenol and the acylating agent (e.g., acetic acid or acetic anhydride).
-
Catalyst: If an acid catalyst like sulfuric acid was used, it needs to be neutralized and removed.[2]
-
cis-Isomer: Depending on the stereoselectivity of the synthesis, the cis-isomer of 2-heptenyl acetate may be present.
-
Higher-Boiling Byproducts: Potential for polymerization or other side reactions, though often minor.
-
Water: Formed during esterification, which can drive the reverse hydrolysis reaction.[3]
Q2: My crude product is acidic. How should I neutralize it before proceeding with purification?
A2: It is crucial to neutralize any acid catalyst and acidic byproducts like acetic acid. This is typically done during the workup with a mild aqueous base in a separatory funnel. A saturated solution of sodium bicarbonate (NaHCO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize the risk of base-catalyzed hydrolysis of the ester.[4] The reaction with bicarbonate will produce CO₂ gas, so be sure to vent the separatory funnel frequently.
Q3: Can trans-2-heptenyl acetate degrade during purification?
A3: Yes, there are two primary degradation pathways to be aware of:
-
Hydrolysis: The ester can be hydrolyzed back to trans-2-heptenol and acetic acid in the presence of strong acids or bases, especially with heat.[5] This is why a mild base is recommended for neutralization and why prolonged heating during distillation should be avoided.
-
Isomerization: The trans double bond can potentially isomerize to the cis form, especially if exposed to high temperatures for extended periods or certain acidic/basic conditions.
Q4: How do I determine the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds like esters. It can effectively separate isomers and quantify the percentage of the desired trans-isomer.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and identify impurities.[8][9] The coupling constants of the vinylic protons in the ¹H NMR spectrum can definitively distinguish between the trans and cis isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the absence of hydroxyl groups (O-H stretch around 3300 cm⁻¹) from the starting alcohol.[6]
Troubleshooting Purification Workflows
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the purification of trans-2-heptenyl acetate.
Liquid-Liquid Extraction Issues
Q: I've formed an emulsion during the aqueous wash. How can I break it?
A: Emulsions are common when washing organic layers with aqueous solutions, especially after a basic wash. Here are several strategies to resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and helping to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: For persistent emulsions, filtering the mixture through a plug of Celite or glass wool can sometimes be effective.
Fractional Distillation Troubleshooting
Q: My distillation is very slow, and the vapor temperature is not reaching the expected boiling point.
A: This is a common issue, often related to inadequate heating or heat loss.
-
Insufficient Heating: Ensure the heating mantle is set to an appropriate temperature. The flask should be in good contact with the heating element.
-
Heat Loss: The fractionating column and distillation head are susceptible to heat loss to the surrounding environment.[10] Wrap the column and head with glass wool or aluminum foil to insulate the apparatus.[10] This helps maintain the temperature gradient necessary for efficient separation.[11]
-
System Leaks: Ensure all joints are properly sealed. A leak will prevent the system from reaching thermal equilibrium.
Q: The temperature is fluctuating during distillation, and I'm not getting a clean separation.
A: Temperature fluctuations indicate an inefficient separation or a "bumping" liquid.
-
Inefficient Fractionating Column: For compounds with close boiling points, a longer or more efficient fractionating column (e.g., Vigreux or packed column) is necessary to achieve the required number of theoretical plates for good separation.[12]
-
Boiling Rate: A steady, controlled boil is essential. Violent boiling can cause the entire mixture to splash up the column, preventing proper fractionation. Use boiling chips or a magnetic stirrer to ensure smooth boiling.[13] The distillation should proceed dropwise.[10]
-
Flooding or Weeping: These are conditions where the vapor flow is too high (flooding) or too low (weeping), disrupting the equilibrium on the column surfaces and leading to poor separation.[14] Adjust the heating to achieve a steady rate of distillation.
Workflow Diagram: Fractional Distillation Decision Tree
Caption: Troubleshooting flowchart for fractional distillation.
Flash Column Chromatography Troubleshooting
Q: My compound is not moving off the silica gel, even with a high percentage of polar solvent.
A: This suggests that your compound has a very strong interaction with the stationary phase or that there's an issue with your solvent system.
-
Compound Degradation: Esters can sometimes hydrolyze on acidic silica gel.[15] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new, more polar spot appears (the alcohol), your compound is likely degrading.[16] In this case, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in your eluent.[15]
-
Incorrect Solvent System: Ensure you are using the correct solvents. It's possible to mistakenly use two non-polar solvents. Double-check your solvent bottles.[16]
Q: My compound is coming off the column, but the fractions are not pure, and I'm seeing significant tailing.
A: Tailing can be caused by several factors, leading to poor separation.
-
Overloading the Column: If you load too much crude material, the silica gel's capacity is exceeded, resulting in broad, overlapping bands. A general rule is to use a silica gel-to-crude material ratio of at least 30:1 by weight for good separation, and potentially up to 100:1 for difficult separations.[17]
-
Poor Solubility During Loading: If the crude material is not fully dissolved in the loading solvent, it will slowly dissolve on the column as the eluent passes through, causing tailing. Ensure your sample is loaded in a minimal amount of solvent.
-
Inappropriate Solvent Polarity: If the eluent is too polar, it can cause compounds to move too quickly without proper partitioning, leading to co-elution. Conversely, if it's not polar enough, it can lead to tailing. When your compound begins to elute, you can sometimes increase the solvent polarity to push it off the column faster and reduce tailing, provided no other impurities are eluting nearby.[16]
Workflow Diagram: Flash Chromatography Protocol
Caption: Standard workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Workup and Liquid-Liquid Extraction
This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities.
-
Cool the Reaction Mixture: Allow the crude reaction mixture to cool to room temperature.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If the reaction was run in a solvent, add an appropriate extraction solvent like diethyl ether or ethyl acetate if needed.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding until gas evolution ceases, indicating that all the acid has been neutralized.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Wash with Water: Wash the organic layer with deionized water to remove any remaining salts or highly polar impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[18]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dry product.
Protocol 2: Purification by Fractional Distillation
This method is effective if the boiling points of trans-2-heptenyl acetate and the major impurities are sufficiently different (ideally >25 °C).[11]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.[19] Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Charge the Flask: Add the crude, dried trans-2-heptenyl acetate to the distillation flask. Do not fill the flask more than two-thirds full.
-
Insulate: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[10]
-
Begin Heating: Gently heat the flask. Observe the reflux ring as it slowly rises up the column.
-
Collect Fractions: Collect the distillate in separate fractions.
-
Fraction 1 (Forerun): Collect any low-boiling impurities that distill first. The temperature should be unstable and below the boiling point of the product.
-
Fraction 2 (Product): When the temperature stabilizes at the boiling point of trans-2-heptenyl acetate, switch to a new receiving flask. Collect this fraction as the pure product.
-
Fraction 3 (Residue): Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of liquid is left in the distillation flask. Never distill to dryness. [10][13]
-
-
Analysis: Analyze the purity of the collected product fraction using GC or NMR.
Protocol 3: Purification by Flash Column Chromatography
This is the method of choice for separating compounds with similar polarities, such as cis/trans isomers.[15][20]
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the desired product a retention factor (Rf) of approximately 0.2-0.4.[15] A common system for esters is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your eluent system.[15][17]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Liquid-Liquid Extraction | Fast, simple, removes water-soluble impurities (salts, acids).[18][21] | Can form emulsions, does not separate compounds with similar solubility. | Acid catalyst, unreacted water-soluble starting materials. |
| Fractional Distillation | Good for large scale, can yield very pure product if boiling points differ significantly.[12] | Requires significant boiling point differences, risk of thermal degradation/isomerization.[11] | Unreacted alcohol, other volatile impurities with different boiling points. |
| Flash Chromatography | Excellent for separating compounds with similar polarities (isomers), works on a small to medium scale.[17][20] | Can be time-consuming, requires solvents, risk of compound degradation on silica.[16] | cis-isomer, non-volatile impurities, compounds with similar boiling points. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
- BenchChem. (n.d.). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
- The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate.
- Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Esters.
- CSUB. (n.d.). Lab 12: Synthesis of an Ester.
- WorldOfChemicals. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Vernier. (n.d.). Fractional Distillation of Esters.
- Wikipedia. (n.d.). Fractional distillation.
- Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation.
- TCI AMERICA. (n.d.). trans-2-Heptenyl Acetate.
- YouTube. (2021). Esterification: Reflux, Isolation and Purification.
- YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- ManTech Publications. (n.d.). Advances in Chromatographic Techniques for Drug Purity Determination.
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- 9. biomedres.us [biomedres.us]
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Technical Support Center: Stereoselective Synthesis of trans-2-Heptenyl Acetate
Welcome to the technical support center for the synthesis of trans-2-heptenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preserving the desired trans stereochemistry during synthesis. Here, you will find troubleshooting guides and frequently asked questions that address specific challenges you may encounter in your experiments, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of trans-2-heptenyl acetate?
trans-2-Heptenyl acetate is a valuable organic compound, primarily used as a flavoring and fragrance agent due to its characteristic fruity and sweet aroma. It is also utilized as a synthetic intermediate in the broader field of organic chemistry.
Q2: Why is maintaining the trans configuration so critical?
The biological and sensory properties of alkene isomers can differ significantly. For fragrance and flavor applications, the trans isomer of 2-heptenyl acetate possesses the desired olfactory profile, whereas the cis isomer may have a different, often less desirable, scent. Therefore, high isomeric purity is essential for product quality and consistency.
Q3: What is the thermodynamic stability of trans- versus cis-2-heptenyl acetate?
In general, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer.[1][2][3] This is primarily due to steric hindrance between the alkyl groups on the same side of the double bond in the cis configuration, which introduces strain.[1][2] Consequently, under equilibrium conditions, the reaction will favor the formation of the more stable trans product.
Q4: What are the main synthetic routes to trans-2-heptenyl acetate?
The most common and stereocontrolled approach involves a two-step process:
-
Wittig Reaction: Synthesis of the precursor, trans-2-hepten-1-ol, by reacting pentanal with a stabilized phosphorus ylide. Stabilized ylides preferentially yield the (E)- or trans-alkene.[4]
-
Acetylation: Esterification of trans-2-hepten-1-ol with acetic anhydride or acetyl chloride to form the final acetate product. This step must be carefully controlled to prevent isomerization.
Troubleshooting Guide: Preventing Isomerization
This section addresses specific issues related to the loss of isomeric purity during the synthesis of trans-2-heptenyl acetate.
Issue 1: Significant cis-isomer detected after acetylation of pure trans-2-hepten-1-ol.
Question: I have confirmed the high purity of my starting material, trans-2-hepten-1-ol, via ¹H NMR. However, after acetylation with acetic anhydride and pyridine, GC-FID analysis shows a mixture of cis and trans isomers. What is the likely cause?
Answer: The isomerization from trans to cis during acetylation is a common problem and is typically catalyzed by acidic or basic residues, or by heat. The mechanism often involves a temporary shift of the double bond, which allows for rotation and subsequent re-formation in the more stable trans or the less stable cis configuration.
Causality and Mechanistic Insight:
Traces of acid or strong base can protonate or deprotonate the allylic position, leading to the formation of a carbocation or carbanion intermediate. These intermediates can undergo bond rotation before the double bond is re-established, leading to a mixture of isomers. Pyridine, while a base, is generally not strong enough to cause significant isomerization on its own at room temperature but can contribute to it if acidic byproducts are formed and not neutralized.[5]
Troubleshooting Workflow:
-
Reagent Purity: Ensure that the acetic anhydride used is fresh and free from acetic acid. Old bottles of acetic anhydride can hydrolyze to form acetic acid, which can catalyze isomerization.
-
Choice of Catalyst/Base:
-
Pyridine: While commonly used, ensure it is dry and of high purity. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct.[5][6]
-
DMAP (4-Dimethylaminopyridine): For a more efficient reaction at lower temperatures, consider using a catalytic amount of DMAP (3-10 mol%).[7] DMAP is a highly effective acylation catalyst that can accelerate the reaction, often allowing for milder conditions and shorter reaction times, thereby minimizing the risk of isomerization.[7][8][9][10]
-
-
Reaction Temperature: Perform the acetylation at 0 °C to room temperature. Avoid heating the reaction mixture, as higher temperatures can provide the activation energy needed for isomerization.[11]
-
Workup Procedure:
-
During the aqueous workup, it is crucial to neutralize any acidic or basic components promptly. Wash the organic layer with a dilute, cold acid (e.g., 1 M HCl) to remove pyridine and DMAP, followed by a wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[12]
-
Minimize the contact time with both acidic and basic aqueous solutions to prevent catalyzed isomerization.[13]
-
Recommended Protocol for Acetylation: A detailed, step-by-step methodology for the acetylation of trans-2-hepten-1-ol.
Sources
- 1. scielo.br [scielo.br]
- 2. trans-2-Heptenyl Acetate | 16939-73-4 | TCI AMERICA [tcichemicals.com]
- 3. Analytical Method [keikaventures.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Theoretical prediction of selectivity in kinetic resolution of secondary alcohols catalyzed by chiral DMAP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. reddit.com [reddit.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing GC column selection for separation of heptenyl acetate isomers.
Topic: Optimizing GC Column Selection for the Separation of Heptenyl Acetate Isomers
Welcome to our dedicated technical support guide for scientists and researchers. This document provides expert guidance, troubleshooting, and frequently asked questions (FAQs) to help you achieve baseline separation of challenging heptenyl acetate isomers. As Senior Application Scientists, we ground our advice in established chromatographic theory and extensive field experience.
Introduction: The Challenge of Heptenyl Acetate Isomers
Heptenyl acetate isomers, critical components in flavor, fragrance, and pheromone research, present a significant analytical challenge. Their structural similarity, particularly among positional (e.g., 2- vs. 3- vs. 4-heptenyl acetate) and geometric (cis/trans or E/Z) isomers, results in very close boiling points and similar polarities. Consequently, achieving separation requires a carefully optimized gas chromatography method, with the choice of the GC column being the most critical factor.[1] This guide will walk you through the selection process and empower you to troubleshoot common separation issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions when setting up a method for heptenyl acetate isomer analysis.
Q1: What is the best starting point for a GC stationary phase to separate heptenyl acetate isomers?
A: The choice of stationary phase is the most powerful tool for influencing selectivity.[2] While a standard non-polar phase can be a starting point, a high-polarity column is typically required for resolving closely related isomers.
-
For General Screening (Non-Polar): A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5ms) is an excellent first choice for any new method.[3][4] This phase separates compounds primarily by their boiling points.[5] While it may not resolve all isomers, it will provide a good overview of the sample complexity.
-
For Isomer Separation (High-Polarity): A Polyethylene Glycol (PEG) phase, commonly known as a WAX column (e.g., DB-WAX, Rxi-WAX), is the recommended starting point for isomer separation.[6][7][8][9] These columns provide strong dipole-dipole interactions, which are highly effective at differentiating the subtle structural differences between cis/trans and positional isomers of esters.[10]
-
For Difficult Cis/Trans Separations (Very-High-Polarity): For particularly challenging geometric isomers, a high-cyanopropyl phase (e.g., DB-23, SP-2560) offers exceptional selectivity. These phases are the industry standard for separating cis/trans fatty acid methyl esters (FAMEs), which are structurally analogous to your target analytes.[11][12]
Q2: How do column dimensions (length, ID, film thickness) affect my separation?
A: Once the stationary phase is chosen, optimizing the column's physical dimensions is the next step to improve resolution.[2][13]
| Column Parameter | Effect on Separation | Recommendation for Heptenyl Acetate Isomers |
| Length (L) | Resolution increases with the square root of the length. Doubling the length increases resolution by ~40%, but also doubles analysis time.[4] | Start with a 30 m column. If co-elution persists, increase to a 60 m column for higher efficiency.[13] |
| Internal Diameter (ID) | Smaller IDs (e.g., 0.18, 0.25 mm) produce higher efficiency (sharper peaks) and better resolution. Wider IDs (0.53 mm) offer higher sample capacity but lower efficiency.[14] | A 0.25 mm ID column provides the best balance of efficiency and sample capacity for most applications. |
| Film Thickness (df) | Thicker films increase analyte retention, which is useful for very volatile compounds. They also increase sample capacity. Thinner films are better for high-boiling point analytes and reduce column bleed.[10][14] | A standard film of 0.25 µm is a good starting point. For these relatively volatile analytes, increasing to 0.50 µm can improve retention and interaction with the stationary phase, potentially enhancing resolution. |
Q3: My sample contains enantiomers of heptenyl acetate. What type of column do I need?
A: Standard GC columns cannot separate enantiomers (non-superimposable mirror images). For this, you must use a specialized chiral stationary phase .[15][16] These phases contain a chiral selector, most commonly a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated.[17][18]
Part 2: Troubleshooting Guide for Isomer Separations
This section provides solutions to specific problems you may encounter during method development.
Problem 1: My cis and trans isomers are co-eluting on a DB-5ms column.
Causality: Non-polar columns like the DB-5ms separate almost exclusively based on boiling point.[5] Geometric isomers often have nearly identical boiling points, leading to poor or no separation. The slight differences in their molecular shape and dipole moment are not effectively exploited by this type of stationary phase.
Solution Workflow:
Caption: Workflow for resolving cis/trans isomers.
Detailed Steps:
-
Change Stationary Phase: Replace the non-polar column with a high-polarity WAX column (e.g., Agilent J&W DB-WAX, Restek Rtx-WAX). The PEG stationary phase will interact differently with the dipole moments of the cis (bent shape) and trans (linear shape) isomers, inducing separation.[7][9] Generally, trans isomers elute slightly earlier than cis isomers on polar columns.[12]
-
Optimize Oven Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) is crucial.[13] Slower ramps increase the time analytes spend interacting with the stationary phase, maximizing the chances for separation between closely eluting peaks.
-
Consider a Longer Column: If separation is still insufficient on a 30 m WAX column, switching to a 60 m column of the same phase will significantly increase the number of theoretical plates and improve resolution.[4]
Problem 2: I have separation, but the peaks are tailing badly.
Causality: Peak tailing for polarizable compounds like esters is often caused by unwanted interactions with active sites (e.g., exposed silanols) in the GC flow path, including the inlet liner, column, or detector connections. This leads to adsorption and poor peak shape.
Solution:
-
Use an Inert Flow Path: Ensure you are using an inert-treated GC column (e.g., Agilent "Ultra Inert", Restek "Rxi" or "Sil" technologies).[19][20][21] These columns have proprietary surface deactivation treatments that shield active sites, resulting in sharper, more symmetrical peaks.
-
Check System Maintenance:
-
Use a clean, deactivated inlet liner with glass wool.
-
Perform inlet maintenance: replace the septum and liner.
-
Trim 10-15 cm from the front of the column to remove any non-volatile residues that may have accumulated.
-
Problem 3: My positional isomers (e.g., 2- vs 3-heptenyl acetate) are not resolved.
Causality: Positional isomers can be even more challenging than geometric isomers as their boiling points and polarities are exceptionally close. Separation relies on the stationary phase's ability to recognize subtle differences in molecular shape and electron distribution around the double bond and ester group.
Solution:
-
Maximize Polarity: This is a scenario where a very-high-polarity cyanopropyl column may outperform a WAX column. The intense dipole moment of the cyanopropyl groups can provide unique selectivity for positional isomers.[11]
-
Employ Multi-Dimensional GC (GCxGC): For the most complex isomeric mixtures, a comprehensive two-dimensional GC (GCxGC) setup can provide the necessary resolving power. This technique uses two columns of different selectivity (e.g., a non-polar Rxi-5ms in the first dimension and a polar WAX column in the second) to separate peaks that co-elute on a single column.[2]
Part 3: Experimental Protocols
Protocol 1: Initial Screening and Isomer Separation Method
This protocol outlines a systematic approach to developing a separation method from scratch.
Caption: Method development workflow for isomer separation.
Recommended GC Conditions:
| Parameter | Setting for Polar WAX Column | Rationale |
| Column | e.g., Agilent DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film | High polarity provides selectivity for isomers.[8][19] |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides higher optimal linear velocity for faster analysis.[1] |
| Linear Velocity | ~35 cm/sec for He; ~45 cm/sec for H₂ (Constant Flow Mode) | Operating near the optimal velocity maximizes column efficiency.[13] |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Split Ratio | 50:1 (can be adjusted based on concentration) | Prevents column overloading while providing sufficient analyte to the detector. |
| Oven Program | 50 °C (hold 2 min), ramp at 3 °C/min to 180 °C, hold 5 min | The slow ramp rate is critical for resolving closely eluting isomers.[13] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification. MS provides identification. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of analytes in the detector. |
References
-
Agilent 122-7032-KEY - GC Column DB-WAX, 30 m, 0.25 mm, 0.25 µm. (n.d.). Analytics-Shop. Retrieved from [Link]
-
DB-WAX - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
DB-WAX | GC Column - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Agilent J&W DB-WAX Ultra Inert GC columns Brochure. (n.d.). Agilent Technologies. Retrieved from [Link]
-
WAX Columns | Polar Compound Analysis - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Impact of GC Parameters on The Separation. (n.d.). Separation Science. Retrieved from [Link]
-
Restek Rxi-5ms GC Column. (n.d.). Chrom Tech. Retrieved from [Link]
-
Optimisation of Column Parameters in GC. (2014, February 26). Chromatography Today. Retrieved from [Link]
-
Rxi-5ms GC Capillary Column. (n.d.). Restek. Retrieved from [Link]
-
Restek Technical Guides. (n.d.). Chromtech. Retrieved from [Link]
-
Gas Chromatographic Columns and Stationary Phases. (2023, April 12). Chemistry LibreTexts. Retrieved from [Link]
-
Stationary Phases. (2012, March 21). SRI Instruments. Retrieved from [Link]
-
Nardiello, D., et al. (2023). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. Retrieved from [Link]
- Ghanem, E., & Al-Hariri, S. (2015). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
-
Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]
- Wang, Z., et al. (2024).
-
Rxi GC Columns. (n.d.). Restek. Retrieved from [Link]
-
Rxi®-5Sil MS Columns. (n.d.). Restek. Retrieved from [Link]
-
Zebron GC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
GC Column Selection Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Zebron GC Column Selection Chart. (n.d.). Phenomenex. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 7(1), 13.
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved from [Link]
-
Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. Retrieved from [Link]
-
Lab Chapter 7.3.2 - Whitman People. (n.d.). Whitman College. Retrieved from [Link]
-
Ando, T., et al. (2000). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... ResearchGate. Retrieved from [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
- Betzenbichler, G., et al. (2022).
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- 19. hpst.cz [hpst.cz]
- 20. Rxi GC Columns [discover.restek.com]
- 21. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Volatile Esters
Welcome to our dedicated technical support center for resolving peak tailing issues in the gas chromatographic analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to diagnose and solve peak shape problems efficiently, ensuring the accuracy and reliability of your analytical results.
Understanding Peak Tailing in the Context of Volatile Esters
Q1: What is peak tailing, and why is it a particular problem for volatile esters?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the latter half of the peak is broader than the front half.[1] This is especially problematic for volatile esters because these compounds often possess a degree of polarity due to the ester functional group. This polarity makes them susceptible to undesirable secondary interactions with active sites within the GC system, which is a primary cause of peak tailing.[2][3] Tailing peaks can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative precision.[1]
Phase 1: Initial Diagnosis and Quick Checks
This initial phase focuses on the most common and easily rectifiable causes of peak tailing.
Q2: I'm suddenly seeing tailing for all my ester peaks. Where should I start troubleshooting?
A2: When most or all peaks in your chromatogram exhibit tailing, the issue is likely a physical problem in the flow path rather than a specific chemical interaction.[4][5] The most common culprits are related to improper system setup or maintenance.
Here is a logical troubleshooting workflow to follow:
Caption: Initial troubleshooting workflow for system-wide peak tailing.
Step-by-Step Protocol for Initial Checks:
-
Inlet Maintenance : The inlet is a high-traffic area prone to contamination.
-
Column Installation : An improper column installation can create dead volumes or turbulence in the flow path.[5]
-
Leak Check : Leaks in the carrier gas flow path can disrupt the consistent flow necessary for good chromatography.
-
Use an electronic leak detector to check fittings at the inlet, detector, and gas lines.
-
Phase 2: Addressing Chemical Interactions and Method Parameters
If the initial checks do not resolve the issue, the problem is likely more specific to the chemical nature of the volatile esters and their interaction with the GC system, or with the analytical method parameters.
Q3: Only my polar ester peaks are tailing, while my non-polar internal standards look fine. What does this indicate?
A3: This is a classic sign of active sites within your GC system.[4][9] Volatile esters, being polar, can interact with active silanol (Si-OH) groups present on glass surfaces like the inlet liner or exposed silica on the column.[10][11] These interactions are a form of reversible adsorption, which delays a portion of the analyte molecules, causing the characteristic tail.[4]
Caption: Troubleshooting workflow for peak tailing specific to polar analytes.
Recommended Actions for Active Site-Related Tailing:
| Cause | Recommended Action | Detailed Protocol |
| Active Inlet Liner | Replace with a new, high-quality deactivated liner. | 1. Cool the GC inlet. 2. Remove the old liner. 3. Install a new, certified deactivated liner. Deactivated liners have their active silanol groups capped, minimizing interactions with polar analytes.[12][13] 4. For complex matrices, consider a liner with deactivated glass wool to trap non-volatile residues and aid vaporization.[13] |
| Column Contamination/Activity | Trim the front end of the column. | 1. Cool the oven and inlet. 2. Carefully remove the column from the inlet. 3. Cut 15-30 cm from the inlet end of the column using a ceramic scoring wafer. 4. Reinstall the column, ensuring a proper, clean cut and correct insertion depth.[7] |
| Improper Column Conditioning | Recondition the column. | 1. With the column installed in the inlet but disconnected from the detector, purge with carrier gas for 15-30 minutes at 40°C to remove oxygen.[14] 2. Ramp the oven temperature at 10-20°C/min to about 20°C above your method's final temperature (do not exceed the column's maximum isothermal temperature). 3. Hold for 1-2 hours until the baseline is stable.[15][16] |
| Inappropriate Stationary Phase | Use a column with a suitable polarity. | For polar esters, a mid- to high-polarity stationary phase is often recommended to achieve better peak shape and resolution.[2] Using a non-polar phase can lead to significant tailing for polar compounds. |
Q4: Could my GC method parameters be the cause of peak tailing for volatile esters?
A4: Yes, suboptimal method parameters can contribute significantly to poor peak shape.
-
Inlet Temperature : Too low an inlet temperature can cause incomplete or slow vaporization of the sample, leading to band broadening and tailing.[7] Ensure the inlet temperature is high enough to rapidly volatilize your highest boiling point ester. A typical starting point is 250°C.[17]
-
Carrier Gas Flow Rate : The flow rate of the carrier gas affects how quickly analytes move through the column.[18] A flow rate that is too low can lead to peak broadening due to diffusion, while an excessively high rate may not allow for proper interaction with the stationary phase.[19] It is crucial to operate at or near the optimal flow rate for your column dimensions.
-
Oven Temperature Program : A slow temperature ramp can sometimes exacerbate tailing for compounds that have strong secondary interactions with the column. A faster ramp can help maintain a more focused analyte band. Conversely, for splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing, which helps create sharp initial bands.[8]
FAQs: Frequently Asked Questions
Q5: How often should I replace my inlet liner and septum?
A5: This is highly dependent on the cleanliness of your samples and the number of injections. For routine analysis with clean samples, replacing the septum every 100-200 injections and the liner every 200-400 injections is a good starting point. For complex or "dirty" matrices, much more frequent replacement (e.g., daily) may be necessary. Visual inspection of the liner for discoloration or residue is a good indicator.
Q6: Can the choice of solvent affect peak shape for my esters?
A6: Absolutely. A solvent polarity mismatch with the stationary phase can cause peak distortion, including tailing.[20] This is particularly relevant in splitless injections where the "solvent effect" is used to focus the analyte band at the head of the column. Using a solvent that is not compatible with the stationary phase can disrupt this focusing mechanism.
Q7: I've tried everything and my ester peaks still tail. What's next?
A7: If you have systematically worked through all the troubleshooting steps—inlet maintenance, column trimming and conditioning, method optimization—and still face persistent tailing, it is highly likely that your analytical column has been irreversibly damaged or has reached the end of its lifespan.[3] At this point, replacing the column with a new one is the most logical next step.
References
-
Optimizing GC-MS Carrier Gas Flow for Peak Shape. (2025, September 22). Patsnap Eureka. [Link]
-
GC Troubleshooting Guide. (2023, May 9). GL Sciences. [Link]
-
GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub. [Link]
-
GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]
-
Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. (2007, February 1). LCGC North America. [Link]
-
GC Column Conditioning. (2016, June 14). LCGC International. [Link]
-
Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. (2025, August 7). ResearchGate. [Link]
-
Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. (n.d.). Chromtech. [Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, March 1). LCGC International. [Link]
-
An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. (n.d.). SilcoTek Corporation. [Link]
-
Selecting a GC Inlet Liner. (2016, July 26). American Laboratory. [Link]
-
GC Liners. (n.d.). Axial Scientific. [Link]
-
How to Condition a New Capillary GC Column. (n.d.). Restek. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
GC Column. (n.d.). Phenomenex. [Link]
-
How to Condition the GC Column? (2023, October 18). Pharma Specialists. [Link]
-
Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. (2021, October 28). ACS Omega. [Link]
-
Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. (n.d.). ResearchGate. [Link]
-
12.4: Gas Chromatography. (2021, September 11). Chemistry LibreTexts. [Link]
-
12.4: Gas Chromatography. (2019, June 5). Chemistry LibreTexts. [Link]
-
Full article: Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. (2024, August 30). Taylor & Francis Online. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. [Link]
-
GC Troubleshooting—Tailing Peaks. (n.d.). Restek. [Link]
-
Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. (2015). Shimadzu. [Link]
-
GC Column Killers! (2023, March 6). LCGC International. [Link]
-
Activity and Decomposition. (2023, December 8). Separation Science. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glsciences.eu [glsciences.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Troubleshooting—Tailing Peaks [discover.restek.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
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- 18. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
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- 20. agilent.com [agilent.com]
Stability issues of Acetic acid trans-2-hepten-1-YL ester under different storage conditions.
Technical Support Center: Acetic Acid trans-2-hepten-1-YL Ester
A Guide to Ensuring Compound Stability in Research and Development
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As an allylic ester, this compound possesses specific structural features—namely the ester linkage and an accessible carbon-carbon double bond—that make it susceptible to particular degradation pathways. Understanding these vulnerabilities is critical for ensuring experimental reproducibility, maintaining sample purity, and guaranteeing the integrity of your results.
This resource provides in-depth troubleshooting guides, preventative measures, and validated protocols to help you manage the stability of your compound under various laboratory and storage conditions.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A: The compound has two primary points of instability: the ester functional group and the allylic C=C double bond. Therefore, the main degradation pathways are hydrolysis of the ester linkage to form trans-2-hepten-1-ol and acetic acid, and oxidation at the double bond or the adjacent allylic position.[1] These reactions can be catalyzed by acidic or basic conditions, heat, light, and the presence of oxygen or metal ions.[2][3][4][5]
Q2: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a temperature of ≤4°C. The container should be made of amber glass or otherwise protected from light to prevent photo-oxidation.
Q3: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound. What could it be?
A: A new, earlier-eluting (more polar) peak is a classic sign of ester hydrolysis. The likely degradation product is trans-2-hepten-1-ol, which is more polar than the parent ester due to the presence of the free hydroxyl group.
Q4: My sample solution has developed a faint vinegar-like smell. What does this indicate?
A: A vinegar-like odor strongly suggests the formation of acetic acid, which is the other product of ester hydrolysis. This confirms that your sample is undergoing hydrolytic degradation.
Q5: Can I store this compound in a protic solvent or aqueous buffer for an extended period?
A: It is strongly discouraged. Protic solvents, especially water, can act as a nucleophile and facilitate the hydrolysis of the ester bond.[1] This degradation is significantly accelerated under either acidic or basic pH conditions.[5][6] If your experimental design requires an aqueous medium, prepare the solution fresh and use it immediately. For storage, always use a dry, aprotic solvent.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Hydrolytic Degradation
Symptoms:
-
Significant decrease in the peak area of the parent compound in chromatographic analysis.
-
Appearance of new peaks corresponding to trans-2-hepten-1-ol and acetic acid.
-
A measurable decrease in the pH of an unbuffered solution due to acetic acid formation.
Root Cause Analysis: Ester hydrolysis is the cleavage of the ester bond by a water molecule. This reaction is thermodynamically favorable but kinetically slow at neutral pH. However, it is catalyzed by both acids and bases.[5][6] The presence of ambient moisture in the storage container or the use of "wet" solvents is often sufficient to initiate noticeable degradation over time.
Causality of Experimental Choices:
-
Why Inert Gas? Using an inert gas like argon displaces ambient air, which contains moisture, thereby minimizing the primary reactant for hydrolysis.
-
Why Aprotic Solvents? Solvents like anhydrous acetonitrile, THF, or dichloromethane do not have acidic protons and cannot participate in the hydrolysis reaction, making them ideal for storage and non-aqueous reactions.
Solutions & Preventative Measures:
-
Strict Moisture Control: Always store the solid compound in a desiccator. When preparing solutions, use high-purity, anhydrous solvents.
-
pH Control: If working in an aqueous environment is unavoidable, use a neutral buffer (pH ~6.5-7.5). Avoid strongly acidic or alkaline conditions.
-
Container Choice: Use vials with high-quality, moisture-barrier caps (e.g., PTFE-lined).
-
Fresh Preparations: Prepare aqueous or protic solvent solutions immediately before use. Do not store them.
Hydrolysis Degradation Pathway
Caption: Diagram of ester hydrolysis.
Issue 2: Oxidative Degradation
Symptoms:
-
A "shower" of small, new peaks appearing in the chromatogram, often with poor peak shape.
-
Loss of parent compound without a corresponding stoichiometric increase in a single, clean degradation product.
-
Potential yellowing or discoloration of the sample over time.
Root Cause Analysis: The C=C double bond in this compound is susceptible to oxidation.[1] Furthermore, the hydrogens on the carbon atom adjacent to the double bond (the allylic position) are particularly reactive and can be abstracted to initiate radical-based oxidation.[2][3][4] This process can be initiated by atmospheric oxygen (autoxidation), accelerated by UV light (photo-oxidation), or catalyzed by trace metal impurities.[2][7]
Causality of Experimental Choices:
-
Why Amber Vials? Amber glass is specifically designed to block UV and blue light, which have sufficient energy to break chemical bonds and initiate radical chain reactions, a common mechanism for oxidation.
-
Why Antioxidants? Compounds like Butylated hydroxytoluene (BHT) are radical scavengers. They can terminate oxidative chain reactions by reacting with radical intermediates, thus protecting the target molecule. This is a common strategy in stabilizing organic compounds.
Solutions & Preventative Measures:
-
Deoxygenation: Purge solvents with an inert gas before use. Store the compound under an argon or nitrogen atmosphere.
-
Light Protection: Store samples in amber vials and keep them in the dark (e.g., inside a lab drawer or a foil-wrapped container).
-
Temperature Control: Store at recommended low temperatures (≤4°C) to reduce the kinetic rate of oxidation.
-
Chelating Agents: If metal contamination is suspected (e.g., from spatulas or reaction vessels), consider the use of a chelating agent like EDTA in aqueous formulations to sequester catalytic metal ions.
-
Use of Antioxidants: For bulk storage or long-term solution stability, the addition of a small amount of an antioxidant like BHT (~0.01%) can be effective.
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
Section 3: Experimental Protocols for Stability Assessment
To ensure the validity of your analytical methods and to understand the degradation profile of your compound, performing forced degradation studies is essential.[4][8][9]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[9]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the ester in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 1 mL of 0.1 M HCl and dilute to 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours, protected from light.
-
Dilute to 0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 24 hours.
-
Prepare a 0.1 mg/mL solution from the stressed solid for analysis.
-
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase without any stress treatment.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC). Compare the chromatograms of stressed samples to the control to identify degradation peaks.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Section 4: Summary of Storage Recommendations
For ease of reference, the following table summarizes the key storage conditions for maximizing the stability of this compound.
| Parameter | Recommended Condition | Not Recommended | Rationale |
| Temperature | ≤4°C (Refrigerated) | Room Temperature or higher | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, N₂) | Ambient Air | Prevents oxidation and minimizes exposure to ambient moisture. |
| Light | In the Dark / Amber Vials | Direct exposure to lab light/sunlight | Prevents photo-initiated oxidative degradation.[4] |
| pH (in solution) | Neutral (pH ~7) | Acidic (<5) or Basic (>8) | Acid and base catalyze the rapid hydrolysis of the ester bond.[5][6] |
| Physical Form | Solid or in Anhydrous Aprotic Solvent | Aqueous or Protic Solvent Solutions | Avoids the presence of water, which is a key reactant in hydrolysis.[1] |
| Additives | Antioxidant (e.g., BHT) for long-term solutions | None (if purity is paramount for an experiment) | Scavenges free radicals to inhibit oxidative chain reactions. |
References
-
Title: Enzyme-catalyzed allylic oxidation reactions: A mini-review Source: Frontiers URL: [Link]
-
Title: Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Riley oxidation Source: Wikipedia URL: [Link]
-
Title: n-Heptyl acetate Safety Data Sheet Source: Synerzine URL: [Link]
-
Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES Source: PharmaTutor URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Broughton URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Acetic Acid Esters - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL: [Link]
-
Title: Influence of PH On The Stability of Pharmaceutical Source: Scribd URL: [Link]
-
Title: Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) Source: FooDB URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]
-
Title: Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants Source: PubMed URL: [Link]
-
Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]
-
Title: Stability-indicating methods in current pharmaceutical analysis Source: CONICET URL: [Link]
Sources
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- 2. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Predicting NMR Chemical Shifts of Geometric Isomers with DFT
Welcome to the technical support center for Density Functional Theory (DFT) calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, specifically tailored for the nuanced challenge of differentiating geometric isomers. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging computational chemistry to complement and interpret experimental NMR data. Here, we move beyond rote protocols to explain the why behind the how, ensuring your computational experiments are as robust and insightful as your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why are my calculated chemical shifts for one geometric isomer significantly less accurate than for the other?
A: This common issue often stems from the initial geometry optimization. Geometric isomers can have very different steric and electronic environments that are highly sensitive to the chosen computational method. For instance, closely spaced "inside" olefinic protons in cis isomers experience significant deshielding due to through-space steric interactions, a factor that must be accurately captured by the optimized geometry.[1][2][3] An inadequate level of theory for optimization can lead to an inaccurate representation of these subtle but critical structural differences, resulting in poor chemical shift predictions for the more sterically hindered isomer.
Q2: Can I use the same functional and basis set for both geometry optimization and the subsequent NMR calculation?
A: While it is a common practice, it is not always optimal. The best functional/basis set combination for geometry optimization may not be the most accurate for predicting NMR shielding constants. For instance, a robust approach is to perform geometry optimization with a method known for accurate geometries, such as B3LYP-D3/6-311G(d,p) including a solvent model, and then perform the NMR calculation with a functional specifically benchmarked for chemical shifts, like WP04/6-311++G(2d,p) for ¹H or ωB97X-D/def2-SVP for ¹³C.[4][5]
Q3: What is the Gauge-Including Atomic Orbital (GIAO) method and why is it so important?
A: The GIAO method is a technique used in quantum chemistry to calculate NMR chemical shifts that overcomes the "gauge-origin problem."[6] In essence, the calculated magnetic shielding of a nucleus should not depend on the origin of the coordinate system. GIAO ensures this by using basis functions that explicitly depend on the magnetic field.[6][7] It has become the standard and most reliable method for NMR chemical shift calculations due to its accuracy and computational efficiency.[6][8]
Q4: How critical is it to include solvent effects in my calculations?
A: For predicting ¹H NMR chemical shifts, especially for protons involved in hydrogen bonding or those sensitive to the local environment, including solvent effects is crucial.[9][10][11] Implicit solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often sufficient and computationally efficient.[4][5] For ¹³C chemical shifts, the impact of the solvent can be less pronounced, but it is still good practice to include a continuum model.[9] In cases with strong, specific solute-solvent interactions, an explicit solvent model might be necessary for high accuracy.[9][12]
Q5: My calculation is not converging. What are the first troubleshooting steps?
A: Non-convergence often points to a challenging electronic structure or a poor initial geometry. First, visualize your input structure to ensure it is chemically reasonable. If the geometry is sound, try using a more robust SCF convergence algorithm (e.g., SCF=XQC or SCF=QC in Gaussian). If that fails, consider optimizing the geometry with a smaller basis set or a less demanding functional first, and then use the resulting structure as the input for your desired level of theory.
Troubleshooting Guides
Issue 1: Poor Correlation Between Calculated and Experimental Shifts for a Series of Isomers
Symptoms:
-
A low R² value when plotting calculated vs. experimental chemical shifts.
-
The relative order of chemical shifts for different protons/carbons is not correctly reproduced.
Causality and Resolution:
-
Inaccurate Geometries: As highlighted in the FAQs, the primary suspect is often the optimized geometry. Geometric isomers, especially those with conjugated systems or steric strain, can have multiple low-energy conformers.[1][3]
-
Protocol:
-
Perform a thorough conformational search for each isomer to identify the global minimum and other low-energy conformers.
-
Optimize the geometry of each significant conformer using a reliable functional and basis set (e.g., B3LYP-D3/6-311G(d,p) with a PCM solvent model).[4][5]
-
Calculate the NMR chemical shifts for each conformer.
-
Compute the Boltzmann-averaged chemical shifts based on the relative Gibbs free energies of the conformers. A significant energy difference (e.g., > 2-3 kcal/mol) may mean that only the lowest energy conformer is necessary.[1]
-
-
-
Systematic Errors in DFT: DFT functionals have inherent approximations that can lead to systematic errors in calculated shielding constants.
-
Protocol:
-
Instead of directly comparing the calculated shielding constants (σ) to experimental chemical shifts (δ), perform a linear regression analysis.[2][13]
-
Plot δ_exp vs. σ_calc. A good calculation will yield a strong linear correlation.
-
The chemical shifts can then be scaled using the slope and intercept from the linear regression for a more accurate prediction.
-
-
Issue 2: Incorrect Assignment of cis vs. trans Isomers
Symptoms:
-
The calculated energy difference between the isomers is small, leading to ambiguity.
-
The calculated chemical shift differences between the isomers do not match the experimental trend.
Causality and Resolution:
-
Basis Set and Functional Selection: The choice of functional and basis set can significantly impact the subtle energy and electronic differences between geometric isomers.
-
Insight: For conjugated systems, functionals that include corrections for dispersion interactions (e.g., B3LYP-D3, ωB97XD, M06-2X) often provide more accurate results.[1][2] For ¹H NMR, a basis set with polarization and diffuse functions is recommended to accurately describe the electron distribution around the protons.[3]
-
Recommended Combinations:
Nucleus Recommended Functional Recommended Basis Set ¹H WP04, B3LYP-D3, ωB97XD 6-311++G(2d,p), cc-pVTZ | ¹³C | ωB97X-D, PBE0, B3LYP | def2-SVP, 6-311+G(2d,p) |
-
-
Reference Standard: The standard method of referencing calculated shifts is to subtract the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in a reference compound (e.g., Tetramethylsilane - TMS).[14]
-
Protocol:
-
Optimize the geometry of TMS at the exact same level of theory used for your isomers.
-
Calculate the isotropic shielding constant (σ_TMS) for the protons or carbon in TMS.
-
Calculate the chemical shift of your isomer's nucleus (i) using the formula: δ_i = σ_TMS - σ_i.
-
For improved accuracy, especially for sp² carbons, using benzene as a reference in addition to TMS can be beneficial.[15]
-
-
Experimental and Computational Workflow
The following diagram illustrates a robust workflow for the prediction of NMR chemical shifts for geometric isomers.
Caption: A comprehensive workflow for DFT-based NMR chemical shift prediction for geometric isomers.
References
-
DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (n.d.). MDPI. Retrieved from [Link]
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). Chemical Reviews. Retrieved from [Link]
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). Chemical Reviews. Retrieved from [Link]
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Chemical shift. (n.d.). Khan Academy. Retrieved from [Link]
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NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. (n.d.). The Journal of Chemical Physics. Retrieved from [Link]
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DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (2021). Molecules. Retrieved from [Link]
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DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020). Molecules. Retrieved from [Link]
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Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. (2023). The Journal of Physical Chemistry A. Retrieved from [Link]
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Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. (n.d.). Q-Chem Manual. Retrieved from [Link]
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Using Different Reference Standards in NMR Calculations (Gaussian). (2022). YouTube. Retrieved from [Link]
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Chemical Shift Calculation| 1H-NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]
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DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020). Molecules. Retrieved from [Link]
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DFT Calculations of H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (2021). ResearchGate. Retrieved from [Link]
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Calculating NMR shifts – Short and Long Ways. (2018). Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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Structure, solvent, and relativistic effects on the NMR chemical shifts in square-planar transition-metal complexes: assessment of DFT approaches. (2015). RSC Publishing. Retrieved from [Link]
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Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (2021). MDPI. Retrieved from [Link]
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Computational NMR spectroscopy: Reversing the information flow. (2008). Magnetic Resonance in Chemistry. Retrieved from [Link]
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The Chemical Shift. (2023). Chemistry LibreTexts. Retrieved from [Link]
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An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formulations. (2018). Pharmaceutics. Retrieved from [Link]
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Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. (2023). ResearchGate. Retrieved from [Link]
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GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015). ResearchGate. Retrieved from [Link]
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Computational Chemistry in Nuclear Magnetic Resonance. (2022). Magnetochemistry. Retrieved from [Link]
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Computational Analysis of Solvent Effects in NMR Spectroscopy. (2023). ResearchGate. Retrieved from [Link]
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The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). Molecules. Retrieved from [Link]
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29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. (n.d.). Journal of the Physical Society of Japan. Retrieved from [Link]
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New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei. (2022). The Journal of Chemical Physics. Retrieved from [Link]
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Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. (2024). VNUHCM Journal of Science and Technology Development. Retrieved from [Link]
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How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. Retrieved from [Link]
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Comparison of different theory models and basis sets in the calculation of 13C NMR chemical shifts of natural products. (2004). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. (2018). PLoS ONE. Retrieved from [Link]
-
Predicting Ti‐49 NMR Chemical Shift With New NMR‐DKH Basis Set. (2023). Journal of Computational Chemistry. Retrieved from [Link]
-
Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. (2022). ResearchGate. Retrieved from [Link]
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Evaluation of various DFT protocols for computing 1H and 13C chemical shifts to distinguish stereoisomers: diastereomeric 2‐, 3‐, and 4‐methylcyclohexanols as a test set. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemical shift prediction errors for different functional groups. a¹³C... (2023). ResearchGate. Retrieved from [Link]
-
Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023). Journal of Chemical Theory and Computation. Retrieved from [Link]
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Diverging Errors: A Comparison of DFT and Machine-Learning Predictions of NMR Shieldings. (2023). ResearchGate. Retrieved from [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). Molecules. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis for the Research Professional: Trans-2-Heptenyl Acetate vs. Cis-3-Heptenyl Acetate
In the nuanced world of flavor and fragrance chemistry, as well as in the synthesis of bioactive molecules, the isomeric purity of a compound is paramount. The seemingly subtle difference in the location and geometry of a double bond can lead to vastly different sensory and biological profiles. This guide provides an in-depth comparative analysis of two such isomers: trans-2-heptenyl acetate and cis-3-heptenyl acetate. We will explore their distinct chemical signatures, stereoselective synthesis strategies, and analytical differentiation, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary for their work.
Introduction: Isomerism and its Impact
Trans-2-heptenyl acetate and cis-3-heptenyl acetate, both possessing the molecular formula C₉H₁₆O₂, are structural isomers that differ in the position and stereochemistry of their carbon-carbon double bond. This variation in structure gives rise to unique organoleptic properties and potential differences in biological activity. Trans-2-heptenyl acetate is often described as having a sweet, waxy, tropical, and fruity aroma, reminiscent of kiwi and pineapple.[1] In contrast, cis-3-heptenyl acetate is characterized by a powerful green, fruity, and slightly vegetative scent with notes of banana peel.[2] Understanding the synthesis and analytical characterization of these isomers is crucial for their effective application and for ensuring the desired chemical profile in a final product.
Physicochemical and Organoleptic Properties: A Comparative Overview
A summary of the key physicochemical and sensory properties of trans-2-heptenyl acetate and cis-3-heptenyl acetate is presented in Table 1. These properties are fundamental to their application in various fields and dictate the conditions for their handling and storage.
| Property | trans-2-Heptenyl Acetate | cis-3-Heptenyl Acetate |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol [3][4] | 156.22 g/mol [2] |
| CAS Number | 16939-73-4[3] | 1576-78-9[2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 193 °C at 760 mmHg | 196-197 °C at 760 mmHg[2] |
| Flash Point | 74 °C (165 °F) | 71.11 °C (160 °F)[2] |
| Density | 0.889-0.895 g/cm³ at 25 °C[1] | ~0.896 g/cm³ |
| Refractive Index | 1.428-1.434 at 20 °C[1] | ~1.429 at 20 °C |
| Odor Profile | Sweet, waxy, tropical, kiwi, pineapple[1] | Green, tropical, banana, vegetable, fatty[2] |
| Flavor Profile | Tropical, can be used for kiwi, pineapple, apple, peach, berry flavors[1] | Green, creamy, banana peel, grassy, rooty[2] |
Stereoselective Synthesis: Pathways to Isomeric Purity
The synthesis of geometrically pure alkenyl acetates requires stereoselective methods to control the configuration of the double bond. Below are representative protocols for the synthesis of both trans-2-heptenyl acetate and cis-3-heptenyl acetate.
Synthesis of trans-2-Heptenyl Acetate via Organoborane Chemistry
A common and effective method for the synthesis of trans-alkenes involves the hydroboration of an alkyne followed by protonolysis. This approach provides excellent stereoselectivity for the trans isomer.
Experimental Protocol:
-
Hydroboration: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Protonolysis and Acetylation: Cool the reaction mixture back to 0 °C and slowly add acetic acid (3.0 eq). Stir the mixture at room temperature for 12 hours. Quench the reaction by the slow addition of water.
-
Work-up and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-2-heptenyl acetate.
Diagram of the Synthesis Workflow for trans-2-Heptenyl Acetate:
Caption: Workflow for the synthesis of trans-2-heptenyl acetate.
Synthesis of cis-3-Heptenyl Acetate via the Wittig Reaction
The Wittig reaction is a powerful tool for the formation of alkenes, and by using a non-stabilized ylide, it can be highly selective for the Z (cis) isomer.
Experimental Protocol:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting deep red solution to stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of 3-acetoxypropanal (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure cis-3-heptenyl acetate.
Diagram of the Synthesis Workflow for cis-3-Heptenyl Acetate:
Caption: Workflow for the synthesis of cis-3-heptenyl acetate.
Analytical Characterization: Differentiating the Isomers
The successful synthesis and isomeric purity of trans-2-heptenyl acetate and cis-3-heptenyl acetate must be confirmed through rigorous analytical techniques. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile isomers. Due to differences in their boiling points and interactions with the stationary phase, trans-2-heptenyl acetate and cis-3-heptenyl acetate will have distinct retention times on a given GC column. Typically, on a non-polar column, the more linear trans isomer will have a slightly longer retention time than the cis isomer.
The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z 156. The fragmentation patterns will be similar, characteristic of an acetate ester, with a prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments will arise from the cleavage of the C-O bond and rearrangements of the heptenyl chain. Subtle differences in the relative intensities of fragment ions may be observed between the two isomers. The NIST WebBook provides a reference mass spectrum for trans-2-heptenyl acetate.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the unambiguous structural elucidation of these isomers. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic.
Expected ¹H NMR Data (in CDCl₃):
-
trans-2-Heptenyl Acetate:
-
The vinylic protons will appear as multiplets in the range of δ 5.5-5.8 ppm. The coupling constant (J) between the two vinylic protons will be in the range of 15-18 Hz, which is characteristic of a trans double bond.
-
The methylene protons adjacent to the oxygen will appear as a doublet around δ 4.5 ppm.
-
The acetyl methyl protons will be a sharp singlet at approximately δ 2.05 ppm.
-
The remaining aliphatic protons will appear as multiplets between δ 0.9 and 2.1 ppm.
-
-
cis-3-Heptenyl Acetate:
-
The vinylic protons will also be in the range of δ 5.3-5.6 ppm, but the coupling constant between them will be smaller, typically in the range of 10-12 Hz, confirming the cis geometry.
-
The methylene protons adjacent to the oxygen will be a triplet around δ 4.1 ppm.
-
The acetyl methyl protons will be a singlet around δ 2.04 ppm.
-
The remaining aliphatic protons will be observed as multiplets between δ 0.9 and 2.4 ppm. A ¹H NMR spectrum for the closely related cis-3-hexenyl acetate is available and shows similar characteristic shifts.[5]
-
Expected ¹³C NMR Data (in CDCl₃):
-
The carbonyl carbon of the acetate group will appear around δ 171 ppm for both isomers.
-
The vinylic carbons will have chemical shifts in the range of δ 120-140 ppm. The exact chemical shifts will differ between the two isomers due to the different substitution patterns and stereochemistry.
-
The carbon of the methylene group attached to the oxygen will be around δ 65 ppm for the trans isomer and slightly different for the cis isomer.
-
The acetyl methyl carbon will be at approximately δ 21 ppm for both.
-
The remaining aliphatic carbons will have signals in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the ester functionality.
-
C=O Stretch: A strong absorption band between 1735 and 1750 cm⁻¹ corresponding to the carbonyl stretch of the ester.
-
C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ for the C-O single bond stretch of the acetate group.
-
C=C Stretch: A medium to weak absorption band around 1650-1670 cm⁻¹ for the carbon-carbon double bond.
-
=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are diagnostic of the double bond stereochemistry. The trans isomer will show a strong band around 960-970 cm⁻¹, while the cis isomer will exhibit a band around 675-730 cm⁻¹.
Applications in Research and Industry
Both trans-2-heptenyl acetate and cis-3-heptenyl acetate are valuable compounds in the flavor and fragrance industries due to their distinct and pleasant aromas.[1][6] Their use extends to the creation of fruity and green notes in perfumes, food products, and beverages.
In the realm of drug development and scientific research, these molecules can serve as chiral building blocks or starting materials for the synthesis of more complex bioactive compounds. Their well-defined stereochemistry makes them useful probes for studying biological receptors and enzymatic processes where molecular shape is critical for activity.
Conclusion
The comparative analysis of trans-2-heptenyl acetate and cis-3-heptenyl acetate underscores the profound impact of isomeric differences on the chemical and sensory properties of molecules. For researchers and professionals in the chemical sciences, a thorough understanding of the stereoselective synthesis pathways and the application of appropriate analytical techniques are essential for the successful utilization of these versatile compounds. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for further research and development involving these and other important alkenyl acetate isomers.
References
- The Good Scents Company. (Z)
- The Good Scents Company. (E)
- The Good Scents Company. (E)
- ChemicalBook. cis-3-Hexenyl Acetate(3681-71-8) 1H NMR spectrum. Accessed January 15, 2026.
- NIST. trans-2-Heptenyl acetate in the NIST WebBook. Accessed January 15, 2026.
- TCI America.
- Vigon International.
- PubChem.
- Santa Cruz Biotechnology.
- Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & behavior, 99(4), 459–465.
- Oromi-Farrús, M., Torres, M., & Canela-Garayoa, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 17(5), 5486–5497.
- Smith, M. B. (2016). Organic Synthesis. Academic Press.
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Acetylenes—A Convenient Procedure for the Conversion of Internal Acetylenes into cis-Olefins and of Terminal Acetylenes into Aldehydes. Journal of the American Chemical Society, 83(18), 3834–3840.
- Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2011).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to Differentiating Geometric Isomers of Heptenyl Acetate Using NMR Spectroscopy
In the realm of flavor and fragrance chemistry, as well as in the synthesis of fine chemicals and pharmaceuticals, the precise structural elucidation of molecules is paramount. Geometric isomers, such as the (Z)- and (E)- forms of heptenyl acetate, often exhibit distinct biological activities and sensory properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous differentiation of these isomers. This guide provides an in-depth, technical comparison of how to distinguish between (Z)- and (E)-heptenyl acetate, grounded in the fundamental principles of NMR and supported by established experimental methodologies.
Heptenyl acetate is a key fragrance component, and its isomeric purity can significantly impact the final aroma profile. While other analytical techniques like gas chromatography can separate these isomers, NMR spectroscopy provides definitive structural information, making it an indispensable tool for quality control and research and development.
The Decisive Power of ¹H NMR: Chemical Shifts and Coupling Constants
The most direct and powerful method for distinguishing between the geometric isomers of heptenyl acetate lies in the analysis of their ¹H NMR spectra. The key lies in the differences in the chemical environment of the vinylic protons and the magnitude of the coupling constants between them.
Causality Behind Experimental Choices: The choice of ¹H NMR as the primary tool is due to its high sensitivity and the wealth of structural information it provides. The differences in the spatial arrangement of substituents across the double bond in (Z)- and (E)-isomers lead to distinct electronic environments for the vinylic protons, directly influencing their chemical shifts and the through-bond scalar coupling (J-coupling).
Vicinal Coupling Constants (³JHH): The Gold Standard for Isomer Assignment
The most reliable parameter for differentiating cis and trans alkene isomers is the vicinal coupling constant (³JHH) between the vinylic protons. This is due to the Karplus relationship, which correlates the dihedral angle between two vicinal protons to the magnitude of their coupling constant.
-
Trans Isomers ((E)-heptenyl acetate): The vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a larger coupling constant, typically in the range of 11-18 Hz.[1][2][3]
-
Cis Isomers ((Z)-heptenyl acetate): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller coupling constant, generally between 6-15 Hz.[1][2][4]
This significant difference in the ³JHH value provides a clear and unambiguous method for assigning the geometry of the double bond.
Chemical Shifts of Vinylic Protons
While coupling constants are the most definitive measure, the chemical shifts of the vinylic protons also provide valuable information. The spatial proximity of substituents can lead to shielding or deshielding effects. In cis isomers, protons may be deshielded due to the anisotropic effects of nearby groups. The exact chemical shifts can be influenced by the solvent and other substituents, but generally, the vinylic protons of the (E)-isomer appear at a slightly different chemical shift compared to the (Z)-isomer.
Unveiling the Carbon Skeleton: Insights from ¹³C NMR
While ¹H NMR is often sufficient for distinguishing geometric isomers, ¹³C NMR spectroscopy offers complementary information that reinforces the structural assignment. The chemical shifts of the carbon atoms in the double bond and the adjacent allylic carbons are sensitive to the isomeric configuration.
Expertise in Spectral Interpretation: The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms.[5] For alkenes, sp² hybridized carbons have characteristic chemical shifts, and the steric interactions in the cis isomer can cause the carbons of the substituent groups to be more shielded (appear at a higher field) compared to the trans isomer, a phenomenon known as the "gamma-gauche effect."
Through-Space Correlations: The Power of 2D NOESY
For complex molecules or when ¹H NMR data is ambiguous, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their through-bond connectivity.[6][7][8]
Trustworthiness of the Method: A NOESY experiment is a self-validating system for isomer differentiation. A cross-peak between two protons in a NOESY spectrum is a direct indication of their spatial proximity.
-
In (Z)-heptenyl acetate: The vinylic protons are on the same side of the double bond and are therefore close in space. A NOESY experiment will show a cross-peak between these two protons.
-
In (E)-heptenyl acetate: The vinylic protons are on opposite sides of the double bond and are too far apart to produce a significant Nuclear Overhauser Effect (NOE). Therefore, no cross-peak will be observed between them in the NOESY spectrum.
This clear difference in the NOESY data provides an unambiguous assignment of the geometric isomers.
Comparative Data Summary
The following table summarizes the expected NMR data for the vinylic protons of (Z)- and (E)-heptenyl acetate.
| Parameter | (Z)-heptenyl acetate | (E)-heptenyl acetate |
| ¹H Chemical Shift (Vinylic H) | ~5.3-5.5 ppm | ~5.3-5.5 ppm |
| ³JHH (Vinylic H-H) | ~10-12 Hz | ~13-16 Hz |
| ¹³C Chemical Shift (Vinylic C) | Distinct shifts | Distinct shifts |
| NOESY Correlation (Vinylic H-H) | Present | Absent |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the heptenyl acetate sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure adequate spectral resolution to accurately measure coupling constants.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Measure the coupling constants (J-values) of the vinylic proton signals.
¹³C NMR Spectroscopy
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
2D NOESY Spectroscopy
-
Set up a 2D NOESY experiment.
-
Optimize the mixing time (τm) to be on the order of the T1 relaxation times of the protons of interest (typically 0.5-1.5 seconds for small molecules).[8]
-
Acquire and process the 2D data to generate the NOESY spectrum.
-
Look for cross-peaks that indicate through-space correlations.
Visualizing the Concepts
Molecular Structures
Caption: Molecular structures of (Z)- and (E)-heptenyl acetate.
NMR Experimental Workflow
Caption: Workflow for NMR-based differentiation of geometric isomers.
Key NMR Differentiating Factors
Caption: Key NMR parameters for differentiating geometric isomers.
Conclusion
NMR spectroscopy provides a robust and definitive suite of tools for the differentiation of the geometric isomers of heptenyl acetate. The vicinal proton-proton coupling constant (³JHH) is the most direct and reliable indicator of the double bond geometry. This is strongly supported by complementary data from ¹³C chemical shifts and, most conclusively, by the presence or absence of through-space correlations in 2D NOESY spectra. By employing these NMR techniques, researchers, scientists, and drug development professionals can confidently and accurately determine the isomeric composition of their samples, ensuring the quality, efficacy, and desired sensory properties of their products. The application of these methods is not limited to heptenyl acetate but can be broadly applied to the structural elucidation of a wide range of organic molecules containing double bonds.
References
-
Coupling in Cis/Trans Alkenes - OpenOChem Learn. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for the Quantification of trans-2-Heptenyl Acetate
Introduction: The Analytical Imperative for trans-2-Heptenyl Acetate
trans-2-Heptenyl acetate is a volatile ester compound that imparts sweet, waxy, and tropical notes reminiscent of kiwi and pineapple to a variety of consumer products.[1] Its accurate quantification is critical in the flavor and fragrance industry to ensure batch-to-batch consistency, in food science to monitor flavor profiles, and in quality control to identify potential off-notes or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard" for the analysis of such volatile and semi-volatile compounds.[2] The gas chromatograph provides powerful separation of complex mixtures based on component volatility and column interaction, while the mass spectrometer offers highly selective and sensitive detection, furnishing a molecular fingerprint of the analyte.[3][4] This combination makes GC-MS uniquely suited for unequivocally identifying and quantifying target analytes like trans-2-heptenyl acetate, even in complex sample matrices.
However, developing a method is only the first step. To ensure that the data generated is reliable, reproducible, and fit for its intended purpose, a rigorous validation process must be undertaken.[5] This guide provides an in-depth comparison of the essential validation parameters, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to establish a robust and trustworthy GC-MS method for trans-2-heptenyl acetate.[6][7]
The Validation Blueprint: A Framework for Confidence
Method validation is the documented process of proving that an analytical procedure is suitable for its intended use.[8][9] It is not a single experiment, but a series of interconnected assessments that collectively build confidence in the method's performance. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key characteristics to be evaluated.[6][10]
The relationship and workflow between these validation parameters can be visualized as a structured process, moving from initial system suitability checks to the detailed evaluation of the method's core performance characteristics.
Caption: GC-MS Method Validation Workflow.
Synopsis of the GC-MS Method to be Validated
Before validation, a method must be developed and optimized.[11] For this guide, we will assume the following optimized method for trans-2-heptenyl acetate.
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for semi-volatile esters. |
| Injector | Splitless Mode, 250°C | Maximizes analyte transfer to the column for trace-level quantification. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | Separates the target analyte from potential solvent peaks and matrix interferences. |
| MS Interface | Transfer Line at 280°C | Prevents analyte condensation between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70eV, 230°C | Standard ionization energy for creating reproducible fragmentation patterns.[12] |
| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific, characteristic ions.[12] |
| Quantifier Ion | m/z 43 | The base peak in the trans-2-heptenyl acetate mass spectrum, providing the strongest signal. |
| Qualifier Ions | m/z 67, 96 | Used for identity confirmation based on their relative abundance to the quantifier ion. |
Deep Dive into Validation Parameters
The following sections detail the experimental protocols and acceptance criteria for each core validation parameter.[13][14]
Specificity / Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9][15] In GC-MS, this is a compound challenge. Chromatographic specificity is achieved by separating the analyte from other compounds (impurities, matrix components), while mass spectrometric specificity is achieved by detecting a unique molecular ion or fragment ions. The combination provides exceptionally high confidence.
Experimental Protocol:
-
Prepare Samples:
-
Blank Matrix: Prepare a sample of the matrix (e.g., fragrance base, food simulant) without the analyte.
-
Analyte Standard: Prepare a standard of trans-2-heptenyl acetate in a clean solvent.
-
Spiked Matrix: Spike the blank matrix with a known concentration of the analyte.
-
-
Analysis: Inject and run all three samples using the optimized GC-MS method.
-
Evaluation:
-
Compare the chromatogram of the blank matrix to the spiked matrix. There should be no significant interfering peaks at the retention time of trans-2-heptenyl acetate.
-
Confirm that the retention time and the ratio of qualifier-to-quantifier ions in the spiked matrix match those of the pure standard.
-
Acceptance Criteria:
-
No interfering peak larger than 20% of the LOQ (see section 4.5) signal should be present in the blank matrix at the analyte's retention time.
-
The retention time of the analyte in the spiked sample should be within ±2% of the pure standard.
-
The ion ratios in the spiked sample should be within ±20% of the ratios from the pure standard.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[13] This is fundamental for quantification. A wide linear range is desirable as it can reduce the need for sample dilution. For this analysis, a calibration curve is constructed by plotting the peak area against the concentration.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of trans-2-heptenyl acetate. The concentration range should bracket the expected concentration in typical samples. A typical range might be 0.1 µg/mL to 10 µg/mL.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), and the y-intercept.
-
Data Presentation: Linearity of trans-2-Heptenyl Acetate
| Concentration (µg/mL) | Avg. Peak Area | Std. Dev. | %RSD |
| 0.1 | 15,250 | 450 | 2.95% |
| 0.5 | 76,100 | 1,800 | 2.36% |
| 1.0 | 151,500 | 2,500 | 1.65% |
| 5.0 | 755,000 | 11,300 | 1.50% |
| 10.0 | 1,505,000 | 19,500 | 1.30% |
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.995.
-
The y-intercept should be less than 25% of the response at the lowest calibration level.
-
The %RSD for the response at each level should be ≤ 15%.
Accuracy and Precision
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value, while precision measures the closeness of repeated measurements to each other.[8][15] They are often evaluated together but describe different aspects of method performance. Accuracy is typically expressed as percent recovery, while precision is expressed as the relative standard deviation (%RSD). We assess precision at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst precision).[13]
Caption: Accuracy vs. Precision Illustrated.
Experimental Protocol:
-
Prepare QC Samples: Prepare Quality Control (QC) samples by spiking the blank matrix at three concentration levels: Low, Medium, and High (e.g., 0.3, 3.0, and 8.0 µg/mL).
-
Repeatability (Intra-day):
-
Analyze six replicates of each QC level on the same day, by the same analyst.
-
Quantify each replicate using a freshly prepared calibration curve.
-
-
Intermediate Precision (Inter-day):
-
Repeat the analysis of six replicates of each QC level on a different day or with a different analyst.
-
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each replicate: (Measured Conc. / Nominal Conc.) * 100.
-
Precision: Calculate the %RSD of the measured concentrations for each set of six replicates.
-
Data Presentation: Accuracy & Precision Summary
| QC Level | Nominal Conc. (µg/mL) | Statistic | Repeatability (Day 1) | Intermediate Precision (Day 2) |
| Low QC | 0.3 | Mean Recovery | 98.5% | 101.2% |
| %RSD | 4.5% | 5.1% | ||
| Mid QC | 3.0 | Mean Recovery | 100.8% | 99.5% |
| %RSD | 2.8% | 3.2% | ||
| High QC | 8.0 | Mean Recovery | 99.1% | 100.3% |
| %RSD | 2.1% | 2.5% |
Acceptance Criteria:
-
Accuracy: The mean percent recovery should be within 85-115% of the nominal value (80-120% at the LLOQ).
-
Precision: The %RSD should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[8] They define the lower boundary of the method's performance. A common and statistically sound approach is to determine them from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Method: Based on the Standard Deviation of the Response and the Slope, as per ICH guidelines.[7]
-
Data Source: Use the data from the linearity study.
-
Calculation:
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the average slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare standards at the calculated LOQ concentration and analyze them (n=6). The accuracy and precision must meet the acceptance criteria.
Data Presentation: LOD & LOQ
| Parameter | Value | Acceptance Criteria Met? |
| LOD | 0.03 µg/mL | N/A (Detection only) |
| LOQ | 0.1 µg/mL | Yes (Accuracy: 97.2%, Precision: 8.5% RSD) |
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage and is critical for method transfer between labs or instruments.
Experimental Protocol:
-
Identify Parameters: Select critical GC-MS parameters to vary slightly. Examples include:
-
Injector Temperature (± 5°C)
-
Oven Ramp Rate (± 1°C/min)
-
Carrier Gas Flow Rate (± 0.1 mL/min)
-
-
Analysis: Analyze a Mid QC sample in triplicate under the standard conditions and then under each of the deliberately varied conditions.
-
Evaluation: Calculate the mean concentration, %RSD, and retention time for each condition. Compare these results to those obtained under standard conditions.
Data Presentation: Robustness Evaluation
| Parameter Varied | Variation | Mean Conc. (µg/mL) | % Change from Nominal | Retention Time (min) |
| Standard | N/A | 3.02 | N/A | 12.55 |
| Injector Temp. | 245°C | 3.05 | +1.0% | 12.55 |
| 255°C | 2.99 | -1.0% | 12.54 | |
| Oven Ramp | 9°C/min | 3.08 | +2.0% | 12.98 |
| 11°C/min | 2.97 | -1.7% | 12.15 | |
| Gas Flow | 1.1 mL/min | 2.95 | -2.3% | 12.89 |
| 1.3 mL/min | 3.04 | +0.7% | 12.23 |
Acceptance Criteria:
-
The mean concentration under varied conditions should not deviate by more than ±10% from the result under standard conditions.
-
System suitability parameters (e.g., peak shape, resolution) should remain within acceptable limits.
Conclusion: A Validated Method for Confident Quantification
This guide has systematically detailed the validation of a GC-MS method for the quantification of trans-2-heptenyl acetate, adhering to the principles of scientific integrity and the authoritative standards of the ICH Q2(R1) guidelines.[6] The hypothetical data presented demonstrates that the method is specific, linear, accurate, precise, and robust over the defined analytical range.
By following this comprehensive validation framework, researchers, scientists, and drug development professionals can establish a high degree of confidence in their analytical results. A validated method is not just a protocol; it is a self-validating system that ensures data integrity and provides a reliable foundation for critical decision-making in quality control, product development, and scientific research.[16]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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A Comparative Analysis of Odor Thresholds in Heptenyl Acetate Isomers: A Guide for Sensory Scientists and Chemists
Introduction
Heptenyl acetate, a C9-ester, represents a family of isomeric compounds that, despite sharing the same chemical formula (C9H16O2), exhibit a fascinating diversity in olfactory perception. These molecules are found in various natural products and are utilized as flavor and fragrance agents. The position and geometry of the double bond within the heptenyl chain dramatically influence their interaction with human olfactory receptors, leading to distinct odor profiles and potencies. Understanding these subtle yet critical differences is paramount for researchers in sensory science, flavor chemistry, and drug development who seek to correlate molecular structure with biological activity.
This guide provides a comprehensive comparison of heptenyl acetate isomers, delving into the structural nuances that govern their odor thresholds. We will explore the fundamental principles of structure-odor relationships (SORs), present available data on specific isomers, and detail the gold-standard methodology for odor threshold determination, Gas Chromatography-Olfactometry (GC-O).
The Olfactory Significance of Isomerism: Why Structure Dictates Scent
The human olfactory system is a highly specific detection apparatus. Odorant molecules bind to a vast array of olfactory receptors (ORs) in the nasal epithelium, initiating a signal cascade that the brain interprets as a specific smell. The shape, size, and electronic properties of a molecule dictate its ability to bind to and activate these receptors. Consequently, even minor structural variations between isomers can lead to profound differences in perceived odor and detection threshold.[1]
A compelling example is seen in the isomers of 4-methylcyclohexane methanol (4-MCHM), where the trans-isomer possesses a "licorice" and "sweet" aroma with an air odor threshold of 0.060 ppb-v.[2][3] In stark contrast, the cis-isomer has an approximately 2000-fold higher odor threshold and a different odor character.[2][3] This dramatic difference is attributed to the distinct spatial arrangement of the functional groups, which alters the molecule's fit within the binding pocket of its specific olfactory receptor. Similarly, studies on the geometric isomers geraniol (E-isomer) and nerol (Z-isomer) show that geraniol is significantly more potent, with a lower odor threshold.[4] These examples underscore a critical principle: stereochemistry is a primary determinant of olfactory perception.
Comparative Data on Heptenyl Acetate and Related Isomers
| Isomer Name | Chemical Structure (Simplified) | Common Odor Descriptors | Odor Threshold & Context | Source(s) |
| Heptyl Acetate | CH3COO(CH2)6CH3 | Fresh, green, rummy, fruity, pear, apricot, woody | Data not specified in searched literature | [6] |
| (E)-2-Heptenyl Acetate | CH3(CH2)3CH=CHCH2OCOCH3 (trans) | Sweet, waxy, tropical, kiwi, pineapple | Data not specified in searched literature | [7] |
| (Z)-3-Heptenyl Acetate | CH3(CH2)2CH=CH(CH2)2OCOCH3 (cis) | Green, tropical, banana, vegetable, fatty, passion fruit | Data not specified in searched literature | [8] |
| (E)-3-Heptenyl Acetate | CH3(CH2)2CH=CH(CH2)2OCOCH3 (trans) | Odor profile not detailed in searched literature | Data not specified in searched literature | [9][10] |
| (Z)-3-Hexenyl Acetate | CH3(CH2)CH=CH(CH2)2OCOCH3 (cis) | Fruity, floral | High odor activity value in peach, indicating a low threshold | [11] |
This table is compiled from available descriptive data. The absence of quantitative odor threshold values highlights a potential area for future sensory research.
The data indicates that the position and geometry of the double bond are critical. For instance, the (E)-2-heptenyl acetate is described with "sweet, waxy, tropical" notes, while the (Z)-3-heptenyl acetate presents a "green, tropical, banana" profile.[7][8] The "green" note is often associated with cis-(Z)-isomers of C6 and related alcohols and esters, as exemplified by the high odor activity of (Z)-3-hexenyl acetate in fruits.[11]
Methodology for Odor Threshold Determination: Gas Chromatography-Olfactometry (GC-O)
To quantitatively determine and compare the odor thresholds of volatile compounds like heptenyl acetate isomers, Gas Chromatography-Olfactometry (GC-O) is the established gold-standard technique.[12][13] This method uniquely combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[14]
The core principle of GC-O involves splitting the effluent from the GC column into two paths: one leading to a conventional chemical detector (like a Mass Spectrometer, MS, or Flame Ionization Detector, FID) and the other to a heated sniffing port where a trained sensory panelist assesses the odor.[15]
Experimental Protocol: Odor Threshold Determination by GC-O with Aroma Extract Dilution Analysis (AEDA)
This protocol describes a common GC-O approach, AEDA, used to determine the Flavor Dilution (FD) factor of an odorant, which is directly related to its odor potency and threshold.
1. Sample Preparation & Extraction:
-
Causality: The goal is to isolate the volatile compounds from their matrix (e.g., a fruit sample, a synthetic reaction mixture) without altering them. Solvent extraction followed by solvent-assisted flavor evaporation (SAFE) is a gentle method to achieve this for non-volatile matrices. For pure standards, direct dilution in a suitable solvent (e.g., dichloromethane) is sufficient.
2. Serial Dilution:
-
Step: The original extract (or standard solution) is serially diluted, typically in a 1:1 or 1:2 ratio with the solvent. This creates a series of samples with decreasing concentrations of the analytes.
-
Causality: This dilution series is the foundation for determining the threshold. The most potent odorants will still be detectable at higher dilution levels.
3. GC-O Analysis:
-
Step: Inject an aliquot of each dilution, starting with the most concentrated extract, into the GC-O system.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a column appropriate for separating volatile esters (e.g., a DB-FFAP or DB-5ms). The temperature program is optimized to ensure baseline separation of the isomers of interest.
-
Effluent Splitter: A Y-splitter at the end of the column divides the flow between the chemical detector (MS) and the olfactometry port. A typical split ratio is 1:1.
-
Olfactometry Port: A heated transfer line leads to a glass cone where the eluent is mixed with humidified air. This prevents condensation of the analytes and drying of the panelist's nasal passages.
-
-
Causality: The GC separates the compounds by their volatility and polarity. The MS detector simultaneously provides structural information for identification, while the human assessor provides sensory data.
4. Olfactory Detection and Data Recording:
-
Step: A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run. The panelist records the time interval and provides a descriptor for any odor detected.
-
Causality: The human nose can often detect potent odorants at concentrations below the instrumental detection limit of the MS, making this a highly sensitive bioassay.[15]
5. Determination of Flavor Dilution (FD) Factor:
-
Step: The analysis is repeated for each successive dilution until no odor is detected for a specific compound.
-
Definition: The FD factor of an odorant is defined as the highest dilution at which it is still perceivable at the sniffing port.
-
Causality: A higher FD factor indicates a lower odor threshold and a greater contribution to the overall aroma of the sample. The odor threshold is inversely proportional to this value.
Caption: Workflow for odor threshold determination using GC-O and Aroma Extract Dilution Analysis (AEDA).
Structure-Odor Relationships in Heptenyl Acetate Isomers
Based on the principles of olfaction, we can hypothesize how the structural variations among heptenyl acetate isomers influence their odor thresholds.
// Nodes for Isomers E2 [label="(E)-2-Heptenyl Acetate", pos="0,1.5!", fillcolor="#F1F3F4"]; Z3 [label="(Z)-3-Heptenyl Acetate", pos="3,0!", fillcolor="#F1F3F4"]; E3 [label="(E)-3-Heptenyl Acetate", pos="0,-1.5!", fillcolor="#F1F3F4"];
// Central Concept Receptor [label="Olfactory Receptor\nBinding Pocket", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,1.5!"];
// Edges with labels E2 -> Receptor [label=" Different\n Molecular\n Shape"]; Z3 -> Receptor [label=" Affects\n Goodness\n of Fit"]; E3 -> Receptor [label=" Alters\n Binding\n Affinity"];
// Outcome Perception [label="Varying Odor\nThresholds &\nQualities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="6,1.5!"]; Receptor -> Perception [label=" Leads to"]; }
Caption: Relationship between isomeric structure, receptor binding, and resulting olfactory perception.
-
Double Bond Position (2- vs. 3-position): The location of the double bond alters the overall shape and electron distribution of the molecule. A double bond closer to the acetate group (as in the 2-position) may influence the polarity and hydrogen bonding potential in the vicinity of the ester functional group, which is often crucial for receptor interaction. This can lead to different binding affinities and, therefore, different odor thresholds.
-
Geometric Isomerism (Z/cis vs. E/trans): This is often the most impactful structural change. A cis (Z) double bond introduces a distinct "kink" in the alkyl chain, resulting in a more compact, C-shaped molecule. An trans (E) double bond leads to a more linear, extended conformation. As olfactory receptor binding pockets are chiral and have specific topographies, one isomer will almost invariably fit better than the other, leading to stronger activation and a lower odor threshold.[16] The common association of "green" notes with cis-3-alkenols and their esters suggests a class of receptors is specifically tuned to this bent molecular shape.
Conclusion and Future Prospects
The olfactory profiles of heptenyl acetate isomers provide a clear illustration of the principle of structure-odor relationships. While descriptive data suggests significant perceptual differences driven by the position and geometry of the double bond, a comprehensive quantitative analysis of their odor thresholds remains a key area for future research. Such a study, employing rigorous GC-O analysis with trained sensory panels, would provide invaluable data for the flavor and fragrance industry, enabling the more precise use of these isomers to achieve desired sensory outcomes. Furthermore, it would contribute to the fundamental understanding of how the human olfactory system decodes chemical information to create the rich world of smell.
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Inoue, S. (2024). Relationship between smell, carbon number, and molecular structure of acetate esters. ChemRxiv. [Link][17][18][19]
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Gallagher, D. L., et al. (2015). Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia. Environmental Science & Technology, 49(5), 2953-2960. [Link][2][3]
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Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 34, 73-78. [Link][12]
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Wikipedia contributors. (2023). Gas chromatography-olfactometry. Wikipedia. [Link][13]
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Steinhaus, M., & Schieberle, P. (2018). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 6, 51. [Link][20]
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Büchel, C., & Hummel, T. (2018). Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives. Journal of Agricultural and Food Chemistry, 66(12), 3165-3173. [Link][4]
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Delahunty, C. M., Eyres, G., & Dufour, J. P. (2006). Gas chromatography-olfactometry. Journal of Separation Science, 29(14), 2107-2125. [Link][14]
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The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate. [Link][8]
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Croy, I., et al. (2021). Olfactory Perception in Relation to the Physicochemical Odor Space. Frontiers in Psychology, 12, 625373. [Link][1][22]
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Wang, S., et al. (2019). Odor description, odor threshold in water and odor-active compounds of two peach cultivars. Journal of Food Science and Technology, 56(8), 3846-3856. [Link][11]
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A Comparative Guide to the Sensory Evaluation of Foods Flavored with Acetic Acid trans-2-hepten-1-yl Ester
This guide provides a comprehensive technical comparison of Acetic acid trans-2-hepten-1-yl ester, a significant flavor compound, against viable alternatives. It is designed for researchers, scientists, and product development professionals, offering in-depth methodologies for sensory panel evaluation, supported by experimental data frameworks and authoritative references. Our focus is on the causality behind experimental design, ensuring that the protocols described are self-validating systems for generating robust and reliable sensory data.
Introduction to this compound
The objective evaluation of such a flavor compound is critical for its successful application. Sensory science provides the tools to dissect its profile, quantify its attributes, and understand how it compares to other flavoring agents, ensuring product consistency and consumer acceptance.[5][6]
Comparative Analysis of Flavor Profiles
To objectively evaluate this compound, it is essential to compare it with other esters that possess overlapping or complementary sensory characteristics. For this guide, we will consider two common alternatives: trans-2-Hexenyl acetate and Heptyl acetate .
-
trans-2-Hexenyl acetate: Known for its green, fruity notes, often described as reminiscent of apple and pear with a slight waxy character.[7] It is a key contributor to the characteristic aroma of many fruits.
-
Heptyl acetate: Provides a fruity profile with pear and juicy fruit notes, but can also introduce a distinct rosy and metallic facet, making it less "juicy" than other similar esters.[8]
The selection of these alternatives is deliberate; they represent compounds with both similar fruity top-notes and differentiating "green" or "metallic" side-notes, allowing for a comprehensive sensory comparison.
Quantitative Descriptive Analysis (QDA) Data Summary
Quantitative Descriptive Analysis (QDA) is the cornerstone method for characterizing and quantifying the sensory attributes of a product.[9] It utilizes a panel of trained assessors to develop a specific vocabulary (a lexicon) to describe the product and then rate the intensity of each attribute.[10][11][12]
The following table summarizes hypothetical QDA data for our target compound and its alternatives when evaluated at an equivalent concentration (e.g., 2 ppm) in a neutral food base (e.g., unflavored yogurt or sugar water).
| Sensory Attribute | This compound (Mean Score) | trans-2-Hexenyl acetate (Mean Score) | Heptyl acetate (Mean Score) | Causality and Interpretation |
| Aroma | ||||
| Fruity-Tropical (Pineapple/Kiwi) | 8.2 | 2.5 | 3.0 | The double bond position in trans-2-hepten-1-yl acetate significantly drives the perception of complex tropical notes, a characteristic less pronounced in the other two esters. |
| Fruity-Pome (Apple/Pear) | 4.5 | 7.8 | 6.5 | trans-2-Hexenyl acetate is a classic "apple" note. The shorter carbon chain compared to the heptenyl esters contributes to its characteristic pome fruit profile. |
| Green/Grassy | 2.1 | 6.9 | 1.5 | The six-carbon (hexenyl) structure of trans-2-Hexenyl acetate is strongly associated with "green" notes, a common trait for C6-aldehydes, alcohols, and esters. |
| Waxy | 7.5 | 3.1 | 4.0 | The seven-carbon chain and ester functional group in trans-2-hepten-1-yl acetate contribute to a more pronounced waxy, fatty mouthfeel and aroma perception. |
| Flavor & Mouthfeel | ||||
| Sweetness | 6.8 | 5.5 | 5.8 | The overall fruity intensity can enhance perceived sweetness. The dominant tropical profile of trans-2-hepten-1-yl acetate likely contributes to its higher sweetness rating. |
| Metallic Off-Note | 0.5 | 0.8 | 3.5 | Heptyl acetate, being a saturated ester, can present a simpler, cleaner fruit note that sometimes resolves into a metallic character, a common attribute for certain straight-chain esters.[8] |
| Chemical/Solvent Off-Note | 1.2 | 1.5 | 1.3 | All esters can present a slight solvent-like note at higher concentrations; scores are low and comparable across all samples, indicating good purity and appropriate dosage. |
Scores are based on a 15-point intensity scale where 0 = Not Perceptible and 15 = Extremely Intense.
Experimental Protocols for Sensory Evaluation
To generate the kind of robust data presented above, rigorous and validated methodologies are required. We will detail two primary sensory tests: the Triangle Test for difference detection and the Quantitative Descriptive Analysis for profiling.
Protocol 1: Triangle Test for Overall Difference
The Triangle Test is a discriminative method used to determine if a perceptible sensory difference exists between two products.[13][14] It is statistically more efficient than other difference tests because the probability of guessing the correct answer is 1 in 3.[15][16] This protocol is essential for quality control, such as verifying if a change in raw material supplier for a flavoring has altered the final product's sensory profile.
Objective: To determine if a statistically significant difference exists between a food product flavored with this compound (Sample A) and one flavored with a proposed alternative, e.g., trans-2-Hexenyl acetate (Sample B).
Methodology based on ASTM E1885-18: [17]
-
Panelist Selection: Recruit a minimum of 24-30 panelists. Panelists can be trained or untrained, but should be users of the product category being tested.[14]
-
Sample Preparation:
-
Prepare two batches of a neutral food base (e.g., still water with 5% sucrose) flavored to an equivalent, clearly perceptible intensity with Sample A and Sample B.
-
Label the batches 'A' and 'B'.
-
For each panelist, present three coded samples in identical containers. The presentation order must be balanced and randomized across all panelists to avoid positional bias.[18] The possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB.
-
-
Evaluation Procedure:
-
Data Analysis:
-
Count the total number of correct identifications.
-
Compare this number to a statistical table for the triangle test (or use statistical software). The minimum number of correct judgments required to conclude a significant difference depends on the number of panelists and the desired alpha risk (α), typically set at 0.05.[19] For example, with 30 panelists, 15 correct responses are needed to establish significance at p ≤ 0.05.
-
Workflow Visualization: Triangle Test
Caption: Workflow for the Triangle Test sensory evaluation method.
Protocol 2: Quantitative Descriptive Analysis (QDA)
QDA is a more sophisticated method that provides a detailed "fingerprint" of a product's sensory properties.[20] It is the ideal method for product development and understanding the specific sensory drivers of consumer preference.
Objective: To develop a detailed sensory profile for foods flavored with this compound and compare it to alternatives.
Methodology:
-
Panelist Selection & Screening:
-
Recruit 10-15 individuals based on their sensory acuity, ability to describe perceptions, and availability.
-
Screen candidates for their ability to discriminate between basic tastes and aromas relevant to the product category.
-
-
Lexicon Development (The "Why"): This is the most critical phase and demonstrates the expertise of the panel leader. The goal is not just to list terms, but to create a comprehensive and orthogonal set of descriptors that fully captures the sensory experience.
-
Present the panel with a wide range of stimuli, including the target compounds, their alternatives, and commercial products containing similar notes (e.g., kiwi, pineapple, and apple-flavored beverages).
-
In an open discussion led by a panel leader, panelists generate descriptive terms for all aroma, flavor, and mouthfeel attributes.[20]
-
The panel leader guides the group to a consensus on the definition for each term and selects physical reference standards to anchor them. For example:
-
Fruity-Tropical: The aroma of freshly cut pineapple.
-
Green/Grassy: The aroma of freshly cut grass.
-
Waxy: The mouthfeel of chewing on a small piece of paraffin wax.
-
-
-
Training:
-
Train the panel (typically over several sessions) to use the lexicon and a 15-point intensity scale consistently.
-
Panelists practice rating the intensity of each attribute in the reference standards and test samples until they demonstrate proficiency and reproducibility. This calibration ensures the panel functions as a reliable analytical instrument.[10]
-
-
Sample Evaluation:
-
Prepare samples as in the Triangle Test, but ensure all are coded with random three-digit numbers and presented in a balanced, randomized order.
-
Panelists evaluate each sample individually in isolated sensory booths and record their intensity ratings for each attribute on a scorecard or using sensory software.
-
-
Data Analysis:
-
For each attribute, calculate the mean score from all panelists for each product.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between the products for each attribute.
-
If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which specific products differ.
-
The results can be visualized using spider plots or bar charts for easy comparison.
-
Workflow Visualization: Quantitative Descriptive Analysis (QDA)
Caption: Workflow for the Quantitative Descriptive Analysis (QDA) method.
Conclusion
The sensory evaluation of this compound reveals a distinct profile characterized by strong tropical fruit and waxy notes. Comparative analysis using Quantitative Descriptive Analysis demonstrates its unique position against alternatives like trans-2-Hexenyl acetate, which is dominated by green, pome fruit characteristics, and Heptyl acetate, which provides a simpler fruit profile that can carry a metallic off-note.
For product development, this compound is an excellent choice for creating or enhancing complex tropical and exotic fruit flavors. When considering its replacement or performing quality control, the Triangle Test provides a robust method for detecting overall sensory shifts. For detailed characterization and competitive analysis, the QDA method is indispensable, offering a granular, quantitative understanding of the flavor profile. The application of these structured, validated sensory protocols empowers researchers and developers to make informed, data-driven decisions, ensuring the desired sensory experience in the final product.
References
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Title: Triangle Test | PDF | Neuroscience | Neuropsychological Assessment - Scribd Source: Scribd URL: [Link]
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Title: Sensory triangle testing (discrimination test) - Campden BRI Source: Campden BRI URL: [Link]
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Title: Quantitative descriptive analysis (qda) Definition - Principles of Food Science Key Term Source: Fiveable Inc. URL: [Link]
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Title: Triangle Test Definition - Principles of Food Science Key Term - Fiveable Source: Fiveable Inc. URL: [Link]
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Title: How to Do a Triangle Taste Test Using Cheese Puffs - Food & Drink Resources Source: Food & Drink Resources URL: [Link]
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Title: Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB Source: FooDB URL: [Link]
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Title: Sensory Panels: Techniques & Importance - StudySmarter Source: StudySmarter URL: [Link]
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Title: Sensory Evaluation in Foods: Product Development | NANOLAB Source: NANOLAB URL: [Link]
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Title: Quantitative Descriptive Analysis | PDF | Taste | Chemistry - Scribd Source: Scribd URL: [Link]
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Title: (E)-2-hepten-1-yl acetate, 16939-73-4 Source: The Good Scents Company URL: [Link]
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Title: Sensory Evaluation Methods For Food And Beverage Products - Food Research Lab Source: Food Research Lab URL: [Link]
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Title: Descriptive Analysis Source: University Lecture Slide Deck (Source platform not specified) URL: [Link]
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Title: Chapter 3 | Quantitative Descriptive Analysis - ASTM Digital Library Source: ASTM International URL: [Link]
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Title: Fresh basil from vertical farms: an exploration study of flavor assessment - Wageningen University & Research Source: Wageningen University & Research URL: [Link]
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Title: Sensory Analysis—Triangle Test Source: ASTM International URL: [Link]
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Title: Heptyl acetate (CAS N° 112-06-1) - ScenTree Source: ScenTree URL: [Link]
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Title: ASTM E1885-18 - Standard Test Method for Sensory Analysis - Triangle Test Source: ANSI Webstore URL: [Link]
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Title: SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation Source: Enology Notes, Virginia Tech URL: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Volatile Ester Analysis
Foreword for the Modern Analytical Laboratory
In the landscape of analytical chemistry, particularly within the pharmaceutical and food science sectors, the ability to produce consistent, reliable, and reproducible data is the bedrock of scientific integrity and product quality. The analysis of volatile esters, critical components in flavor profiles, fragrance formulations, and potential impurities in pharmaceutical products, presents a unique set of analytical challenges. Their inherent volatility and often complex sample matrices demand robust and well-validated analytical methods.
This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of ensuring that their analytical methods for volatile esters are not only accurate and precise within their own laboratory but are also transferable and comparable across different laboratories. Whether for regulatory submission, quality control in a global supply chain, or collaborative research, the principles of inter-laboratory cross-validation are paramount.
Herein, we move beyond a simple recitation of protocols. We delve into the causality behind experimental choices, grounded in the principles of international standards and backed by practical insights from the field. This guide will equip you with the knowledge to design, execute, and interpret inter-laboratory validation studies for volatile ester analysis, ensuring the trustworthiness and authority of your analytical results.
The Imperative of Cross-Validation: Establishing Analytical Consensus
An analytical method, no matter how meticulously developed and validated in a single laboratory (intra-laboratory validation), exists in a vacuum until its performance is confirmed by others. Inter-laboratory cross-validation, often conducted through proficiency testing (PT) schemes or collaborative studies, serves as the ultimate test of a method's robustness and transferability.[1] The primary objectives are to:
-
Assess Method Reproducibility: Determine the variability of results when the same samples are analyzed by different laboratories using the same method. This is a key measure of the method's ruggedness.
-
Identify and Quantify Laboratory Bias: Uncover systematic errors that may be unique to a particular laboratory's implementation of the method.
-
Establish Method Performance Characteristics: Provide a more realistic and comprehensive understanding of a method's precision and accuracy under real-world conditions.
-
Ensure Data Comparability: Guarantee that results from different laboratories can be confidently compared, a critical requirement for globalized industries and collaborative research.
The International Organization for Standardization (ISO) provides a comprehensive framework for assessing the accuracy (trueness and precision) of measurement methods through the ISO 5725 series of standards. These standards define key concepts like repeatability (precision under the same operating conditions over a short interval of time) and reproducibility (precision under different operating conditions, e.g., different laboratories).[2][3][4][5]
Designing a Robust Inter-Laboratory Study for Volatile Esters
A successful inter-laboratory study is built on a foundation of careful planning and a clear understanding of the study's objectives. The following workflow outlines the critical steps involved.
The Role of Authoritative Guidelines
Organizations such as AOAC INTERNATIONAL and Eurachem provide detailed guidelines for conducting collaborative studies and proficiency tests.[6][7] Adherence to these guidelines is crucial for ensuring the statistical validity and international acceptance of the study's findings. The Eurachem guide on proficiency testing, for instance, offers comprehensive advice on the selection, use, and interpretation of PT schemes.[2][3][4][8]
Selection of Participating Laboratories
The number of participating laboratories is a critical factor in the statistical power of the study. AOAC guidelines suggest a minimum of eight laboratories reporting valid data for each material in a collaborative study.[7] The selection criteria for participating laboratories should include:
-
Experience with the analytical technique: Laboratories should have demonstrated proficiency in gas chromatography (GC) and mass spectrometry (MS) or flame ionization detection (FID).
-
Access to appropriate instrumentation: All participating laboratories must have access to the necessary equipment and consumables specified in the harmonized protocol.
-
Commitment to the study timeline: Adherence to the agreed-upon schedule for sample analysis and data submission is essential.
Preparation and Homogeneity Testing of Test Materials
The cornerstone of a successful inter-laboratory study is the quality of the test materials. These materials must be homogeneous and stable throughout the duration of the study. ISO Guide 35 provides detailed guidance on the characterization and value assignment of reference materials, which is highly relevant to the preparation of proficiency test items.[7][9][10][11][12]
For volatile ester analysis, suitable test materials could include:
-
Spiked matrices: A well-characterized matrix (e.g., a beverage, pharmaceutical excipient, or food simulant) spiked with known concentrations of the target volatile esters.
-
Certified Reference Materials (CRMs): When available, CRMs provide an ideal test material with a certified property value and associated uncertainty.
-
Natural matrix samples: Real-world samples that inherently contain the volatile esters of interest.
Before distribution, the homogeneity and stability of the test materials must be rigorously assessed to ensure that any observed variability in the results is due to laboratory performance and not the samples themselves.
Harmonized Analytical Protocol: A Step-by-Step Guide for Volatile Ester Analysis by GC-MS
To ensure that all participating laboratories are performing the analysis in a consistent manner, a detailed and unambiguous analytical protocol is essential. The following is a representative protocol for the analysis of common volatile esters (e.g., ethyl acetate, isoamyl acetate) in a liquid matrix.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices.[5] It offers the advantages of being solvent-free, sensitive, and easily automated.
Protocol:
-
Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated ethyl acetate) to each vial. The internal standard is crucial for correcting for variations in extraction efficiency and injection volume.
-
Matrix Modification (if necessary): For aqueous samples, the addition of salt (e.g., NaCl) can increase the volatility of the esters by the "salting-out" effect, improving their transfer to the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in an autosampler with an incubator. Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile esters to partition into the headspace. Then, expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane fiber) to the headspace for a fixed time (e.g., 20 minutes) to extract the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of volatile esters. The exact conditions may need to be optimized based on the specific instrument and analytes.
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode for a defined period (e.g., 1 minute) after injection to maximize the transfer of analytes to the column.
-
Injector Temperature: 250 °C.
-
Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness), is suitable for separating a wide range of volatile esters.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 25 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: A combination of full scan and selected ion monitoring (SIM) can be used. Full scan is useful for qualitative identification, while SIM provides higher sensitivity and selectivity for quantification.
-
Transfer Line Temperature: 280 °C.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Statistical Framework
The analysis of proficiency testing data often involves the use of z-scores, which provide a standardized measure of a laboratory's performance. The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value for the analyte.
-
σ is the standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Robust statistical methods are often employed to calculate the assigned value and the standard deviation to minimize the influence of outliers.[13][14]
Visualizing Performance: Youden Plots
A Youden plot is a powerful graphical tool for visualizing the results of an inter-laboratory study, particularly when two similar materials have been analyzed. It plots the results for one material against the results for the other. This allows for the easy identification of systematic and random errors.
In a Youden plot, laboratories with significant systematic errors will fall along the 45-degree line, either in the upper-right quadrant (consistently high results) or the lower-left quadrant (consistently low results). Laboratories with significant random errors will be scattered in the upper-left and lower-right quadrants.
Comparative Data: A Representative Inter-Laboratory Study of Volatile Esters
The following table presents representative data from a hypothetical inter-laboratory study on the analysis of two volatile esters in a wine matrix. This data is illustrative of the typical performance characteristics that might be observed in such a study.
| Parameter | Ethyl Acetate | Isoamyl Acetate |
| Assigned Value (mg/L) | 55.2 | 3.8 |
| Number of Laboratories | 12 | 12 |
| Number of Valid Results | 11 | 11 |
| Repeatability Std. Dev. (sr) | 2.1 | 0.15 |
| Reproducibility Std. Dev. (sR) | 4.5 | 0.32 |
| Repeatability Rel. Std. Dev. (RSDr) | 3.8% | 3.9% |
| Reproducibility Rel. Std. Dev. (RSDR) | 8.1% | 8.4% |
| HORRAT Value | 1.2 | 1.1 |
Interpretation of the Data:
-
The reproducibility standard deviation (sR) is, as expected, larger than the repeatability standard deviation (sr) , reflecting the additional sources of variability between laboratories.
-
The HORRAT value , which is the ratio of the observed RSDR to the predicted RSDR from the Horwitz equation, is a measure of the acceptability of the method's precision. A HORRAT value between 0.5 and 2.0 is generally considered acceptable. In this case, the values of 1.2 and 1.1 suggest that the precision of the method is acceptable for both analytes.
Conclusion: Fostering a Culture of Quality and Comparability
The cross-validation of analytical results for volatile esters between different laboratories is not merely a technical exercise; it is a fundamental component of a robust quality system. By embracing the principles of inter-laboratory comparison, organizations can build confidence in their analytical data, ensure the consistency of their products, and facilitate meaningful collaboration within the scientific community.
This guide has provided a comprehensive framework for designing, executing, and interpreting inter-laboratory studies for volatile ester analysis. By grounding these practices in the authoritative standards of ISO, AOAC, and Eurachem, and by paying meticulous attention to experimental detail, laboratories can achieve the highest levels of analytical excellence. The ultimate goal is to ensure that analytical measurements made in one location are consistent with those made elsewhere, a principle that underpins trust in science and commerce worldwide.
References
-
Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed.). Available from .
- ISO 5725-1:1994. Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
-
Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Available from .
- ISO 5725-2:1994. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
- ISO 5725-6:1994. Accuracy (trueness and precision) of measurement methods and results — Part 6: Use in practice of accuracy values.
- ISO Guide 35:2017. Reference materials — Guidance for characterization and assessment of homogeneity and stability.
- AOAC INTERNATIONAL. (2002). Appendix D: Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis.
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BIPEA. Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS. Retrieved from [Link].
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FAPAS. Proficiency Testing. Retrieved from [Link].
- Linsinger, T. P. J., et al. (2019). Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017. Accreditation and Quality Assurance, 24(2), 113-121.
- Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 78(1), 145-196.
- Botha, A., et al. (2014). Outline for the revision of ISO Guide 35. Accreditation and Quality Assurance, 19(5), 381-386.
- AOAC INTERNATIONAL. (2016). Standard Method Performance Requirements (SMPRs®) for Determination of Ethanol in Kombucha (AOAC SMPR 2016.001).
- ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing.
- Thompson, M. Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry.
- AOAC INTERNATIONAL. (2022). Standard Method Performance Requirements (SMPRs®) for Quantitation of Cannabinoids in Beverages (AOAC SMPR® 2022.001).
- Kopjar, M., et al. (2010). Retention of Aroma Compounds: An Interlaboratory Study on the Effect of the Composition of Food Matrices on Thermodynamic Parameters in Comparison With Water. Journal of the Science of Food and Agriculture, 90(8), 1285-1292.
- Messineo, E., et al. (2017). Proficiency-testing scheme for essential oils. Flavour and Fragrance Journal, 32(4), 277-284.
- de la Calle, I., et al. (2008). Comparison of different statistical methods for evaluation of proficiency test data. TrAC Trends in Analytical Chemistry, 27(9), 838-847.
- Ferreira, V., et al. (2020). Single-laboratory validation of determination of acetaldehyde, ethyl acetate, methanol and fusel alcohols in wine spirits, brandies and grape marc spirits using GC-FID. Food Chemistry, 310, 125816.
- Tholen, D. W., et al. (2000). Commutability of proficiency test materials. Clinical Chemistry, 46(3), 341-347.
- Aoki, R., et al. (2020). Data Analysis for Proficiency Testing. arXiv preprint arXiv:2011.00640.
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CORESTA. Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link].
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Shimadzu. Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. Retrieved from [Link].
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Owlstone Medical. CASE STUDY 2: Detection of ethyl acetate in wine. Retrieved from [Link].
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A Comparative Analysis of Synthetic and Natural Trans-2-Heptenyl Acetate for Research Applications
This guide provides a detailed comparative analysis of synthetic and natural trans-2-heptenyl acetate, a key aroma compound found in various fruits and essential oils, noted for its characteristic pear, banana, and green notes. We will explore the distinct differences in their origin, purity profiles, and analytical signatures, offering researchers and drug development professionals the critical data needed to make informed decisions for their specific applications.
Provenance: A Tale of Two Origins
The primary distinction between the two forms of trans-2-heptenyl acetate lies in their origin, which fundamentally influences their composition and, consequently, their application suitability.
-
Natural Trans-2-Heptenyl Acetate: This form is extracted directly from botanical sources. Pears, apples, and plums are common sources where the compound contributes significantly to the fruit's characteristic aroma profile. The extraction process, typically steam distillation or solvent extraction followed by fractional distillation, isolates the acetate along with other co-occurring volatile compounds. This results in a product that is often a complex mixture, carrying subtle nuances from its source material. The presence of trace amounts of other esters, alcohols, and aldehydes contributes to a more rounded and complex sensory profile, which is often desired in flavor and fragrance applications.
-
Synthetic Trans-2-Heptenyl Acetate: The synthetic route offers a high-purity, cost-effective alternative. A common industrial synthesis involves the Wittig reaction between pentanal and (carboethoxymethylene)triphenylphosphorane to form ethyl trans-2-heptenoate, followed by reduction to trans-2-heptenol and subsequent acetylation. This method allows for precise control over the final product, yielding high isomeric purity (typically >98% trans isomer) and a predictable impurity profile largely consisting of starting materials or reaction byproducts.
Workflow 1: Chemical Synthesis Pathway
Caption: A typical industrial synthesis route for trans-2-heptenyl acetate.
Workflow 2: Natural Extraction & Purification
Caption: General workflow for extraction and purification from natural sources.
Comparative Analytical Data
The choice between synthetic and natural variants often depends on the tolerance for impurities and the need for specific isomeric purity. The following data, synthesized from typical product specifications and analytical reports, highlights the key differences.
| Parameter | Synthetic trans-2-Heptenyl Acetate | Natural trans-2-Heptenyl Acetate | Rationale for Difference |
| Purity (GC) | Typically >98% | Often 95-98%, but can be lower | Synthetic routes are designed for high conversion and purity. Natural extracts contain co-eluting congeners. |
| Isomeric Purity | >98% trans isomer | Variable, depends on source and processing | Synthetic control (e.g., Wittig) favors the trans isomer. Biosynthesis can be less specific. |
| Key Impurities | Residual solvents, unreacted heptenol, acetic anhydride | Other esters (e.g., hexyl acetate), alcohols (e.g., hexanol), terpenes | Impurities are artifacts of the production method: chemical synthesis vs. biological metabolism and extraction. |
| Organoleptic Profile | Clean, sharp, green, pear-like | More complex, fruity, may have floral or woody notes | The presence of trace congeners in the natural product adds layers to the aroma profile. |
| ¹³C Isotope Ratio | Depleted in ¹³C | Enriched in ¹³C (typical of C3 plants) | Isotope Ratio Mass Spectrometry (IRMS) can definitively distinguish natural from synthetic origins based on carbon source. |
Experimental Protocols for Verification
To ensure the identity, purity, and origin of a given sample, a multi-faceted analytical approach is required. The protocols below describe a self-validating system for the comprehensive characterization of trans-2-heptenyl acetate.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the main component and any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1000 ppm solution of the trans-2-heptenyl acetate sample in high-purity dichloromethane.
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is chosen for its excellent separation of volatile and semi-volatile compounds.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1. The high split ratio prevents column overloading and ensures sharp peaks for the major component.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes. This program ensures the elution of both highly volatile impurities and the main analyte.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350. This range covers the expected fragmentation pattern of the target molecule and common impurities.
-
Data Analysis: Integrate the peak areas to determine the relative purity. Identify impurities by comparing their mass spectra against a library (e.g., NIST). Natural samples are expected to show a greater number of minor peaks corresponding to other naturally occurring volatile compounds.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the molecular structure, including the trans configuration of the double bond.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ) and Couplings (J):
-
~5.7 ppm (dt, 1H): Vinyl proton (C3-H), shows a large coupling constant (J ≈ 15.6 Hz) with the C2-H, which is characteristic of a trans double bond.
-
~5.5 ppm (dt, 1H): Vinyl proton (C2-H).
-
~2.05 ppm (s, 3H): Acetate methyl protons.
-
~4.5 ppm (d, 2H): Methylene protons adjacent to the ester oxygen (C1-H₂).
-
Other aliphatic protons between 0.9 and 2.1 ppm.
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Chemical Shifts (δ):
-
~171 ppm: Carbonyl carbon of the ester.
-
~135 ppm and ~123 ppm: Vinylic carbons (C2 and C3).
-
~65 ppm: Methylene carbon adjacent to the ester oxygen (C1).
-
~21 ppm: Acetate methyl carbon.
-
Aliphatic carbons between ~14 and ~31 ppm.
-
-
Conclusion and Recommendations
The selection between synthetic and natural trans-2-heptenyl acetate is contingent upon the specific requirements of the application.
-
For applications demanding the highest purity, lot-to-lot consistency, and a clean, sharp aroma profile, such as in pharmaceutical reference standards or specific chemical synthesis, synthetic trans-2-heptenyl acetate is the superior choice. Its well-defined impurity profile and high isomeric purity ensure reproducibility.
-
For applications in the flavor and fragrance industry, where the goal is to impart a natural-smelling fruit aroma, natural trans-2-heptenyl acetate is often preferred. The presence of trace amounts of co-extracted natural compounds provides a complexity and depth that is difficult to replicate with a single synthetic molecule.
Researchers must validate their chosen material using the analytical techniques outlined above to ensure it meets the specific needs of their experiments, whether that is the rigorous purity of a synthetic standard or the complex profile of a natural extract.
References
- Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. Allured Publishing Corporation. (URL provided for general reference as direct deep-links to book content are unavailable: )
A Comparative Guide to Fruity Ester Flavor Enhancers: Acetic Acid Trans-2-Hepten-1-YL Ester in Focus
An In-Depth Analysis for Researchers and Product Development Professionals
In the intricate world of flavor science, esters are celebrated for their ability to impart a vast spectrum of fruity and floral notes, significantly enhancing the sensory profiles of food and beverage products.[1][2][3] This guide provides a detailed comparative analysis of Acetic acid trans-2-hepten-1-yl ester against two widely utilized fruity esters, ethyl butyrate and isoamyl acetate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective efficacies as flavor enhancers, supported by physicochemical data and established sensory evaluation protocols.
Introduction to this compound and Comparative Esters
This compound is a flavor compound characterized by a unique sweet, waxy, and tropical aroma, often reminiscent of kiwi and pineapple.[4] Its distinct profile offers a nuanced approach to fruit flavor enhancement, particularly in creating exotic and complex notes. For a robust comparison, we will evaluate it alongside two industry-standard esters:
-
Ethyl butyrate: Known for its strong, sweet, and fruity aroma, closely resembling pineapple.[5] It is a key ingredient in many fruit flavor formulations, including orange, cherry, mango, and guava.[5]
-
Isoamyl acetate: Famously recognized for its potent banana and pear-like scent.[6][7] It is a primary component in artificial banana and pear flavorings and is naturally produced during fermentation.[6][8]
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of a flavor ester are critical determinants of its behavior in a food matrix, influencing its volatility, solubility, and ultimately, its perception by the consumer. The table below summarizes key physicochemical properties of the three esters.
| Property | This compound | Ethyl Butyrate | Isoamyl Acetate |
| Molecular Formula | C9H16O2 | C6H12O2 | C7H14O2 |
| Molecular Weight | 156.22 g/mol | 116.16 g/mol | 130.18 g/mol |
| Boiling Point | 86.5 °C @ 15 Torr | 120-121 °C | 142.5 °C |
| Flash Point | 73.6 °C | ~22 °C | 25 °C |
| Water Solubility | Practically insoluble | Slightly soluble (~1.7 g/L at 20°C) | Slightly soluble |
| logP (o/w) | ~2.5 | ~1.85 | ~2.7 |
| Vapor Pressure | Not readily available | 6.1 kPa at 20°C | 3.375 mmHg @ 20°C |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor Threshold | Not readily available | ~1 ppb in water | 0.5 - 10 mg/L in beverages |
Interpretation of Physicochemical Data:
The lower molecular weight and higher vapor pressure of ethyl butyrate suggest a more immediate and impactful aroma release, making it a powerful top-note in flavor profiles.[9] Isoamyl acetate, with a slightly higher molecular weight and boiling point, offers a balance of strong aroma and moderate persistence. This compound, with the highest molecular weight of the three, would be expected to have lower volatility, potentially contributing to a more sustained, lingering flavor note. Its high logP value indicates a strong affinity for non-polar environments, suggesting it would perform well in fat-based systems.
Comparative Sensory Profile and Efficacy
The true measure of a flavor enhancer's efficacy lies in its sensory perception. This section compares the flavor profiles and discusses the factors influencing the effectiveness of each ester.
| Ester | Flavor Profile | Typical Applications |
| This compound | Sweet, waxy, tropical, kiwi, pineapple | Exotic fruit blends, berry complexes, apple, peach |
| Ethyl Butyrate | Strong, sweet, fruity, pineapple, tutti-frutti | Processed orange juices, alcoholic beverages, candies, baked goods |
| Isoamyl Acetate | Intense, sweet, banana, pear | Candies, beverages, bakery products, artificial flavorings |
Efficacy as a Flavor Enhancer:
The efficacy of these esters is not solely dependent on their individual flavor profiles but also on their ability to interact with other flavor compounds. Esters can exhibit synergistic or additive effects, enhancing the overall sensory experience at concentrations near or even below their individual detection thresholds.[10][11]
-
This compound , with its complex tropical notes, is well-suited for adding a unique twist to common fruit flavors, creating a more authentic and multi-faceted taste experience. Its waxy character can also contribute to a richer mouthfeel.
-
Ethyl butyrate is a potent enhancer of sweet and fruity notes. Its widespread use in orange juice demonstrates its effectiveness in amplifying existing fruit flavors.[5]
-
Isoamyl acetate is highly effective at imparting its characteristic banana and pear notes. Its potency is such that it must be used with precision to avoid an artificial or overpowering flavor.[12]
The choice of ester will largely depend on the desired flavor profile and the food matrix. The interaction between the flavor molecule and the food components (proteins, fats, carbohydrates) significantly influences the release of the volatile compound and its perception.[13][14][15]
Experimental Protocols for Comparative Sensory Evaluation
To objectively compare the efficacy of these esters, rigorous sensory evaluation methodologies are essential. The following protocols are recommended for a trained sensory panel.
Triangle Test: Detecting a Difference
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[16]
Objective: To ascertain if a discernible sensory difference exists between a control sample and a sample containing one of the esters at a specific concentration.
Methodology:
-
Sample Preparation: Prepare a neutral base (e.g., sugar water, unflavored yogurt) as the control. Create test samples by adding a predetermined concentration of each ester to the base.
-
Presentation: Present three coded samples to each panelist, two of which are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.
-
Evaluation: Panelists are instructed to identify the "odd" sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the results are significant, indicating a perceivable difference.
Caption: Workflow for a Triangle Test in Sensory Evaluation.
Quantitative Descriptive Analysis (QDA): Characterizing the Flavor Profile
QDA is a descriptive method used to identify, describe, and quantify the sensory attributes of a product.[17]
Objective: To create a detailed sensory profile for each ester and quantify the intensity of its flavor attributes.
Methodology:
-
Panel Training: A trained panel develops a consensus vocabulary to describe the aroma and flavor attributes of the esters (e.g., "sweet," "fruity," "waxy," "tropical," "banana," "pineapple").
-
Sample Evaluation: Panelists evaluate each ester sample (in a neutral base) and rate the intensity of each attribute on a linear scale (e.g., 0 to 15).
-
Data Analysis: The data is analyzed to generate a sensory profile for each ester, often visualized as a spider plot for easy comparison.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Conclusion
The selection of an appropriate fruity ester as a flavor enhancer is a critical decision in product development. While ethyl butyrate offers a powerful and direct pineapple-like fruitiness and isoamyl acetate provides a distinct banana character, This compound presents a more complex and nuanced tropical profile. Its potential for creating unique and sophisticated flavor combinations makes it a valuable tool for flavor scientists.
The ultimate determination of efficacy requires empirical testing within the specific food matrix of interest. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, enabling data-driven decisions in the pursuit of innovative and appealing flavor profiles. Further research into the synergistic effects of these esters with other flavor compounds will continue to unlock new possibilities in the field of flavor chemistry.
References
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National Center for Biotechnology Information. (n.d.). New Trends in the Use of Volatile Compounds in Food Packaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the main factors affecting the release of volatile compounds from food packaging. Retrieved from [Link]
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ResearchGate. (n.d.). Flavour retention and release from the food matrix: An overview. Retrieved from [Link]
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Webflow. (n.d.). Esters in food flavourings. Retrieved from [Link]
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PubMed. (2025). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]
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PubMed. (2018). Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose. Retrieved from [Link]
-
ScienceDirect. (n.d.). Interactions between aroma compounds and food matrix: From Food to Perception. Retrieved from [Link]
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ACS Publications. (n.d.). Food volatiles. Volatilities of aldehydes, ketones, and esters in dilute water solution. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Datapdf.com. (n.d.). Factors Influencing Volatile Release from Encapsulation Matrices. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Techniques for Starch Esters and the Applications: A Review. Retrieved from [Link]
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Scentspiracy. (n.d.). Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Scentspiracy. (n.d.). Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates. Retrieved from [Link]
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Wikipedia. (n.d.). Isoamyl acetate. Retrieved from [Link]
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OENO One. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. Retrieved from [Link]
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MDPI. (2024). Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry and Sensory Evaluation. Retrieved from [Link]
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AWS. (n.d.). Role of sucrose ester for enhancing the food quality and safety: A review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Esters in Food. Retrieved from [Link]
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Medium. (2024). Ester: Structure, Types, and Uses in Everyday Life. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Five representative esters and aldehydes from fruits can enhance sweet perception. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a Consumer-Oriented Sensory Evaluation Scale for Pale Lager Beer. Retrieved from [Link]
-
Scribd. (n.d.). Esters in Food: Table Esters and Their Flavors. Retrieved from [Link]
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FlavorActiV. (n.d.). Isoamyl Acetate Flavour Standard for Sensory Training. Retrieved from [Link]
-
Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]
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Brewers Association. (n.d.). Craft Brewers Guide to Building a Sensory Panel. Retrieved from [Link]
-
Jeneil Biotech Inc. (n.d.). EU Natural Ethyl Butyrate. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z)-2-hepten-1-yl acetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate cis-3-heptenyl acetate. Retrieved from [Link]
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A comprehensive comparison of two geometric isomers of an oxatetrasilacyclopentane.
A Comprehensive Comparison of Two Geometric Isomers of an Oxatetrasilacyclopentane
Introduction
In the realm of organosilicon chemistry, cyclic siloxanes represent a fundamental class of compounds with wide-ranging applications, from precursors for silicone polymers to advanced materials. The precise three-dimensional arrangement of substituents on these rings can give rise to geometric isomers, molecules with the same connectivity but different spatial orientations. These subtle structural differences can lead to significant variations in their physical, chemical, and electronic properties. This guide provides a detailed comparative analysis of the cis and trans geometric isomers of 2,5-di-t-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane.
The study of these specific isomers offers valuable insights into the interplay of steric and electronic effects in silicon-based ring systems. We will delve into their synthesis, structural characterization, and the theoretical underpinnings of their relative stabilities. The methodologies presented herein are grounded in established analytical techniques, providing a robust framework for researchers in materials science, inorganic chemistry, and drug development who may work with analogous compounds.
Synthesis and Isomer Separation
The generation of the cis and trans isomers of 2,5-di-t-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane (referred to as cis-12 and trans-12 respectively) proceeds from a common, highly electrophilic precursor. The reaction of 1,4-di-t-butyl-2,2,3,3-tetramethyl-1,4-diphenyltetrasilane-1,4-diyl bis(trifluoromethanesulfonate) (11 ) with water yields a mixture of both isomers.[1]
Interestingly, the reaction exhibits a kinetic preference, leading to the preferential formation of the cis isomer.[1] This selectivity is a crucial aspect of the synthesis, and understanding its origin often requires detailed mechanistic studies. Following the synthesis, the separation of the two isomers is essential for their individual characterization and is typically achieved using chromatographic techniques.
Experimental Protocol: Synthesis of cis- and trans-12
The following is a representative protocol for the synthesis of the oxatetrasilacyclopentane isomers.
Materials:
-
1,4-di-t-butyl-2,2,3,3-tetramethyl-1,4-diphenyltetrasilane-1,4-diyl bis(trifluoromethanesulfonate) (11 )
-
Deionized Water
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor 11 in the anhydrous organic solvent.
-
Slowly add a stoichiometric amount of deionized water to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for a specified period, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography or NMR spectroscopy).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of cis-12 and trans-12 , can then be subjected to separation.
Separation of Isomers:
-
The separation of the cis and trans isomers is typically performed using column chromatography on silica gel. The choice of eluent is critical and should be optimized to achieve baseline separation of the two isomers.
Structural and Spectroscopic Characterization
A multi-technique approach is indispensable for the unambiguous characterization of geometric isomers. Here, we compare the results from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy for cis-12 and trans-12 .
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.[2][3] It is the gold standard for confirming the stereochemistry of isomers.
Causality of Method Choice: For geometric isomers, where the connectivity is identical, determining the precise spatial arrangement of atoms is paramount. X-ray crystallography directly maps the electron density, allowing for the determination of bond lengths, bond angles, and torsional angles that define the cis and trans configurations.
The crystal structures of cis-12 and trans-12 reveal key differences. The cis isomer is found to have a notable torsional distortion.[1] This distortion is a consequence of steric strain between the bulky substituents on the same side of the ring, which in turn influences the overall stability of the molecule.
| Structural Parameter | cis-Isomer (cis-12 ) | trans-Isomer (trans-12 ) |
| Symmetry | C_s-symmetric (possesses a mirror plane) | C_2-symmetric (possesses a twofold rotational axis) |
| Key Torsional Angles | Shows significant torsional distortion | Less distorted ring conformation |
| Stability (Solid State) | Slightly more stable | Slightly less stable |
Note: The relative stabilities are inferred from the preferential formation and theoretical calculations mentioned in the source material.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isomers in Solution
NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For geometric isomers, differences in the chemical environment of the nuclei lead to distinct NMR spectra. The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the differentiation of cis-12 and trans-12 .
Causality of Method Choice: The symmetry of each isomer dictates the number of unique NMR signals. The cis isomer, with its plane of symmetry, will have a different number of signals compared to the C₂-symmetric trans isomer. Furthermore, the through-space proximity of substituents in the cis isomer can lead to observable Nuclear Overhauser Effects (NOE) that are absent in the trans isomer. For organosilicon compounds, ²⁹Si NMR is particularly informative.[4]
Expected Spectral Differences:
-
¹H and ¹³C NMR: The chemical shifts of the methyl, t-butyl, and phenyl groups will differ between the two isomers due to their different magnetic environments.
-
²⁹Si NMR: The silicon atoms in the ring will also exhibit different chemical shifts, providing a clear fingerprint for each isomer.[5]
Experimental Protocol: NMR Analysis
-
Prepare dilute solutions of the purified cis-12 and trans-12 in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire ¹H, ¹³C{¹H}, and ²⁹Si{¹H} NMR spectra for each isomer on a high-field NMR spectrometer.
-
For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, HMBC, and ROESY/NOESY can be performed.
-
Compare the chemical shifts, multiplicities, and integration of the signals in the spectra of the two isomers to identify characteristic peaks for each.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals.
Causality of Method Choice: The geometry of the isomers can influence the energy levels of the molecular orbitals. In these oxatetrasilacyclopentanes, the main absorptions in the UV spectra are attributed to electronic transitions involving the silicon backbone, the phenyl substituents, and the oxygen atom.[1] Any geometric distortion, such as the torsional strain in cis-12 , can alter the extent of orbital overlap and thus shift the energy of these transitions.
| Spectroscopic Data | cis-Isomer (cis-12 ) | trans-Isomer (trans-12 ) |
| λ_max | Specific absorption maxima | Different absorption maxima |
The difference in the absorption maxima (λ_max) between the two isomers, though potentially small, provides further evidence of their distinct electronic structures.[6]
Theoretical and Computational Analysis
To complement the experimental findings, computational chemistry methods such as Density Functional Theory (DFT) are employed.[7] These calculations provide insights into the geometric, energetic, and electronic properties of the isomers.
Causality of Method Choice: Computational modeling allows for the calculation of properties that may be difficult to measure experimentally, such as the precise energy difference between isomers. Geometry optimization calculations can predict the most stable conformations and reproduce the structural parameters obtained from X-ray crystallography.[8]
For the oxatetrasilacyclopentane isomers, theoretical calculations have confirmed that the cis isomer is slightly more stable than the trans isomer, which is consistent with the experimental observation of its preferential formation.[1] This stability difference is attributed to the torsional distortion in the cis isomer.[1]
Summary of Comparative Properties
| Property | cis-2,5-di-t-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane | trans-2,5-di-t-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane |
| Formation | Preferentially formed (kinetic product)[1] | Minor product[1] |
| Relative Stability | Slightly more stable[1] | Slightly less stable[1] |
| Solid-State Structure | Torsionally distorted ring[1] | Less strained conformation |
| Symmetry | C_s | C_2 |
| NMR Spectra | Unique set of signals corresponding to C_s symmetry | Unique set of signals corresponding to C_2 symmetry |
| UV-Vis Spectra | Characteristic λ_max due to specific electronic transitions[1] | Different λ_max compared to the cis isomer[1] |
Conclusion
The geometric isomers of 2,5-di-t-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane present a compelling case study in stereoisomerism within organosilicon chemistry. The cis and trans isomers, though differing only in the spatial arrangement of two substituents, exhibit distinct properties that are experimentally and theoretically verifiable. The cis isomer is the kinetically favored and slightly more stable product, a fact attributed to torsional distortions within its five-membered ring.
This comprehensive comparison underscores the necessity of employing a suite of analytical techniques—synthesis, chromatography, X-ray crystallography, NMR and UV-Vis spectroscopy, and computational modeling—to fully elucidate the properties of geometric isomers. The insights gained from such detailed characterization are crucial for the rational design of new silicon-based materials with tailored properties.
References
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E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
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Quantum Chemical Analysis of Geometric Isomers' Energy Barriers - Patsnap Eureka. [Link]
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Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
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A Comprehensive Comparison of Two Geometric Isomers of an Oxatetrasilacyclopentane. [Link]
-
X-ray crystallography - Wikipedia. [Link]
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Long-Range Coupling in Cyclic Silanes - RSC Publishing. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. [Link]
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Peralkylated Four- and Five-Membered Cyclosilanes Containing a ... [Link]
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Hyperconjugative Interactions in Permethylated Siloxanes and Ethers: The Nature of the SiO Bond | Journal of the American Chemical Society - ACS Publications. [Link]
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Chemistry of a 1,5-Oligosilanylene Dianion Containing a Disiloxane Unit | Organometallics. [Link]
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Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC - NIH. [Link]
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HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - chemistry.msu.edu. [Link]
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Computational Chemistry. [Link]
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The Ultraviolet Absorption Spectra of Some Organosilicon Compounds - ACS Publications. [Link]
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The geometric isomers of caespitate: A computational study in vacuo and in solution. [Link]
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Kinetically controlled synthesis of rotaxane geometric isomers - PMC - NIH. [Link]
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-
NMR determination of cis and trans conformers. (A) 18 Si NMR spectrum... | Download Scientific Diagram - ResearchGate. [Link]
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(PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]
-
(PDF) Infrared Analysis of Organosilicon Compounds - ResearchGate. [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Acetic Acid trans-2-hepten-1-YL ester
Introduction: Acetic acid trans-2-hepten-1-YL ester (CAS: 16939-73-4) is a colorless liquid with a characteristic fruity aroma, utilized in research for its fragrance and flavor properties.[1][2] While it is a valuable compound in various applications, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this ester. A critical consideration is the limited availability of specific, published GHS hazard classification data for this compound.[1] Therefore, this directive is grounded in the precautionary principle, treating the substance based on the known hazards of its chemical class—flammable organic esters—and available physical property data.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the substance's properties is essential. This assessment dictates the necessary safety precautions and the appropriate disposal pathway.
Chemical & Physical Properties Summary
The primary known hazard is its flammability. With a flash point of 165.00 °F (73.89 °C), it is classified as a Category 3 flammable liquid under the OSHA Hazard Communication Standard.[2][3] It is also practically insoluble in water, a critical factor for disposal considerations.[1]
| Property | Value | Source |
| CAS Number | 16939-73-4 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Appearance | Colorless Liquid | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Flash Point | 165.00 °F / 73.89 °C (Tag Closed Cup) | [2] |
| OSHA Flammability | Category 3 Flammable Liquid | [3] |
Causality of Hazards:
-
Flammability: The flash point indicates that the liquid can ignite when exposed to an ignition source at or above ~74°C.[2] While not as volatile as Category 1 or 2 flammables, this still presents a significant fire risk in a laboratory setting, especially near hot plates, open flames, or sources of static discharge.[4][5]
-
Insolubility: The compound's poor water solubility means it must not be disposed of down the drain.[1] Doing so could lead to the contamination of aqueous ecosystems and plumbing infrastructure.
-
Toxicity Data Gap: The absence of comprehensive toxicological data necessitates that this compound be handled as a potentially hazardous substance.[1] Esters as a class can cause irritation to the skin, eyes, and respiratory tract.[6] Therefore, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).
Part 2: Pre-Disposal Safety & Handling Protocol
Proper handling is the first step in safe disposal. Adherence to these procedures minimizes immediate risks and prevents accidental releases.
Step 1: Engineering Controls All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[7] This primary engineering control protects the user from inhaling potentially irritating vapors and contains any accidental splashes or minor spills.
Step 2: Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent chemical contact.[8][9]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's compatibility data for the specific glove type.[11]
-
Body Protection: A flame-retardant, anti-static laboratory coat must be worn and fully fastened.[7]
Step 3: Preventing Ignition Given its classification as a flammable liquid, all sources of ignition must be eliminated from the work area.[4][12] This includes:
-
No open flames (Bunsen burners, etc.).
-
Ensuring all electrical equipment is intrinsically safe or explosion-proof.[5]
-
Grounding and bonding containers when transferring larger quantities to prevent static electricity buildup.[3]
Part 3: Waste Collection and Disposal Workflow
The disposal of this compound must follow regulated hazardous waste procedures. Under no circumstances should it be disposed of via sanitary sewer or in regular trash.[13]
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle of the chemical waste, from generation to final disposal.
Caption: Overall waste disposal workflow.
Step-by-Step Disposal Protocol:
-
Obtain a Waste Container: Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-top cap.[14]
-
Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
The associated hazards: "Flammable Liquid".
-
-
Segregate the Waste: This ester should be collected in a "Non-Halogenated Organic Waste" stream. Do not mix it with incompatible chemicals such as strong oxidizing agents, acids, or bases. Incompatible mixtures can react, generate heat, or release toxic gases.[14]
-
Transfer the Waste: Carefully pour the waste ester into the labeled container inside a fume hood. Use a funnel to prevent spills.
-
Secure the Container: Tightly seal the container cap after adding waste. Hazardous waste containers must remain closed at all times except when actively adding waste.[13][14]
-
Store Properly: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14] The SAA should be in a well-ventilated area, away from heat sources, and within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Request Pickup: Once the container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), request a pickup from your EHS department.[14] Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[13]
Waste Segregation Logic
The following decision tree should be used to ensure proper segregation of this chemical waste.
Caption: Waste segregation decision flow.
Part 4: Spill Management
Accidental spills must be managed promptly and safely.
For Minor Spills (<50 mL) inside a Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Proper PPE: Don the PPE detailed in Part 2.[7]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[11][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a container.
-
Dispose of as Hazardous Waste: Seal the container, label it as "Spill Debris containing this compound," and place it in the SAA for EHS pickup.
-
Decontaminate: Clean the spill area with soap and water.
For Major Spills (>50 mL) or any spill outside a Fume Hood:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS emergency line and notify your supervisor immediately.
-
Do Not Attempt Cleanup: A major spill of a flammable liquid requires a trained emergency response team. Do not attempt to manage it yourself.
Part 5: Final Disposal Pathway
The collected hazardous waste is managed by licensed professionals to ensure its destruction in an environmentally sound manner.
-
Transportation: A licensed hazardous waste contractor will transport the consolidated waste from your institution to a Treatment, Storage, and Disposal Facility (TSDF).[16]
-
Incineration: The most common and effective disposal method for flammable organic liquids like esters is high-temperature incineration.[6] This process completely destroys the organic molecule, converting it primarily to carbon dioxide and water. This is the preferred method as it prevents the chemical from being released into the environment.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025).
- Flammable Liquid Storage: Essential OSHA Guidelines.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). U.S. Compliance.
- OSHA requirements for storing flammable liquids. US Chemical Storage.
- 1926.152 - Flammable liquids.
- Ester Disposal. Chemtalk - Science Forum For Lab Technicians.
- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
- Esterific
- This compound 16939-73-4 wiki. Guidechem.
- Acetic Acid SOP. IsoLab, University of Washington.
- Safety D
- Hazards and Safety Precautions for Handling Glacial Acetic Acid in Labor
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safety Data Sheet: Acetic acid. (2023). Sigma-Aldrich.
- (E)-2-hepten-1-yl acetate, 16939-73-4. The Good Scents Company.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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Operational Guide to Personal Protective Equipment for Handling Acetic Acid trans-2-hepten-1-YL Ester
As Senior Application Scientists, our commitment extends beyond supplying high-purity reagents; it encompasses ensuring you can handle these materials with the utmost confidence and safety. This guide provides a detailed operational framework for the safe handling of Acetic acid trans-2-hepten-1-YL ester (CAS 16939-73-4), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, ensuring that safety protocols are scalable and directly proportional to the experimental context.
Executive Summary and Hazard Profile
This compound is a colorless liquid with a characteristic fresh, leafy aroma.[1] According to supplier Safety Data Sheets (SDS) conforming to Regulation (EC) No 1272/2008, this specific ester is not classified as a hazardous substance or mixture.[2]
However, the foundation of robust laboratory safety is the principle of minimizing chemical exposure regardless of a substance's formal classification. Prudent laboratory practice dictates treating all chemical reagents with a structured approach to handling. While this compound does not carry specific GHS hazard pictograms, related esters are often classified as combustible liquids.[3][4] Therefore, our recommendations are designed to mitigate risks associated with general chemical handling, such as splashes, prolonged dermal contact, and potential vapor inhalation during high-energy procedures.
The Core Principle: A Risk-Based PPE Selection Framework
The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process dictated by the specific task and its associated energy, scale, and potential for exposure. The fundamental principle is to match the level of protection to the level of risk. This decision-making process is crucial for both safety and operational efficiency.
The following diagram illustrates the logical workflow for determining the appropriate level of engineering controls and PPE based on the nature of the handling procedure.
Caption: Risk-based workflow for PPE selection.
Standard Handling Protocols and Required PPE
Based on the risk assessment framework, we can define clear PPE requirements for different operational scales.
3.1 Low-Volume / Ambient Energy Operations
These procedures include routine laboratory tasks with low potential for splashes or aerosol generation.
-
Examples: Weighing small quantities, pipetting for analytical standards, preparation of solutions at room temperature, and quality control sampling.
-
Potential Risks: Minor splashes to eyes or skin, incidental dermal contact.
-
Minimum PPE Ensemble:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5]
-
Hand Protection: Standard nitrile or latex gloves should be worn. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn and kept fastened to protect against incidental contact with skin and clothing.
-
3.2 High-Volume / High-Energy Operations
These procedures involve larger quantities of the material or processes that add energy to the system, increasing the risk of splashes and vapor/aerosol generation.
-
Examples: Bulk transfers between containers, heating solutions, sonicating, or any process that could generate a mist.
-
Potential Risks: Significant splashes to the face and eyes, inhalation of vapors or aerosols, and greater potential for skin contact.
-
Engineering Controls & PPE Ensemble:
-
Engineering Control: All high-energy operations must be performed within a certified chemical fume hood to control potential vapors and contain any splashes.[2]
-
Eye/Face Protection: Upgrade from safety glasses to chemical splash goggles. For bulk transfers, a full-face shield worn over safety glasses is the authoritative standard.[6]
-
Hand Protection: Nitrile gloves remain the standard. For prolonged tasks or bulk transfers, consider wearing a heavier-duty nitrile glove.
-
Protective Clothing: A lab coat remains mandatory. For tasks with a high splash potential, a chemically resistant apron may be worn over the lab coat.
-
Procedural Deep Dive: Use and Disposal
4.1 Glove Selection and Removal Technique
Proper glove protocol is critical to prevent cross-contamination.
-
Selection: While this compound is not classified as a skin irritant, prolonged contact may cause degreasing of the skin.[7] Nitrile gloves provide adequate protection for incidental contact.
-
Proper Removal: Contamination often occurs during glove removal. Follow this self-validating protocol:
-
With your gloved right hand, grasp the outside of your left glove at the wrist.
-
Peel it off, turning it inside out. The contaminated side is now on the inside.
-
Hold the removed glove in your gloved right hand.
-
Slide your now-ungloved left index finger under the wrist of the right glove. Be careful not to touch the outer surface.
-
Peel the right glove off, turning it inside out and trapping the first glove inside.
-
Dispose of the gloves in the appropriate laboratory waste container.[5]
-
Immediately wash your hands thoroughly with soap and water.[8]
-
4.2 Emergency Procedures: Spill and Exposure
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If any irritation develops, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes as a precaution, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[2] Seek medical attention.
-
Minor Spill: For a small spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or universal binders.[4][8] Place the contaminated material into a suitable, closed container for disposal.[5] Ensure adequate ventilation.
-
Major Spill: Evacuate the area. Prevent the spill from entering drains.[8] Remove all sources of ignition as a precaution.[6] Contact your institution's environmental health and safety (EHS) department for cleanup.
Summary of PPE Recommendations
| Operational Scale & Energy | Potential Risks | Minimum Engineering Control | Required Personal Protective Equipment |
| Low Volume / Ambient Energy | Incidental splash, minor skin contact | Well-ventilated laboratory | Safety glasses with side shields, nitrile gloves, lab coat. |
| High Volume / High Energy | Significant splash, vapor/aerosol generation | Chemical fume hood | Chemical splash goggles (or face shield over glasses), nitrile gloves, lab coat. |
References
-
Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. [Link]
-
n-Heptyl acetate Safety Data Sheet. (2018). Synerzine. [Link]
-
Safety Data Sheet - Heptyl Acetate natural. (2025). Advanced Biotech. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
